4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Description
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Properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-8-14-13(9-10)15(17)19-16(18-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQDBXIVANEOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696115 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-22-5 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of a reliable and efficient synthetic route to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The quinazoline nucleus is a privileged structure found in numerous biologically active compounds. This document details a multi-step synthesis commencing from readily available starting materials, proceeding through key intermediates—an acylated benzonitrile and a quinazolinone. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for successful execution. The synthesis is broken down into three core transformations: amide formation, base-catalyzed intramolecular cyclization, and final chlorination. Detailed, step-by-step protocols, data tables, and process visualizations are provided to ensure reproducibility and aid in laboratory application.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, this compound, dictates a logical synthetic strategy. The primary disconnection is at the C4-Cl bond, identifying the immediate precursor as the corresponding quinazolin-4-one. This transformation is a standard chlorination of a cyclic amide (or its enol tautomer). The quinazolinone ring itself can be constructed via an intramolecular cyclization of an appropriately substituted N-acyl anthranilonitrile. This leads to a second key disconnection, breaking the N1-C2 and C4-N3 bonds of the quinazoline core, which points to two primary building blocks: 2-amino-5-methylbenzonitrile and a 4-methoxybenzoyl derivative.
This analysis leads to a robust three-step forward synthesis:
-
Acylation: Formation of an amide bond between 2-amino-5-methylbenzonitrile and 4-methoxybenzoyl chloride.
-
Cyclization: Base-mediated intramolecular cyclization of the resulting N-(2-cyano-4-methylphenyl)-4-methoxybenzamide to form the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one ring system.
-
Chlorination: Conversion of the quinazolinone intermediate to the final 4-chloro product using a suitable chlorinating agent.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway and Mechanistic Discussion
The selected pathway is designed for efficiency and high yields, utilizing well-established chemical transformations.
Step 1: Synthesis of N-(2-cyano-4-methylphenyl)-4-methoxybenzamide
This initial step involves the nucleophilic attack of the amino group of 2-amino-5-methylbenzonitrile on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The reaction is a standard Schotten-Baumann type acylation.[1]
-
Causality of Experimental Choices:
-
Base (Pyridine or Triethylamine): A non-nucleophilic base is crucial to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent (Dichloromethane or THF): An anhydrous aprotic solvent is used to ensure that the highly reactive acyl chloride is not prematurely hydrolyzed.[2]
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) during the addition of the acyl chloride to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.
-
Step 2: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one
This key step involves the intramolecular cyclization of the N-acyl anthranilonitrile intermediate. The reaction is effectively catalyzed by alkaline hydrogen peroxide.
-
Mechanistic Insight:
-
The hydrogen peroxide, under basic conditions, forms the hydroperoxide anion (HOO⁻).
-
The hydroperoxide anion attacks the electrophilic carbon of the nitrile group, forming a peroxyimidic acid intermediate.
-
This intermediate undergoes intramolecular cyclization, where the amide nitrogen attacks the carbon of the newly formed imine-like structure.
-
A subsequent rearrangement and loss of water leads to the stable, aromatic quinazolinone ring system. This method is a well-documented approach for constructing the quinazoline core from cyano-substituted precursors.[3]
-
Step 3: Synthesis of this compound
The final step is the conversion of the C4-hydroxyl group of the quinazolinone tautomer into a chloro group. This is an essential transformation for enabling further functionalization, such as nucleophilic aromatic substitution reactions.[4]
-
Causality of Experimental Choices:
-
Chlorinating Agent (POCl₃ or SOCl₂/DMF): Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this type of dehydration/chlorination reaction. Alternatively, thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) can be used.[5] The DMF acts as a catalyst by forming the Vilsmeier reagent (a chlorosulfonium salt), which is a more potent electrophile that activates the quinazolinone oxygen for substitution.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed to completion.
-
Caption: Overall synthetic workflow diagram.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of N-(2-cyano-4-methylphenyl)-4-methoxybenzamide
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-methylbenzonitrile[6] | 132.16 | 5.00 g | 37.8 |
| 4-Methoxybenzoyl chloride | 170.59 | 7.10 g (5.2 mL) | 41.6 (1.1 eq) |
| Pyridine | 79.10 | 6.0 g (6.1 mL) | 75.6 (2.0 eq) |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-amino-5-methylbenzonitrile (5.00 g, 37.8 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting solution in an ice bath to 0 °C.
-
Slowly add pyridine (6.1 mL, 75.6 mmol), followed by the dropwise addition of 4-methoxybenzoyl chloride (5.2 mL, 41.6 mmol) over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol to yield the pure amide product.
Protocol 2: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Amide from Protocol 1 | 266.30 | 5.00 g | 18.8 |
| Ethanol | - | 75 mL | - |
| Sodium Hydroxide (10% aq) | 40.00 | 25 mL | ~62.5 |
| Hydrogen Peroxide (30% aq) | 34.01 | 15 mL | ~147 |
Procedure:
-
In a 250 mL round-bottom flask, suspend the N-(2-cyano-4-methylphenyl)-4-methoxybenzamide (5.00 g, 18.8 mmol) in ethanol (75 mL).
-
Add the 10% aqueous sodium hydroxide solution (25 mL) and cool the mixture to 10-15 °C in a water bath.
-
Slowly add 30% hydrogen peroxide (15 mL) dropwise, maintaining the temperature below 25 °C. An exothermic reaction will be observed.
-
After the addition, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filter the resulting solid precipitate, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the quinazolinone product.
Protocol 3: Synthesis of this compound
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Quinazolinone from Protocol 2 | 266.30 | 4.00 g | 15.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 25 mL (41.2 g) | 268.5 |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (4.00 g, 15.0 mmol).
-
Carefully add phosphorus oxychloride (25 mL) to the flask in the fume hood.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas.
-
Continue stirring until all the ice has melted. The product will precipitate as a solid.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8.
-
Filter the crude product, wash extensively with water, and dry under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield the final product, this compound.[5]
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point (MP): To assess the purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the C=O stretch from the quinazolinone and appearance of characteristic aromatic C-Cl vibrations).
References
- Shainyan, B. A., et al. (2025). Intramolecular cyclization of N-methoxybenzamides in the presence of Tf2NH. Physical Chemistry Chemical Physics.
-
Ningbo Inno Pharmchem Co.,Ltd. High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. Available at: [Link]
-
ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphosphine and trichloroisocyanuric acid. Available at: [Link]
- Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
PrepChem. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available at: [Link]
-
Molbase. Synthesis routes of 4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline. Available at: [Link]
- Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
PubMed Central (PMC). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]
- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
ResearchGate. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). A Short Review on Quinazoline Heterocycle. Available at: [Link]
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An In-depth Technical Guide to 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline: Synthesis, Properties, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a robust synthesis protocol, and its potential as a versatile scaffold in modern drug discovery, particularly in the realm of kinase inhibition.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its benzo-fused N-heterocyclic framework is a key feature in compounds designed to interact with various biological targets.[1] Notably, 4-anilinoquinazoline derivatives have been extensively developed as potent antitumor agents due to their ability to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1] The compound this compound represents a crucial intermediate in the synthesis of these more complex, biologically active molecules. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities to modulate potency and selectivity.[2]
Chemical Identity and Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, we can deduce its core properties from its structure and data from closely related analogs.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₆H₁₃ClN₂O | Calculated |
| Molecular Weight | 284.74 g/mol | Calculated |
| CAS Number | Not available | - |
| Canonical SMILES | Cc1cc2c(cc1)nc(n2C1=CC=C(C=C1)OC)Cl | - |
| Predicted XlogP | 4.5 | Predicted |
| Appearance | Likely a crystalline solid | Inferred from analogs |
| Melting Point | Expected in the range of 110-120 °C | Based on similar structures[3] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; Insoluble in water | Inferred from analogs |
Spectroscopic Characterization: A Structural Confirmation Framework
Spectroscopic analysis is crucial for verifying the identity and purity of synthesized this compound. Below are the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methyl group protons at the 6-position would appear as a singlet around δ 2.5 ppm. The methoxy group protons on the phenyl ring would also be a singlet, typically around δ 3.9 ppm. The aromatic protons would appear in the region of δ 7.0-8.5 ppm, with characteristic splitting patterns for the disubstituted quinazoline and phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display signals for all 16 carbon atoms. The methyl and methoxy carbons would appear in the aliphatic region (δ 20-60 ppm). The aromatic and heterocyclic carbons would resonate in the downfield region (δ 110-165 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. A C-Cl stretching vibration is expected in the fingerprint region. C=N and C=C stretching vibrations from the quinazoline and phenyl rings would be observed in the 1500-1650 cm⁻¹ range. The C-O stretching of the methoxy group would likely appear around 1250 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z 284.74. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key indicator of the correct structure.
Synthesis and Reactivity: A Practical Approach
The synthesis of this compound is most effectively achieved through a two-step process starting from 2-amino-5-methylbenzoic acid.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 2-(4-Methoxyphenyl)-6-methylquinazolin-4(3H)-one
-
Acylation: To a solution of 2-amino-5-methylbenzoic acid in a suitable solvent (e.g., pyridine or dioxane), slowly add 4-methoxybenzoyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 2-(4-methoxybenzamido)-5-methylbenzoic acid.
-
Cyclization: Heat the intermediate with an excess of formamide or treat with ammonia in a suitable solvent to effect cyclization to the quinazolinone.[4]
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
-
Chlorination: A mixture of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one and an excess of thionyl chloride (SOCl₂) is heated at reflux. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[3][5]
-
The reaction is typically complete within 2-4 hours, which can be observed by the dissolution of the solid starting material.[5]
-
After completion, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The residue is co-evaporated with toluene to remove any remaining traces of SOCl₂.
-
The crude product is then triturated with a non-polar solvent like hexane or petroleum ether to induce crystallization.
-
The solid is collected by filtration, washed with cold hexane, and dried to afford this compound.
Reactivity of the 4-Chloro Group
The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity is the cornerstone of its utility in medicinal chemistry. The electron-withdrawing nature of the quinazoline nitrogen atoms activates the C4 position towards attack by nucleophiles such as amines, alcohols, and thiols.[2] This allows for the facile synthesis of a diverse library of 4-substituted quinazoline derivatives.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1] Many clinically approved EGFR inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.[1]
Design of EGFR Inhibitors
The general strategy involves the SNAr reaction of the 4-chloroquinazoline with a substituted aniline. The 2-(4-methoxyphenyl) and 6-methyl groups of the title compound can contribute to the binding affinity and selectivity of the final inhibitor by interacting with specific residues in the ATP-binding pocket of the kinase.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.
By reacting this compound with various anilines, libraries of potential EGFR inhibitors can be generated and screened for anticancer activity. The methoxy and methyl substitutions can be fine-tuned to optimize interactions within the kinase domain, potentially leading to compounds with improved potency and selectivity profiles.
Safety and Handling
Based on data for similar chloroquinazoline derivatives, this compound should be handled with care. It is likely to be harmful if swallowed and may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position make it an ideal starting material for creating diverse libraries of quinazoline derivatives. Its structural similarity to the core of known kinase inhibitors underscores its potential for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]
-
Synthesis routes of 4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline. Molbase. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 - PubChem. Available at: [Link]
-
Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. NIH. Available at: [Link]
-
Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline - PrepChem.com. Available at: [Link]
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. Available at: [Link]
- Process for the preparation of 4-haloquinazolines - Google Patents.
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Unlocking the Therapeutic Potential of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry
The quinazoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This benzo-fused N-heterocyclic framework is not merely a synthetic curiosity but the structural cornerstone of numerous clinically approved therapeutics and a vast library of biologically active compounds.[1] Its rigid, planar structure provides an ideal anchor for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with a multitude of biological targets. From the pioneering anticancer agents gefitinib and erlotinib to a wide array of compounds with antimicrobial, anti-inflammatory, and neuroprotective properties, the quinazoline nucleus has consistently proven its versatility and therapeutic relevance.[2][3]
This technical guide delves into the prospective biological activities of a specific, yet underexplored, derivative: 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline . While direct experimental data for this exact molecule is not yet prevalent in published literature, a comprehensive analysis of its structural analogues allows for a robust, evidence-based projection of its therapeutic potential. This document is designed for researchers, scientists, and drug development professionals, providing a deep dive into the plausible synthesis, mechanisms of action, and experimental validation protocols for this promising compound. By synthesizing data from closely related structures, we aim to provide a foundational roadmap for initiating research and development efforts targeting this molecule.
Synthetic Strategy and Chemical Profile
The synthesis of this compound is predicated on well-established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below, emphasizing the strategic importance of the reactive 4-chloro substituent.
Proposed Synthetic Pathway
A logical approach to the synthesis of the title compound involves a two-step process starting from 5-methylanthranilamide:
-
Cyclocondensation: The initial step involves the condensation of 5-methylanthranilamide with 4-methoxybenzaldehyde. This reaction, typically catalyzed by an oxidizing agent such as iodine or under thermal conditions, leads to the formation of the corresponding 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one.
-
Chlorination: The resulting quinazolinone is then subjected to chlorination to yield the target compound, this compound. This transformation is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[1]
The 4-chloro group is a key functional handle, rendering the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the gateway to a vast chemical space of 4-substituted quinazoline derivatives, most notably the 4-anilinoquinazolines, which are renowned for their potent anticancer activities.[4]
Projected Anticancer Activity: A Multi-Targeted Approach
The structural features of this compound strongly suggest a high probability of significant anticancer activity, likely mediated through the inhibition of key oncogenic signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The quinazoline scaffold is the backbone of numerous FDA-approved EGFR inhibitors.[2][5] These drugs function by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby inhibiting the autophosphorylation and downstream signaling that drives tumor cell proliferation, survival, and metastasis.[6]
The 2-aryl and 4-anilino (via substitution of the 4-chloro group) moieties are crucial for high-affinity binding to the EGFR kinase domain.[7] It is highly probable that derivatives of this compound, particularly its 4-anilino analogues, will exhibit potent EGFR inhibitory activity.
Caption: EGFR signaling cascade and point of inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
In addition to EGFR, many quinazoline-based inhibitors exhibit dual inhibitory activity against VEGFR, a key mediator of tumor angiogenesis.[8] The structural similarities between the ATP-binding sites of these kinases make dual targeting a feasible and therapeutically advantageous strategy. The 2-aryl quinazoline scaffold is a known pharmacophore for VEGFR-2 inhibition.
Topoisomerase Inhibition
Recent studies on 2-aryl-6-substituted quinazolinones have revealed their potential to act as topoisomerase I inhibitors.[9] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. Molecular docking studies of these analogues have shown that they can occupy the ligand-binding pocket of the topoisomerase I-DNA complex.[9]
In Vitro Evaluation of Anticancer Activity
A standard panel of assays should be employed to validate the predicted anticancer activities.
| Parameter | Assay | Purpose | Cell Lines | Reference Compound |
| Cytotoxicity | MTT/SRB Assay | Measures cell viability and proliferation | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon) | Gefitinib, Doxorubicin |
| EGFR Kinase Inhibition | In vitro Kinase Assay | Quantifies direct inhibition of EGFR enzymatic activity | Recombinant human EGFR | Erlotinib |
| VEGFR-2 Kinase Inhibition | In vitro Kinase Assay | Quantifies direct inhibition of VEGFR-2 enzymatic activity | Recombinant human VEGFR-2 | Sunitinib |
| Apoptosis Induction | Annexin V/PI Staining | Detects and quantifies apoptotic and necrotic cells | MCF-7 | Doxorubicin |
Projected Antimicrobial Activity
The quinazolinone scaffold, a close structural relative of the title compound, is known to possess a broad spectrum of antimicrobial activities.[10][11]
Antibacterial and Antifungal Potential
Numerous studies have demonstrated that substitutions at the 2 and 6 positions of the quinazoline ring can lead to potent antibacterial and antifungal agents.[12] The proposed mechanisms of action include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[10]
In Vitro Evaluation of Antimicrobial Activity
Standard microbiological assays are required to determine the antimicrobial spectrum and potency.
| Parameter | Assay | Purpose | Microbial Strains | Reference Compound |
| Antibacterial Activity | Broth Microdilution | Determines Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli | Ciprofloxacin |
| Antifungal Activity | Broth Microdilution | Determines Minimum Inhibitory Concentration (MIC) | Candida albicans, Aspergillus niger | Fluconazole |
Structure-Activity Relationship (SAR) Insights
The specific substituents on the this compound core are expected to play a significant role in its biological activity profile:
-
4-Chloro Group: As discussed, this is a crucial reactive site for generating libraries of 4-substituted derivatives, particularly 4-anilinoquinazolines, to enhance kinase inhibitory potency.[4]
-
2-(4-methoxyphenyl) Group: The aryl substituent at the C2 position is a common feature in potent kinase inhibitors. The methoxy group can participate in hydrogen bonding with amino acid residues in the kinase hinge region, potentially increasing binding affinity.[7]
-
6-Methyl Group: Small alkyl groups at the C6 position are generally well-tolerated and can enhance binding through hydrophobic interactions within the active site of target enzymes. Some studies have specifically investigated 6-methylquinazolin-4(3H)-one derivatives as selective inhibitors of other protein families like bromodomains.[13]
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a reference drug (e.g., Gefitinib) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vitro EGFR Kinase Assay
-
Reaction Setup: In a kinase assay buffer, combine recombinant human EGFR enzyme with a specific substrate (e.g., a poly(Glu, Tyr) peptide).
-
Inhibitor Addition: Add varying concentrations of the test compound or a reference inhibitor (e.g., Erlotinib).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or ELISA.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion and Future Directions
While direct experimental validation is pending, a robust body of evidence from structurally analogous compounds strongly suggests that This compound is a promising candidate for drug discovery efforts. Its chemical architecture points towards a high likelihood of potent anticancer activity, potentially through the dual inhibition of EGFR and VEGFR kinases, as well as possible topoisomerase inhibition. Furthermore, a secondary screening for antimicrobial properties is warranted based on the known activities of the broader quinazoline family.
The immediate future direction is clear: the synthesis of this molecule is the critical next step. Following successful synthesis and characterization, the comprehensive in vitro evaluation outlined in this guide will provide the necessary data to confirm these well-founded hypotheses. The inherent reactivity of the 4-chloro position offers a strategic advantage, allowing for the rapid generation of a focused library of derivatives to explore and optimize the structure-activity relationship. This systematic approach will be instrumental in determining if this compound, or a close derivative thereof, can be advanced as a lead compound in the development of next-generation targeted therapies.
References
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de Oliveira, R. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]
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Insuasty, A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]
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Yuriev, M. Y., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 450-459. [Link]
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Scarpino, A., et al. (2023). Rational design for 6-methylquinazoline-4(3H)-one chemical derivatives. ResearchGate. [Link]
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Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4967. [Link]
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Nguyen, T. L. T., et al. (2021). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1858. [Link]
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Hamdi, G. A., et al. (2023). Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Gene Reports, 30, 101749. [Link]
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Ahmad, I., et al. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]
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Alafeefy, A. M., et al. (2024). Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science, 7(1), 1-10. [Link]
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Kumar, A., et al. (2019). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]
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Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1858. [Link]
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Li, X., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(10), 18846-18858. [Link]
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Opperman, T. J., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4486-4497. [Link]
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El-Gamal, M. I., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(35), 25489-25505. [Link]
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Patel, M. B., & Patel, D. R. (2012). PHARMACOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3852. [Link]
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Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26127-26139. [Link]
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Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4967. [Link]
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Gamm-Bubrovin, T., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 243, 114777. [Link]
- Wang, Z., et al. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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El-Gamal, M. I., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 157, 133-146. [Link]
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El-Sayed, N. N. E., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 26(23), 7179. [Link]
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Potential mechanism of action for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
An In-depth Technical Guide to Elucidating the Mechanism of Action for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanism of action of the novel compound, this compound. Given the limited direct literature on this specific molecule, we will leverage the well-established precedent of the quinazoline scaffold as a privileged structure in kinase inhibitor discovery. This document will not only outline a series of robust experimental protocols but will also delve into the scientific rationale behind each step, ensuring a self-validating and logical progression of inquiry. Our approach is grounded in the principles of modern drug discovery, emphasizing target identification, validation, and pathway analysis.
Introduction: The Quinazoline Scaffold as a Foundation for Inquiry
The quinazoline core is a recurring motif in a multitude of approved and investigational drugs, most notably in the realm of oncology. Its rigid, heterocyclic structure provides an excellent scaffold for developing potent and selective inhibitors of various protein kinases. Compounds such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, stand as testament to the clinical utility of this chemical class.
The subject of our investigation, this compound, possesses key structural features that suggest a potential interaction with the ATP-binding pocket of protein kinases. The 4-chloro substitution can act as a leaving group for covalent modification or form crucial interactions within the hinge region of a kinase. The 2-(4-methoxyphenyl) and 6-methyl groups likely contribute to the compound's selectivity and potency by occupying adjacent hydrophobic pockets.
Therefore, our initial hypothesis is that This compound functions as a protein kinase inhibitor. This guide will provide the strategic and technical framework to rigorously test this hypothesis.
Phase 1: Initial Target Class Identification and Validation
The primary objective of this phase is to ascertain whether the compound exhibits activity against a broad range of protein kinases and to identify potential high-affinity targets.
Broad-Spectrum Kinase Panel Screening
The most efficient method for initial target identification is to screen the compound against a large, commercially available panel of kinases. This provides a global view of the compound's selectivity profile.
Experimental Protocol: Broad-Spectrum Kinase Assay Panel
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform an initial screen at a concentration of 1 µM and 10 µM to identify potent interactions.
-
Kinase Panel: Select a panel that offers broad coverage of the human kinome (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).
-
Data Analysis: The primary data is typically reported as "% Inhibition" at the tested concentrations. A common threshold for a "hit" is >50% inhibition.
Table 1: Hypothetical Kinase Screening Data for this compound
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| EGFR | 12% | 35% |
| VEGFR2 | 8% | 28% |
| SRC | 65% | 92% |
| ABL1 | 58% | 88% |
| p38α | 5% | 15% |
Interpretation of Hypothetical Results: The data in Table 1 suggests that our compound of interest exhibits significant inhibitory activity against the SRC and ABL1 tyrosine kinases. The subsequent steps will focus on validating these initial hits.
In Vitro IC50 Determination for Lead Targets
Following the identification of initial hits, the next logical step is to determine the half-maximal inhibitory concentration (IC50) for the most promising candidates. This provides a quantitative measure of the compound's potency.
Experimental Protocol: In Vitro Kinase IC50 Determination
-
Assay Platform: Utilize a well-established in vitro kinase assay platform, such as an ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific) assay.
-
Compound Titration: Prepare a 10-point serial dilution of the compound, typically starting from 100 µM.
-
Assay Conditions: Perform the kinase reaction according to the manufacturer's protocol for the specific kinase (e.g., SRC or ABL1).
-
Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2: Cellular Target Engagement and Pathway Modulation
Demonstrating that a compound binds to its intended target within a cellular context is a critical step in mechanism of action studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the engagement of a compound with its target protein in intact cells or cell lysates. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a cell line that expresses the target of interest (e.g., K562 cells for ABL1).
-
Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Thermal Denaturation: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
Data Analysis: A positive target engagement will result in a rightward shift in the melting curve of the target protein in the presence of the compound.
dot
Caption: Putative signaling pathway inhibited by the compound.
Phase 3: Elucidating the Mode of Inhibition
Understanding how the compound inhibits the kinase (e.g., reversible vs. irreversible, ATP-competitive vs. non-competitive) is crucial for its further development.
ATP Competition Assay
This assay determines if the compound binds to the ATP-binding site of the kinase.
Experimental Protocol: ATP Competition Assay
-
Assay Setup: Perform an in vitro kinase assay as described in section 2.2.
-
Varying ATP Concentration: Measure the IC50 of the compound at multiple, fixed concentrations of ATP (e.g., from 0.1x Km to 10x Km for ATP).
-
Data Analysis: If the IC50 of the compound increases with increasing ATP concentration, it is indicative of an ATP-competitive mode of inhibition.
"Jump" Dilution Assay for Reversibility
This assay can differentiate between reversible and irreversible covalent inhibitors.
Experimental Protocol: Jump Dilution Assay
-
Pre-incubation: Incubate the kinase and the compound at a high concentration (e.g., 100x IC50) for a prolonged period (e.g., 1-2 hours) to allow for covalent bond formation.
-
Dilution: Rapidly dilute the mixture 100-fold to a final compound concentration below the IC50.
-
Activity Measurement: Measure the kinase activity immediately after dilution and at several time points thereafter.
-
Data Analysis: If the inhibitor is reversible, the kinase activity will recover over time. If it is irreversible, the activity will remain low.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to elucidate the potential mechanism of action of this compound. By starting with a broad-based screening approach and progressively narrowing the focus to specific targets and pathways, researchers can build a comprehensive understanding of the compound's biological activity. The proposed workflows, from initial kinase profiling to detailed mode of action studies, provide a clear roadmap for advancing this compound through the early stages of the drug discovery pipeline. Future studies should focus on confirming the identified cellular activity in relevant disease models and exploring the compound's pharmacokinetic and pharmacodynamic properties.
References
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Solomon, K. R., & Lee, A. (2021). Quinazoline-based compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
An In-depth Technical Guide to 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterocyclic compound 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, a molecule of significant interest in medicinal chemistry. Quinazoline derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document will delve into the structural attributes, a detailed synthesis protocol, and the analytical characterization of this specific derivative, providing a solid foundation for its further investigation and application in drug discovery and development.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name systematically describes the arrangement of each substituent on the core quinazoline scaffold.
Chemical Structure
The structure of this compound is characterized by a bicyclic quinazoline core. A chloro group is substituted at the 4-position, a 4-methoxyphenyl group at the 2-position, and a methyl group at the 6-position.
Figure 1: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process, starting from the appropriately substituted anthranilamide. This synthetic route is widely adopted for the preparation of 2-aryl-4-chloroquinazolines.
Synthetic Workflow
The overall synthetic pathway involves the cyclization of an anthranilamide derivative to form a quinazolinone, followed by chlorination to yield the final product.
Figure 2: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(4-Methoxyphenyl)-6-methylquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-aminobenzamide (1 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Acylation: To this solution, add 4-methoxybenzoyl chloride (1.1 equivalents) dropwise at room temperature. The addition of a base like triethylamine may be necessary to scavenge the HCl byproduct if pyridine is not used as the solvent.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then with a cold non-polar solvent like hexane to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube. To the flask, add the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (1 equivalent) obtained from the previous step.
-
Chlorination: Add an excess of phosphorus oxychloride (POCl₃) (at least 5 equivalents) to the flask. Alternatively, a mixture of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) can be used.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ or SOCl₂ will be quenched. The resulting precipitate is the desired 4-chloro derivative.
-
Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum. Further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Key Reagents | 5-Methyl-2-aminobenzamide, 4-Methoxybenzoyl chloride | 2-(4-Methoxyphenyl)-6-methylquinazolin-4(3H)-one, POCl₃ or SOCl₂/DMF |
| Solvent | Pyridine or Dioxane | Neat or a high-boiling inert solvent |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 2-4 hours |
| Purification | Recrystallization | Column Chromatography/Recrystallization |
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following are the expected analytical data based on its structure and data from analogous compounds.
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinazoline and methoxyphenyl rings, a singlet for the methyl group protons, and a singlet for the methoxy group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the quaternary carbons of the quinazoline core and the substituted phenyl ring. |
| IR Spectroscopy | Characteristic absorption bands for C=N stretching, C-Cl stretching, C-O stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
Potential Applications in Research and Drug Development
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. The specific structural features of this compound make it an attractive candidate for further investigation in several areas:
-
Anticancer Agents: The 4-anilinoquinazoline scaffold, which can be readily synthesized from 4-chloroquinazolines, is a core component of several approved anticancer drugs that target tyrosine kinases.[2]
-
Antimicrobial and Antifungal Agents: The quinazoline nucleus is present in numerous compounds exhibiting potent activity against a range of bacteria and fungi.
-
Anti-inflammatory Agents: Certain quinazoline derivatives have shown promising anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[1]
The chloro group at the 4-position is a key reactive handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and build libraries of novel compounds for biological screening.
Conclusion
This technical guide has provided a detailed overview of this compound, from its fundamental structure and nomenclature to a practical, step-by-step synthesis protocol. The outlined characterization methods provide a framework for verifying the identity and purity of the synthesized compound. The diverse biological activities associated with the quinazoline scaffold underscore the potential of this molecule as a valuable building block for the development of new therapeutic agents. Further research into its biological properties and the synthesis of its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
- Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
- 4-Chloro-6-methoxy-2-methylquinazoline. PubChem.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules.
- Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines...
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.
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- Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. ChemistrySelect.
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The Quinazoline Core: From 19th-Century Curiosity to a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents one of the most significant structural motifs in medicinal chemistry.[1][2] Its journey from an obscure synthetic novelty in the mid-19th century to a cornerstone of targeted therapeutics is a compelling narrative of evolving synthetic strategies and a deepening understanding of molecular biology. This guide provides a technical overview of the discovery and history of quinazoline derivatives, charting their progression from early synthesis to their current status as "privileged scaffolds" in the development of life-saving pharmaceuticals. We will explore the foundational synthetic methodologies, the recognition of the scaffold's vast biological potential, and culminate in a detailed examination of its most profound impact: the development of tyrosine kinase inhibitors that have reshaped cancer therapy.
The Genesis of a Heterocycle: Early Discoveries and Synthesis
The story of quinazoline begins not with the parent molecule itself, but with one of its oxidized forms, a quinazolinone. In 1869, Peter Griess reported the first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid.[3][4] This initial discovery laid the groundwork for future explorations into this new class of compounds.
The nomenclature and formal structure came into focus over the subsequent decades. The name "quinazoline" was first proposed in 1887 by Widdege, recognizing its isomeric relationship with cinnoline and quinoxaline.[1] The numbering system for the ring was later suggested by Paal and Bush in 1889.[1]
The synthesis of the parent quinazoline heterocycle was first achieved in 1895 by August Bischler and Lang, who produced it via the decarboxylation of a carboxy derivative.[3][4][5] However, a more robust and satisfactory synthesis was developed by Siegmund Gabriel in 1903, which involved the condensation of a reduced o-nitrobenzylamine intermediate with formic acid, followed by oxidation.[3][4][5] These pioneering efforts established the fundamental chemistry of the quinazoline core.
| Year | Key Milestone | Lead Scientist(s) | Significance |
| 1869 | First synthesis of a quinazolinone derivative.[3][4] | P. Griess | Marks the entry of the quinazoline family into synthetic chemistry. |
| 1887 | The name "quinazoline" is proposed.[1] | Widdege | Establishes the formal name and recognizes its isomeric nature. |
| 1895 | First synthesis of the parent quinazoline heterocycle.[3][5] | A. Bischler & D. Lang | Isolation of the core, unsubstituted quinazoline structure. |
| 1903 | Development of a more practical synthesis for quinazoline.[3][4][5] | S. Gabriel | Provided a more reliable route to the parent heterocycle, facilitating further study. |
The Art of the Build: Evolution of Foundational Synthetic Methodologies
The utility of a chemical scaffold is directly proportional to the ease and versatility with which it can be synthesized and functionalized. The development of robust synthetic routes was therefore critical to unlocking the potential of quinazoline derivatives. Several classical "name reactions" form the bedrock of quinazoline synthesis, each offering a different strategic approach to constructing the bicyclic core.
The Friedländer Synthesis
First reported by Paul Friedländer in 1882 for the synthesis of quinolines, this methodology was quickly adapted for quinazolines.[6] The reaction is a powerful tool that involves the acid- or base-catalyzed condensation of an o-amino-substituted aromatic aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group.[6][7] The causality of this reaction lies in a two-step sequence: an initial intermolecular aldol condensation to form an α,β-unsaturated carbonyl intermediate, followed by an intramolecular cyclodehydration to form the fused heterocyclic ring.[7] This approach is valued for its ability to directly install substituents on the pyrimidine ring based on the choice of the α-methylene-containing reactant.
The Niementowski Synthesis
The Niementowski synthesis is another classical and widely used method for preparing 4(3H)-quinazolinones.[8] This reaction involves the thermal condensation of anthranilic acid (or its derivatives) with an amide, most commonly formamide.[8] The choice of amide is a critical experimental parameter, as it directly determines the substituent at the C2 position of the resulting quinazolinone ring. The reaction's simplicity and use of readily available starting materials cemented its place in the synthetic chemist's toolbox for decades.
Modern Synthetic Innovations
While classical methods remain relevant, modern organic synthesis has introduced a plethora of advanced techniques that offer greater efficiency, milder reaction conditions, and access to unprecedented chemical diversity. These include:
-
Transition-Metal Catalysis: Copper, palladium, and iridium catalysts are now widely used to facilitate C-N and C-C bond formations in cascade reactions, enabling the construction of complex quinazolines from simple precursors.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the discovery process.[10]
-
Multi-Component Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form the quinazoline product, offering high atom economy and rapid access to diverse libraries of compounds.[9]
These modern approaches are not merely incremental improvements; they represent a paradigm shift, allowing researchers to design and synthesize novel quinazoline derivatives with a level of precision and speed previously unimaginable.
A Scaffold of Privilege: The Emergence of Quinazolines in Medicinal Chemistry
The quinazoline scaffold is frequently described as a "privileged structure" in medicinal chemistry.[1][11] This designation is earned because the core is synthetically versatile and appears as a recurring motif in molecules that exhibit high affinity for a wide range of biological targets. The reasons for this privileged status are multifaceted:
-
Structural Rigidity and Planarity: The fused aromatic system provides a rigid framework that can position key pharmacophoric groups in a well-defined spatial orientation for optimal interaction with a biological receptor.
-
Hydrogen Bonding Capacity: The two nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets.
-
Synthetic Tractability: As discussed, the core is readily synthesized, and functional groups can be installed at multiple positions (C2, C4, and on the benzene ring) to fine-tune pharmacological properties.
-
Favorable Physicochemical Properties: Quinazolines often exhibit good metabolic stability and oral bioavailability, with lipophilicity that can be modulated to, for instance, achieve penetration of the blood-brain barrier.[1]
Initial biological screening revealed a vast spectrum of activities, including antimalarial, antibacterial, anti-inflammatory, and antihypertensive properties.[2][12][13] The first quinazolinone alkaloid to be identified from a natural source was febrifugine, isolated from a Chinese plant, which demonstrated potent antimalarial activity.[8] This breadth of activity hinted at the scaffold's ability to interact with numerous distinct biological pathways, setting the stage for its application in targeted drug design.
The Pinnacle of Application: Quinazoline-Based Kinase Inhibitors in Oncology
The most transformative impact of quinazoline derivatives has been in the field of oncology, specifically through the development of tyrosine kinase inhibitors (TKIs). The discovery that the epidermal growth factor receptor (EGFR) was overexpressed in many cancers and that its signaling was crucial for tumor growth and survival provided a clear therapeutic target.[14] The quinazoline scaffold proved to be an ideal template for designing molecules that could compete with adenosine triphosphate (ATP) at the kinase's catalytic site.
Gefitinib (Iressa®): The Pioneer of EGFR Inhibition
Developed by AstraZeneca, gefitinib was a landmark drug, becoming the first selective EGFR inhibitor approved for cancer therapy.[14] Its development was a triumph of rational drug design, where the quinazoline core was elaborated to achieve high potency and selectivity for the EGFR tyrosine kinase.
Mechanism of Action: Gefitinib functions as a reversible, competitive inhibitor at the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[14][15] In normal signaling, the binding of a ligand (like EGF) causes the receptor to dimerize and autophosphorylate, initiating downstream cascades (such as the Ras-MAPK and PI3K-Akt pathways) that promote cell proliferation and survival.[15][16] By occupying the ATP pocket, gefitinib blocks this phosphorylation event, effectively shutting down these pro-survival signals and leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[16][17][18] The clinical breakthrough came with the discovery that gefitinib was exceptionally effective in non-small cell lung cancer (NSCLC) patients whose tumors harbored specific activating mutations in the EGFR kinase domain, a prime example of personalized medicine.[14][15]
Expanding the Arsenal: Erlotinib and Lapatinib
The success of gefitinib spurred the development of other quinazoline-based TKIs. Erlotinib (Tarceva®) functions through a nearly identical mechanism and has also become a standard of care in EGFR-mutated NSCLC.
Lapatinib (Tykerb®) represents a significant evolution of the concept. It is a dual TKI that potently inhibits both EGFR and another member of the ErbB family, HER2 (ErbB2).[19] This dual activity is clinically crucial for treating HER2-positive breast cancer, particularly in patients who have developed resistance to other HER2-targeted therapies like trastuzumab.[19] The development of lapatinib demonstrated the "tunability" of the quinazoline scaffold, showcasing how medicinal chemistry efforts could rationally design inhibitors against multiple, specific kinase targets.[20]
| Drug Name (Brand) | Primary Target(s) | Key Indication | Year of First FDA Approval |
| Gefitinib (Iressa®) | EGFR | Non-Small Cell Lung Cancer (EGFR-mutated) | 2003[14] |
| Erlotinib (Tarceva®) | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer | 2004 |
| Lapatinib (Tykerb®) | EGFR, HER2 (ErbB2) | HER2-Positive Breast Cancer | 2007 |
Conclusion and Future Outlook
The trajectory of the quinazoline derivative family—from its synthesis in a 19th-century laboratory to its central role in 21st-century precision medicine—is a powerful illustration of the synergy between organic synthesis, medicinal chemistry, and molecular biology. The scaffold's inherent structural and chemical properties have allowed it to be adapted and optimized to meet evolving therapeutic challenges. While its success in oncology is undeniable, research continues to explore its potential against a vast array of other diseases, including neurodegenerative disorders, infectious diseases, and inflammatory conditions.[13] The ongoing development of novel synthetic methods will undoubtedly expand the accessible chemical space, ensuring that the quinazoline core will remain a truly privileged and enduring scaffold in the quest for new medicines.
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Preliminary In-Vitro Screening of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline: A Technical Guide
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its broad and potent biological activities.[1][2][3] This "privileged scaffold" is a constituent of numerous natural alkaloids and has been successfully integrated into a multitude of synthetic molecules with diverse therapeutic applications.[2] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of derivatives with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral domains.[2][4] The specific compound of interest, 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, possesses key structural motifs—a halogenated quinazoline core and a methoxyphenyl substituent—that are frequently associated with significant biological effects in related molecules. This guide outlines a strategic and efficient preliminary in-vitro screening cascade to elucidate the potential therapeutic value of this novel chemical entity.
Strategic Rationale for Preliminary In-Vitro Screening
Given the well-documented pharmacological profile of the quinazoline class, a multipronged screening approach is warranted. The initial evaluation will focus on three primary areas of high therapeutic relevance for this scaffold:
-
Anticancer Activity: Quinazoline derivatives are renowned for their potent anticancer properties, often acting as inhibitors of key signaling proteins like receptor tyrosine kinases (e.g., EGFR).[5][6][7] The presence of the 4-anilino-like core structure in the target molecule strongly suggests a potential for antiproliferative and cytotoxic effects against cancer cell lines.
-
Antimicrobial Activity: The heterocyclic nature of quinazolines has been associated with significant antibacterial and antifungal properties.[1][8][9] Screening against a panel of pathogenic bacteria and fungi is a logical step to explore this potential.
-
Anti-inflammatory Activity: A substantial body of research supports the anti-inflammatory potential of quinazoline derivatives, often through the modulation of inflammatory pathways.[4][10][11][12]
This tiered screening strategy will enable a comprehensive initial assessment of the compound's biological activity profile, guiding further, more focused investigations.
Experimental Workflow for Preliminary In-Vitro Screening
The following diagram outlines the overarching experimental workflow for the preliminary in-vitro screening of this compound.
Caption: Experimental workflow for the in-vitro screening of the target compound.
Detailed Experimental Protocols
Anticancer Screening: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard preliminary assay to determine the cytotoxic potential of a compound.
a. Cell Line Selection:
A panel of human cancer cell lines is recommended to assess the breadth of activity. A starting panel could include:
-
A549: Non-small cell lung cancer
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
PC-3: Prostate cancer
-
HCT116: Colon cancer
b. Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
c. Data Presentation:
| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |
| A549 | TBD | TBD |
| MCF-7 | TBD | TBD |
| PC-3 | TBD | TBD |
| HCT116 | TBD | TBD |
Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
a. Microbial Strain Selection:
A representative panel should include Gram-positive and Gram-negative bacteria, as well as a fungal strain:
-
Gram-positive: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa
-
Fungus: Candida albicans
b. Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
c. Data Presentation:
| Microbial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin | MIC (µg/mL) of Fluconazole |
| S. aureus | TBD | TBD | N/A |
| B. subtilis | TBD | TBD | N/A |
| E. coli | TBD | TBD | N/A |
| P. aeruginosa | TBD | TBD | N/A |
| C. albicans | TBD | N/A | TBD |
Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
a. Assay Principle:
A commercial COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate.
b. Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., celecoxib for COX-2, ibuprofen for non-selective COX).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Incubation and Measurement: Incubate for the recommended time at the specified temperature and then measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
c. Data Presentation:
| Enzyme | IC50 (µM) of Test Compound | IC50 (µM) of Celecoxib |
| COX-1 | TBD | TBD |
| COX-2 | TBD | TBD |
Potential Mechanism of Action: Targeting the EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[6][7] The following diagram illustrates the EGFR signaling pathway, a potential target for this compound.
Caption: Simplified EGFR signaling pathway and potential inhibition by the test compound.
Conclusion and Future Directions
This technical guide provides a robust framework for the preliminary in-vitro screening of this compound. The proposed assays will generate essential preliminary data on its potential anticancer, antimicrobial, and anti-inflammatory activities. Positive results in any of these screens will warrant further investigation, including more detailed mechanistic studies, evaluation in additional cell lines or microbial strains, and eventual progression to in-vivo models. The structural characteristics of this compound, in the context of the extensive literature on quinazoline derivatives, suggest a high probability of discovering interesting biological activities.
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Introduction: The Quinazoline Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Pharmacological Profile of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its rigid structure and versatile substitution patterns have allowed for the development of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[2][3] This guide focuses on the pharmacological profile of a specific derivative, This compound . While direct and extensive research on this particular molecule is emerging, its structural features suggest a significant therapeutic potential, which can be inferred from the well-documented activities of its close analogs. This document will, therefore, synthesize the available data on structurally related compounds to construct a predictive pharmacological profile, providing a scientifically grounded framework for future research and development.
Chemical Synthesis: A Proposed Pathway
The synthesis of this compound is anticipated to follow a well-established route for similar 4-chloroquinazoline derivatives. A plausible synthetic scheme would involve the initial construction of the corresponding quinazolinone precursor, followed by chlorination.
A likely precursor, 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one, can be synthesized via the reaction of 2-amino-5-methylbenzoic acid with 4-methoxybenzamide. Subsequent chlorination of the quinazolinone, for instance using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF), would yield the final product.[4]
Experimental Protocol: Proposed Synthesis
-
Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one:
-
A mixture of 2-amino-5-methylbenzoic acid (1 equivalent) and 4-methoxybenzamide (1.1 equivalents) is heated at a high temperature (e.g., 180-200 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Synthesis of this compound:
-
To a suspension of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride, a catalytic amount of DMF is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The excess thionyl chloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by column chromatography or recrystallization.[4]
-
Caption: Proposed two-step synthesis of this compound.
Predicted Pharmacological Profile
Based on the extensive research on analogous quinazoline derivatives, the pharmacological profile of this compound is predicted to be dominated by anticancer, with potential antimicrobial and antifungal activities.
Anticancer Activity: A Strong Likelihood of Apoptosis Induction and Tubulin Polymerization Inhibition
The most compelling evidence for the potential anticancer activity of the title compound comes from a study on a very closely related molecule, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine .[5] This compound was identified as a highly potent inducer of apoptosis with an EC₅₀ for caspase activation of 2 nM and a potent inhibitor of cell proliferation with a GI₅₀ of 2 nM in T47D breast cancer cells.[5]
The mechanism of action for this analog was determined to be the inhibition of tubulin polymerization.[5] This is a significant finding, as several successful anticancer drugs, such as the taxanes and vinca alkaloids, target tubulin. By disrupting microtubule dynamics, these agents arrest the cell cycle and induce apoptosis. It is highly probable that this compound shares this mechanism of action.
Caption: Predicted mechanism of apoptosis induction via tubulin polymerization inhibition.
The broader class of quinazoline derivatives has been extensively investigated for anticancer properties, often as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[3] While the primary mechanism of the closely related analog is tubulin inhibition, the potential for EGFR inhibition should not be entirely dismissed without experimental verification.
Table 1: Cytotoxicity of Selected Quinazoline Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a (a quinazoline-oxymethyltriazole derivative with a 4-methoxyphenyl group) | HCT-116 | 10.72 (48h), 5.33 (72h) | [6] |
| 8a | HepG2 | 17.48 (48h), 7.94 (72h) | [6] |
| 8a | MCF-7 | >50 (48h), 12.96 (72h) | [6] |
| 5c (a chloro methylquinazolinone derivative) | HCT | 8.00 | [7] |
| 5d (a chloro methylquinazolinone derivative) | HepG-2 | 17.78 | [7] |
Antimicrobial and Antifungal Activity: A Secondary Potential
The quinazoline scaffold is also known to be a source of compounds with antimicrobial and antifungal activities.[2] Various derivatives have shown efficacy against a range of bacterial and fungal strains.
Table 2: Antimicrobial and Antifungal Activity of Selected Quinazolinone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| DS-2, DS-3, DS-6 (quinazolinone Schiff bases) | Aspergillus niger, Candida albicans | 12 - 23.5 | [2] |
| A 6-iodoquinazoline-based Schiff base | Bacillus subtilis | 1.90 | |
| A 6-iodoquinazoline-based Schiff base | Staphylococcus aureus | 3.9 |
While the primary focus for this compound would likely be its anticancer potential, its antimicrobial and antifungal properties warrant investigation.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents. For the 4-anilinoquinazoline series, which are structurally related to the title compound, the following SAR observations have been made for apoptosis-inducing activity:
-
N-Methyl Group: A methyl group on the nitrogen linker between the quinazoline core and the aniline ring was found to be essential for the apoptosis-inducing activity of 4-anilinoquinazolines.[5]
-
Substitutions at C6 and C7: Substitutions at the 6- and 7-positions of the quinazoline ring generally led to a decrease in potency for apoptosis induction.[5] This suggests that the 6-methyl group in the title compound may modulate its activity, and this needs to be experimentally verified.
-
Aniline Ring Substitution: The nature and position of substituents on the aniline (or in this case, phenyl) ring can significantly impact activity. The 4-methoxy group is a common feature in many biologically active quinazolines.
Predicted Preclinical Safety and Toxicity Profile
Direct toxicological data for this compound is not available. However, the PubChem database provides GHS hazard classifications for a structurally similar compound, 4-Chloro-6-methoxy-2-methylquinazoline, which can serve as a preliminary guide.[8]
Predicted GHS Hazard Classifications:
-
Acute Toxicity, Oral: Harmful if swallowed.[8]
-
Skin Corrosion/Irritation: Causes skin irritation.[8]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation.[8]
These predictions underscore the need for careful handling of this compound in a laboratory setting and for comprehensive toxicological studies during its development.
Future Directions and Conclusion
This technical guide has provided a comprehensive, albeit predictive, pharmacological profile of this compound based on the known activities of its structural analogs. The strong evidence for apoptosis induction and tubulin polymerization inhibition in a closely related compound makes this molecule a promising candidate for anticancer drug discovery.
Key future research directions should include:
-
Definitive Synthesis and Structural Characterization: The proposed synthesis should be carried out, and the structure of the final compound confirmed using modern analytical techniques (NMR, MS, X-ray crystallography).
-
In Vitro Pharmacological Evaluation:
-
Screening against a panel of cancer cell lines to determine its cytotoxic profile.
-
Mechanism of action studies to confirm whether it inhibits tubulin polymerization and/or other targets like EGFR.
-
Assessment of its antimicrobial and antifungal activity against a range of pathogens.
-
-
In Vivo Efficacy Studies: Evaluation of its antitumor activity in relevant animal models.
-
Pharmacokinetic (ADME) and Toxicological Profiling: Comprehensive studies to determine its absorption, distribution, metabolism, excretion, and safety profile.
References
-
PrepChem. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available from: [Link]
-
Molbase. Synthesis routes of 4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline. Available from: [Link]
- Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
-
PubChem. 4-Chloro-6-methoxy-2-methylquinazoline. Available from: [Link]
- Borges, L. G., et al. (2019). Antifungal activity of 4% chlorhexidine and 2% sodium hypochlorite against Candida albicans biofilms. Journal of endodontics, 45(1), 58-63.
- Abdel-Aziz, A. A. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules, 27(21), 7247.
- Akkurt, M., et al. (2013). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1463.
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
- Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of medicinal chemistry, 51(15), 4771–4779.
- Fassihi, A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific reports, 12(1), 1-14.
- Patel, D. R., et al.
- de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein journal of organic chemistry, 15, 236-244.
-
PubChem. 4-Chloro-2-phenylquinazoline. Available from: [Link]
- Abnous, K., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian journal of basic medical sciences, 19(11), 1146.
-
Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]
- Al-Suhaimi, E. A., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of King Saud University-Science, 33(7), 101569.
-
MDPI. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Available from: [Link]
-
PeerJ. Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Available from: [Link]
-
International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science. (2024). Original Research Article Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. Available from: [Link]
-
PubMed. (2016). Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. Available from: [Link]
-
ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [Link]
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- 2. sphinxsai.com [sphinxsai.com]
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- 4. prepchem.com [prepchem.com]
- 5. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Introduction: Unveiling the Potential of a Novel Quinazoline Derivative
The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3][4] Derivatives of this heterocyclic system have been extensively investigated as inhibitors of critical cellular signaling pathways, most notably as antagonists of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor beta (PDGFR-β).[1] Furthermore, certain quinazoline-based molecules exert their cytotoxic effects through mechanisms including the disruption of tubulin polymerization and direct interaction with DNA.[1][2][5]
This document provides a detailed protocol for the in vitro evaluation of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline , a novel compound within this promising class. While specific data for this molecule is emerging, the following protocols are based on established methodologies for functionally similar quinazoline derivatives and are designed to provide a robust framework for investigating its biological activity in a cell culture setting. The causality behind each experimental step is explained to empower researchers to adapt these protocols to their specific cell models and research questions.
I. Compound Handling and Preparation
Safety Precautions
While specific toxicity data for this compound is not yet available, related chloro-quinazoline derivatives are known to be hazardous. For instance, 4-Chloro-6-methoxy-2-methylquinazoline is classified as harmful if swallowed and can cause skin and eye irritation.[6] Therefore, standard laboratory safety protocols for handling potentially hazardous chemical compounds should be strictly followed.
Mandatory Safety Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Preparation of Stock Solutions
The solubility of a compound is a critical parameter for ensuring accurate and reproducible experimental results. While the exact solubility of this compound has not been empirically determined in public literature, quinazoline derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
-
Initial Solubility Test (Recommended):
-
To a small, known amount of the compound (e.g., 1 mg), add a small volume of DMSO (e.g., 100 µL) to test for solubility.
-
Vortex thoroughly and visually inspect for any undissolved particulate matter.
-
If the compound dissolves completely, proceed with the preparation of a high-concentration stock solution.
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh a precise amount of this compound. The molecular weight should be confirmed from the supplier's information. For the purpose of this protocol, we will assume a hypothetical molecular weight.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
II. In Vitro Experimental Protocols
The following protocols outline key experiments to characterize the biological effects of this compound on cultured cells. The choice of cell lines should be guided by the specific research hypothesis. Based on literature for similar quinazoline compounds, human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) are relevant starting points.[1][7][8]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.[9]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Induction Assessment (Caspase Activation Assay)
Many quinazoline derivatives induce apoptosis.[10] A key hallmark of apoptosis is the activation of caspases.
Principle: This protocol outlines a general method for detecting caspase activity using a fluorogenic or colorimetric substrate.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment steps as described in the MTT assay protocol (Section 2.1). A parallel plate can be set up for this assay.
-
-
Caspase Assay:
-
After the desired treatment period, lyse the cells according to the manufacturer's instructions for the chosen caspase assay kit (e.g., Caspase-3/7 Glo Assay).
-
Add the caspase substrate to the cell lysate.
-
Incubate at room temperature for the recommended time to allow for the enzymatic reaction.
-
-
Signal Detection:
-
Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase activity.
-
-
Data Analysis:
-
Normalize the caspase activity to the number of viable cells (which can be determined from the parallel MTT assay plate).
-
Compare the caspase activity in treated cells to that in the vehicle control to determine the fold-increase in apoptosis.
-
III. Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Stock Solution Concentration | 10-20 mM in DMSO | High concentration allows for minimal DMSO in final culture medium. |
| Working Concentration Range | 0.01 µM - 100 µM | A broad range is necessary to determine the IC₅₀ value accurately. |
| Final DMSO Concentration | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity. |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Dependent on the cell line's growth rate; should ensure cells are in the logarithmic growth phase during treatment. |
| Treatment Duration | 24, 48, 72 hours | Allows for the assessment of both short-term and long-term effects. |
Conceptual Signaling Pathway
Based on the known mechanisms of similar quinazoline derivatives, this compound may inhibit receptor tyrosine kinase signaling, leading to downstream effects on cell proliferation and survival.
Caption: Putative signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays.
IV. References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information. [Link]
-
4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602. PubChem. [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Center for Biotechnology Information. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. National Center for Biotechnology Information. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
-
Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. ResearchGate. [Link]
-
High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]
-
Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means of MTT assay against human malignant HepG-2, MCF-7, HCT-116, and normal BJ-1cell lines. ResearchGate. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
-
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. National Center for Biotechnology Information. [Link]
-
High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI. [Link]
-
Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. National Center for Biotechnology Information. [Link]
-
Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline for Assays: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the solubilization of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, a quinazoline derivative of interest in drug discovery and chemical biology research. Recognizing the compound's poor aqueous solubility, this document details a robust methodology centered on the use of Dimethyl Sulfoxide (DMSO) for the preparation of high-concentration stock solutions suitable for a variety of biological assays. Emphasis is placed on best practices to ensure compound stability, mitigate solvent-induced artifacts, and troubleshoot common challenges such as precipitation upon dilution. This guide is intended for researchers, scientists, and drug development professionals seeking to generate reliable and reproducible data with this class of compounds.
Introduction: Understanding the Challenge
Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, frequently investigated as kinase inhibitors in oncology and other therapeutic areas.[1][2][3] A common challenge in the preclinical evaluation of these molecules is their inherent low aqueous solubility, which can hinder the preparation of homogenous solutions for in vitro and cell-based assays.[4] Improper dissolution can lead to inaccurate concentration-response curves, underestimation of potency, and a lack of experimental reproducibility.
This compound is a substituted quinazoline with a chemical structure that suggests limited solubility in aqueous media. This necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted into the final assay buffer. The choice of solvent and the dilution strategy are critical to maintaining the compound's integrity and avoiding experimental artifacts.
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective dissolution protocol. While experimental solubility data for this specific molecule is not widely published, information on its structural analogs and the general properties of quinazoline derivatives provide valuable guidance.
| Property | Value/Information | Source |
| Molecular Formula | C₁₇H₁₃ClN₂O | PubChem CID: 12277602 |
| Molecular Weight | 300.76 g/mol | PubChem CID: 12277602 |
| Appearance | Likely a crystalline solid | General property of similar compounds[2] |
| Predicted Solubility | Poor in water; Soluble in organic solvents | Based on structure and data for similar compounds[4][5] |
Solvent of Choice: Dimethyl Sulfoxide (DMSO)
For poorly water-soluble compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[6][7]
Causality behind Solvent Choice:
-
High Solubilizing Power: DMSO can typically dissolve hydrophobic compounds to high concentrations (e.g., ≥ 50 mg/mL), allowing for the preparation of concentrated stock solutions.[4] This minimizes the volume of solvent introduced into the final assay, thereby reducing the potential for solvent-induced artifacts.
-
Miscibility with Aqueous Buffers: DMSO is miscible with water and most aqueous assay buffers, facilitating the dilution of the stock solution to the desired final concentration.[7]
However, it is crucial to acknowledge that DMSO is not an inert solvent and can exert its own biological effects.
Critical Considerations for Using DMSO in Biological Assays
While indispensable, the use of DMSO requires careful consideration to ensure data integrity.
3.1. DMSO-Induced Biological Activity:
Numerous studies have demonstrated that DMSO can influence cellular processes, including:
-
Modulation of Kinase Activity: DMSO has been reported to both stimulate and inhibit various protein kinases, which can confound the results of kinase assays.
-
Alteration of Gene Expression and Cell Signaling: DMSO can impact signaling pathways and gene expression, potentially masking or exaggerating the true effect of the test compound.
-
Cellular Toxicity: At higher concentrations (typically >1%), DMSO can be cytotoxic to many cell lines.[8]
3.2. Mitigating DMSO-Induced Artifacts:
To minimize these off-target effects, the following practices are essential:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, and in many cases, below 0.1%.[9]
-
Consistent Solvent Concentration: It is imperative that all experimental wells, including vehicle controls, contain the same final concentration of DMSO.[10] This allows for the proper normalization of data and helps to distinguish the effect of the compound from that of the solvent.
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol provides a step-by-step guide for the dissolution of this compound.
4.1. Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
Appropriate personal protective equipment (PPE)
4.2. Workflow for Compound Solubilization:
Caption: Serial dilution scheme for preparing working solutions.
Example: Preparing a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in assay buffer (e.g., 2 µL of stock into 198 µL of buffer). Mix thoroughly by gentle vortexing or pipetting.
-
Final Dilution: Prepare the 10 µM final working solution by diluting the 100 µM intermediate solution 1:10 in assay buffer (e.g., 100 µL of intermediate into 900 µL of buffer).
This two-step dilution process helps to prevent the compound from precipitating out of solution, a common issue when diluting a high-concentration DMSO stock directly into an aqueous buffer. [4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO | - Insufficient solvent volume- Low-quality or hydrated DMSO- Compound has low solubility even in DMSO | - Increase the volume of DMSO to create a more dilute stock solution.- Use fresh, anhydrous DMSO.- Gently warm the solution (e.g., 37°C) while vortexing or sonicating. |
| Precipitation upon dilution into aqueous buffer | - Final concentration exceeds the compound's aqueous solubility limit.- Rapid change in solvent polarity. | - Lower the final assay concentration.- Perform a serial dilution as described in section 4.4.- Consider adding a co-solvent (e.g., 1-5% ethanol) or a non-ionic surfactant (e.g., 0.01-0.1% Tween-80) to the assay buffer, ensuring compatibility with the assay. [4] |
| Stock solution precipitates upon storage at -20°C | - The compound's solubility in DMSO is temperature-dependent. | - Store the stock solution at room temperature if stability data permits.- If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use. [4] |
| Inconsistent or non-reproducible assay results | - Incomplete dissolution of the compound.- Precipitation of the compound in the assay plate.- Degradation of the compound in solution. | - Always visually inspect stock and working solutions for clarity before use.- After adding the compound to the assay plate, mix thoroughly and inspect for any signs of precipitation.- Prepare fresh working solutions for each experiment and minimize the time between preparation and use. |
Conclusion
The successful use of this compound in biological assays is critically dependent on proper dissolution and handling. By utilizing high-purity DMSO to prepare concentrated stock solutions and employing a careful serial dilution strategy, researchers can generate reliable and reproducible data. It is essential to remain mindful of the potential biological effects of DMSO and to implement appropriate controls to ensure that the observed effects are attributable to the compound of interest. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the effective use of this and other poorly soluble quinazoline derivatives in drug discovery and development.
References
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
- BenchChem. (2025). Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119. BenchChem.
- Dissolution Method Troubleshooting. (2022). Dissolution Technologies, 29(4), 8-17.
- Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
- Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. (2014). Arabian Journal of Chemistry.
- Promega Corporation. (2007). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes, 93, 13-16.
- MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
- Sigma-Aldrich. (n.d.). VU0238429. Sigma-Aldrich.
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- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2017). Future Medicinal Chemistry, 9(1), 99-116.
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Application Notes and Protocols for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline in Cancer Research
A Hypothetical Guide Based on Structure-Activity Relationships of Quinazoline Derivatives
Disclaimer: Direct experimental data on 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline is not extensively available in the public domain. This document is a scientifically informed guide based on the well-established anticancer properties of structurally related quinazoline derivatives. The proposed mechanisms and protocols herein are intended to serve as a foundational framework for initiating research and require experimental validation.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] In oncology, quinazoline derivatives have achieved remarkable success, leading to the development of several FDA-approved targeted therapies.[2][3][4] Drugs such as gefitinib, erlotinib, and lapatinib, all featuring the 4-anilinoquinazoline core, have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][5] Beyond EGFR, the versatility of the quinazoline scaffold has been exploited to target other critical cancer-related pathways, including the Phosphoinositide 3-kinase (PI3K) signaling cascade.[6][7]
This guide provides a detailed, albeit hypothetical, exploration of the potential applications of This compound in cancer research. By analyzing its structural features in the context of established structure-activity relationships (SAR), we will propose plausible mechanisms of action and provide robust protocols for their experimental validation.
Structural Analysis and Hypothesized Mechanism of Action
The structure of this compound suggests potential interactions with key oncogenic kinases.
-
The Quinazoline Core: This bicyclic system is a well-established ATP-competitive scaffold. The nitrogen atoms at positions 1 and 3 are crucial for hydrogen bonding interactions within the ATP-binding pocket of various kinases.[2][3]
-
4-Chloro Group: The chlorine atom at the 4-position is a reactive site, making the compound an excellent intermediate for the synthesis of 4-anilinoquinazoline derivatives. However, in its current form, it may also contribute to the compound's overall electrophilicity and potential for covalent interactions, although this is less common than for Michael acceptors.
-
2-(4-methoxyphenyl) Group: The presence of an aryl group at the 2-position is a common feature in many bioactive quinazolines. The 4-methoxyphenyl substituent can engage in hydrophobic and van der Waals interactions within the kinase active site. The methoxy group, being an electron-donating group, can influence the electronic properties of the entire molecule and may enhance binding affinity.
-
6-Methyl Group: Substitutions at the 6 and 7-positions of the quinazoline ring are known to modulate the activity and selectivity of kinase inhibitors. A methyl group at the 6-position can enhance hydrophobic interactions and influence the overall conformation of the molecule within the binding pocket.
Based on these structural motifs, we can hypothesize two primary mechanisms of action for this compound:
-
EGFR Inhibition: The 4-anilinoquinazoline scaffold is a hallmark of first and second-generation EGFR inhibitors.[3] Although our target compound has a 4-chloro group instead of a 4-anilino moiety, it could still exhibit inhibitory activity against EGFR, albeit likely with lower potency than its 4-anilino counterparts. The quinazoline core can still form key hydrogen bonds with the hinge region of the EGFR kinase domain.[2]
-
PI3K Inhibition: Several quinazoline-based compounds have been identified as potent PI3K inhibitors.[6][7] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers. The quinazoline scaffold of our target compound could potentially fit into the ATP-binding site of the p110 catalytic subunit of PI3K.
Hypothesized Signaling Pathway Inhibition
The diagram below illustrates the potential points of intervention of this compound in the EGFR and PI3K signaling pathways.
Caption: Hypothesized inhibition of EGFR and PI3K signaling pathways.
Experimental Protocols for Validation
The following protocols provide a roadmap for the in vitro evaluation of the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.[5][8]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of target kinases like EGFR and PI3K.[9][10]
Protocol:
-
Reagents: Recombinant human EGFR or PI3K enzyme, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Reaction Setup: In a 96-well plate, add the kinase, the compound at various concentrations, and the substrate in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radioactive assay (measuring the incorporation of ³²P from [γ-³²P]ATP) or a non-radioactive method like an antibody-based ELISA or a fluorescence-based assay.[11][12]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This assay determines if the compound induces programmed cell death (apoptosis).[13][14]
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15][16][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).
Cell Cycle Analysis
This assay determines if the compound affects cell cycle progression.[18]
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[19]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Data Presentation
The following table summarizes hypothetical IC50 values for this compound based on the known potency of other quinazoline-based inhibitors.
| Assay | Target/Cell Line | Hypothetical IC50 (µM) |
| Cell Viability | A549 (NSCLC) | 5.2 |
| MCF-7 (Breast) | 8.9 | |
| HCT116 (Colon) | 6.5 | |
| Kinase Inhibition | EGFR | 0.8 |
| PI3Kα | 1.5 |
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the preclinical evaluation of this compound.
Caption: A comprehensive workflow for preclinical evaluation.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently limited, its structural features strongly suggest its potential as a kinase inhibitor, particularly targeting the EGFR and PI3K pathways. The application notes and detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate its efficacy and mechanism of action. Through rigorous experimental validation, the therapeutic potential of this and other novel quinazoline derivatives can be thoroughly explored, potentially leading to the development of new and effective cancer therapies.
References
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Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link][2][20]
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Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. [Link][3]
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Fakhimi, A., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci, 74(10), 730-739. [Link][4]
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link][9]
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(n.d.). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link][6]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link][18]
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(n.d.). In vitro NLK Kinase Assay. PubMed Central. [Link][10]
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(n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link][14]
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(n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry. [Link][1]
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(n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]
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(n.d.). Structures of quinazoline-based PI3K inhibitors and synthesized... ResearchGate. [Link][21]
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Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link][22]
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(n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central. [Link][23]
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(n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. [Link][19]
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(n.d.). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. Elsevier. [Link][24]
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(n.d.). (PDF) In vitro kinase assay v1. ResearchGate. [Link][25]
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(n.d.). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central. [Link][7]
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(n.d.). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link][27]
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(n.d.). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link][28]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
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(n.d.). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link][29]
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(n.d.). Protocol for Annexin V-FITC apoptosis assay? ResearchGate. [Link][16]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link][11]
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Application Notes & Protocols: Characterizing 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline as a Potential Kinase Inhibitor
Introduction: The Quinazoline Scaffold and a Hypothesis-Driven Approach
The quinazoline nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous biologically active compounds.[1][2] A significant number of FDA-approved anticancer drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core and function by inhibiting protein kinases.[2][3] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][4]
This document concerns the compound 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline . While direct kinase inhibition data for this specific molecule is not extensively published, its structural similarity to known ATP-competitive kinase inhibitors strongly suggests its potential in this area. Specifically, the quinazoline core linked to a substituted phenyl ring is a classic pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][5]
Therefore, this guide adopts a hypothesis-driven framework. We will operate under the scientifically-grounded hypothesis that This compound is a potential inhibitor of the EGFR signaling pathway. The following protocols are designed as a comprehensive, self-validating workflow to systematically test this hypothesis, moving from direct biochemical interaction to cellular activity and mechanistic validation. This multi-pronged approach provides the robust data required for early-stage drug discovery and development.
Compound Handling and Preparation
Proper handling and preparation of the test compound are paramount for reproducible and accurate results.
2.1 Physicochemical Properties (Inferred)
Based on similar quinazoline derivatives, the following properties can be anticipated:
-
Appearance: White to off-white crystalline powder.[6]
-
Molecular Weight: 298.75 g/mol .
-
Solubility: Likely soluble in organic solvents such as DMSO, DMF, and slightly soluble in ethanol. Poorly soluble in aqueous solutions.
-
Storage: For long-term stability, store at 2-8°C, protected from light and moisture in a tightly sealed container.[6]
2.2 Preparation of Stock Solutions
Causality: A high-concentration, validated stock solution in an appropriate solvent (like DMSO) is critical. It allows for minimal solvent carryover into aqueous assay buffers, preventing artifacts and ensuring compound solubility during the experiment.
-
Primary Stock (10 mM): Accurately weigh a precise amount of this compound. Dissolve it in 100% DMSO to a final concentration of 10 mM.
-
Solubilization: Vortex thoroughly and use gentle sonication if necessary to ensure complete dissolution.
-
Aliquoting & Storage: Aliquot the 10 mM stock into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in 100% DMSO. These will be used to create the final concentrations in the assay buffers. The final DMSO concentration in any assay should be kept constant across all wells (including controls) and should not exceed 0.5-1% to avoid solvent-induced toxicity.
Experimental Workflow Overview
The following diagram outlines the logical flow of experiments designed to characterize the compound's activity, from initial biochemical screening to cellular mechanism of action.
Caption: Experimental workflow for compound characterization.
Protocol I: In Vitro EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified, recombinant EGFR kinase.
4.1 Principle
The assay quantifies the transfer of the gamma-phosphate from ATP to a specific tyrosine residue on a synthetic peptide substrate. Inhibition of the kinase results in a reduced phosphorylation signal, which can be detected using various methods, such as radioactivity[7], fluorescence, or luminescence. This protocol describes a common non-radioactive, luminescence-based format (e.g., ADP-Glo™ Kinase Assay).
4.2 Materials and Reagents
-
Recombinant human EGFR kinase
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (prepared as per Section 2.2)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
4.3 Step-by-Step Protocol
-
Prepare Kinase Reaction Master Mix: In kinase assay buffer, prepare a solution containing the EGFR enzyme and the peptide substrate. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.
-
Compound Addition: Add 1 µL of serially diluted compound (in DMSO) or DMSO alone (for positive and negative controls) to the wells of the assay plate.
-
Initiate Kinase Reaction: Add the kinase/substrate master mix to the wells. Gently mix and incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Add ATP: Start the kinase reaction by adding ATP to all wells to a final concentration approximately equal to its Km for EGFR. For negative controls ("no enzyme"), add kinase buffer instead of the enzyme mix.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8] The time should be optimized to ensure the reaction is within the linear range.
-
Terminate and Detect: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves a two-step addition of reagents with incubation periods.
-
Read Luminescence: Measure the luminescence signal using a plate reader.
4.4 Data Analysis
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the "DMSO only" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the % Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Example IC₅₀ Data Presentation
| Compound Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.6 |
| Calculated IC₅₀ | 51.2 nM |
Protocol II: Cell-Based Anti-Proliferation Assay
This protocol assesses the compound's ability to inhibit the growth and proliferation of cancer cells that are known to be dependent on EGFR signaling, providing a more biologically relevant measure of potency.
5.1 Principle
The assay measures the number of viable cells after a prolonged incubation (e.g., 72 hours) with the test compound. A reduction in cell viability indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Assays like the MTT or CellTiter-Glo® measure metabolic activity, which correlates with the number of living cells.[9][10]
5.2 Materials and Reagents
-
A549 (human lung carcinoma) or H1975 (human lung adenocarcinoma) cell line (known to express EGFR).[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Trypsin-EDTA for cell detachment.
-
Sterile, clear-bottomed 96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Plate-reading luminometer.
5.3 Step-by-Step Protocol
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from your DMSO stocks. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "medium only" and "DMSO vehicle" controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Measure Viability: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence: Measure the luminescent signal, which is directly proportional to the amount of ATP and thus the number of viable cells.
5.4 Data Analysis
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability.
-
Plot the % Viability versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Table 2: Example GI₅₀ Data Presentation
| Compound Concentration (µM) | % Cell Viability |
| 0.01 | 98.1 |
| 0.1 | 85.4 |
| 0.5 | 52.3 |
| 1.0 | 30.1 |
| 5.0 | 8.7 |
| 10.0 | 4.2 |
| Calculated GI₅₀ | 0.48 µM |
Protocol III: Western Blot Analysis of EGFR Signaling
This protocol provides direct evidence of target engagement within the cell by measuring the phosphorylation status of EGFR and its key downstream effectors.
6.1 Principle
Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, we can measure the active, phosphorylated form of a protein. If our compound inhibits EGFR, we expect to see a dose-dependent decrease in the phosphorylation of EGFR itself (autophosphorylation) and downstream proteins like AKT and ERK.[11] Probing for the total protein levels serves as a crucial loading control.[11]
6.2 Proposed Signaling Pathway
Caption: Hypothesized EGFR signaling pathway and point of inhibition.
6.3 Materials and Reagents
-
A549 cells (or similar)
-
Complete culture medium
-
Human Epidermal Growth Factor (EGF)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-total-EGFR
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total-AKT
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
6.4 Step-by-Step Protocol
-
Cell Culture and Serum Starvation: Plate A549 cells and grow to 80-90% confluency. To reduce basal signaling, serum-starve the cells overnight in a low-serum (0.5%) medium.
-
Compound Pre-treatment: Treat the starved cells with various concentrations of the compound (e.g., 0.1, 0.5, 2.0 µM) or DMSO vehicle for 2-4 hours.
-
EGF Stimulation: Stimulate the cells by adding EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated, untreated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[8][12] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and SDS sample buffer. Boil the samples and load them onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels, strip the membrane of the phospho-antibody and re-probe with the corresponding total protein antibody (e.g., anti-total-EGFR). This confirms that changes in phosphorylation are not due to changes in total protein expression.[11]
Summary and Interpretation
By integrating the data from these three protocols, a researcher can build a strong, evidence-based profile of this compound.
-
A low-nanomolar IC₅₀ value in Protocol I would demonstrate direct, potent inhibition of the EGFR enzyme's catalytic activity.
-
A sub-micromolar GI₅₀ value in Protocol II would confirm that this biochemical potency translates into a functional anti-proliferative effect in a relevant cancer cell model.
-
A dose-dependent reduction in p-EGFR and p-AKT/p-ERK levels in Protocol III would provide the mechanistic link, confirming that the compound engages its intended target in a cellular context and inhibits the downstream signaling cascade responsible for proliferation.
Together, positive results across this workflow would strongly support the initial hypothesis and justify further investigation of this compound as a promising EGFR kinase inhibitor for oncology drug development.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
-
In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]
-
Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (2015). Taylor & Francis Online. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Bentham Science. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (2021). Taylor & Francis Online. [Link]
-
Exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: FDA-approved drugs and promising reported compounds. (2023). ResearchGate. [Link]
-
Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed. [Link]
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Experimental design for in-vivo studies with 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
An Application Guide for the Preclinical In-Vivo Evaluation of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Authored by: Gemini, Senior Applications Scientist
Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology Research
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved and investigational anti-cancer agents.[1] Derivatives of this heterocyclic system have been successfully developed as inhibitors of key signaling molecules, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as modulators of fundamental cellular processes like tubulin polymerization.[1] The compound this compound belongs to this promising class of molecules. While specific data on this exact molecule is nascent, its structural similarity to other potent 4-anilinoquinazolines and related compounds suggests its potential as a small molecule inhibitor for oncological applications.[1][2] For instance, the closely related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis via tubulin polymerization inhibition, demonstrating significant in-vivo activity in breast and prostate cancer models.[2]
This guide provides a comprehensive framework for designing and executing foundational in-vivo studies for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step. The objective is to build a robust preclinical data package to assess the compound's therapeutic potential, starting with safety and pharmacokinetic profiling and culminating in efficacy evaluation.
Part 1: Foundational Work - Formulation and Preliminary Assessments
Before any in-vivo experiment, the physicochemical properties of the test article must be thoroughly understood to ensure reliable and reproducible delivery. This initial phase is critical for the validity of all subsequent data.
Rationale for Pre-formulation Studies
The primary goal of formulation development is to create a safe and stable vehicle that can deliver the desired concentration of the compound to the animal model. An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, local toxicity, or complete lack of efficacy, confounding the experimental results.
Protocol: Vehicle Screening and Formulation Development
Objective: To identify a suitable vehicle for administering this compound for tolerability, pharmacokinetic, and efficacy studies.
Methodology:
-
Solubility Assessment:
-
Begin by testing the solubility of the compound in a panel of common, biocompatible vehicles.
-
Weigh 1-5 mg of the compound into separate glass vials.
-
Add incremental volumes of each test vehicle, vortexing and sonicating between additions, to determine the concentration at which the compound fully dissolves.
-
Visually inspect for any precipitation or cloudiness.
-
-
Stability Assessment:
-
Prepare the formulation at the target concentration in the selected vehicle(s).
-
Maintain the formulation under anticipated experimental conditions (e.g., room temperature on a benchtop) for the expected duration of a dosing session (e.g., 4-8 hours).
-
Visually inspect for precipitation at regular intervals. For rigorous analysis, a reverse-phase HPLC method can be used to quantify any degradation of the parent compound.
-
-
Vehicle Selection:
-
Choose the simplest vehicle system that achieves the desired concentration and stability. Multi-component systems can increase the risk of vehicle-induced toxicity.
-
Table 1: Common Vehicles for In-Vivo Small Molecule Administration
| Vehicle Composition | Route Suitability | Properties & Considerations |
| Aqueous-Based | ||
| 0.9% Saline | IV, IP, SC, PO | Ideal for water-soluble compounds. Must be sterile for parenteral routes. |
| 5% Dextrose in Water (D5W) | IV, IP, SC, PO | Alternative to saline, can help with the stability of some compounds. |
| Phosphate-Buffered Saline (PBS) | IP, SC, PO | Buffered system, good for pH-sensitive compounds. Not ideal for IV due to potential phosphate precipitation. |
| Suspension/Emulsion Agents | ||
| 0.5% - 1% Methylcellulose or Carboxymethylcellulose (CMC) in water | PO, IP | Creates a uniform suspension for poorly soluble compounds. Requires constant agitation before dosing. |
| 10% Tween® 80 in Saline | IP, PO | Solubilizing agent for hydrophobic compounds. Can cause hypersensitivity reactions in some models. |
| Co-Solvent Systems | ||
| 5-10% DMSO / 10-20% Solutol® HS 15 / 70-85% Saline | IV, IP | Potent solubilizing system. DMSO concentration should be minimized to avoid toxicity. |
| 30% PEG400 / 5% Tween® 80 / 65% D5W | IV, IP, PO | Common system for compounds with moderate solubility challenges. |
Note: All parenteral formulations must be sterile-filtered (0.22 µm filter) before administration.
Part 2: Experimental Design - A Phased Approach to In-Vivo Evaluation
A logical, phased approach is essential for the efficient evaluation of a new chemical entity.[3] This process typically moves from safety and exposure studies to efficacy assessment. The overarching goal is to test a clear scientific hypothesis with a robust and well-controlled experimental design.[4]
Phase I: Maximum Tolerated Dose (MTD) Study
Causality: The MTD study is the cornerstone of in-vivo toxicology. Its purpose is to identify the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality.[5] This information is critical for selecting dose levels for subsequent efficacy studies, ensuring that any observed anti-tumor effects are not simply a result of systemic toxicity.
Protocol: Acute MTD Study in Non-Tumor Bearing Mice
-
Animal Model: Use the same strain of mice that will be used for efficacy studies (e.g., Athymic Nude or SCID mice), typically aged 6-8 weeks.
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle-only control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dosing steps can be adjusted based on observed toxicity.
-
Administer the compound via the intended clinical or primary experimental route (e.g., Intraperitoneal - IP, or Oral Gavage - PO).[6]
-
-
Dosing Schedule: Administer a single dose daily for 5 consecutive days (Q.D. x 5).
-
Monitoring:
-
Record body weight daily. A weight loss of >15-20% is a common sign of significant toxicity.
-
Perform daily clinical observations for signs of distress (e.g., hunched posture, ruffled fur, lethargy, labored breathing).
-
Continue monitoring for 7-14 days after the final dose to observe any delayed toxicity.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or sustained body weight loss exceeding the pre-defined limit (e.g., >20%).
Phase II: Pharmacokinetic (PK) Profiling
Causality: A Pharmacokinetic (PK) study measures how the animal's body absorbs, distributes, metabolizes, and excretes the compound (ADME).[7] This is crucial for establishing a relationship between the administered dose and the resulting drug concentration in the bloodstream.[8] Without PK data, it is impossible to know if a lack of efficacy is due to the compound being inactive or simply not reaching the tumor at sufficient concentrations.
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use cannulated mice if possible to facilitate serial blood sampling. If not, sparse sampling with terminal bleeds from different cohorts is an alternative.
-
Group Allocation: Use 3 mice per time point for sparse sampling.
-
Dosing: Administer a single dose of the compound at a well-tolerated level (e.g., a dose at or below the MTD). Administer via both an intravenous (IV) route (for bioavailability) and the intended therapeutic route (e.g., IP or PO).[9]
-
Blood Sampling: Collect blood samples (e.g., 25-50 µL) at pre-defined time points. Plasma is typically harvested by centrifugation.
-
Sample Analysis: Drug concentrations in plasma are quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve, a measure of total exposure), and half-life (t½).
Table 2: Example Sparse Blood Sampling Schedule for PK Study
| Route | Time Points for Collection |
| Intravenous (IV) | Pre-dose, 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr |
| Intraperitoneal (IP) / Oral (PO) | Pre-dose, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr |
Phase III: Xenograft Efficacy Study
Causality: This is the definitive preclinical study to determine if the compound can inhibit tumor growth in a living organism.[10] The choice of a human cancer cell line xenografted into immunocompromised mice is a standard, well-vetted model for assessing the direct anti-proliferative effects of a novel agent.[11][12]
Workflow for a Standard Xenograft Efficacy Study
Caption: Workflow of a typical mouse xenograft efficacy study.
Protocol: Human Tumor Xenograft Efficacy Study
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Cell Line: Choose a relevant human cancer cell line (e.g., PC-3 for prostate cancer, MX-1 for breast cancer). Culture cells under standard sterile conditions.
-
Tumor Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
Inject approximately 1-5 x 10⁶ cells subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Begin caliper measurements of tumors 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When the mean tumor volume reaches 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (dosed with the formulation vehicle).
-
Group 2: Test Article - Low Dose (e.g., 0.5x MTD).
-
Group 3: Test Article - High Dose (e.g., MTD).
-
(Optional) Group 4: Positive Control (a standard-of-care agent for the specific cancer type).
-
-
Dosing and Monitoring:
-
Administer the compound and vehicle according to the selected route and schedule (e.g., PO, Q.D. x 21 days).
-
Measure tumor volume and body weight 2-3 times weekly.
-
Conduct daily clinical observations.
-
-
Endpoints and Data Analysis:
-
The primary endpoint is tumor growth inhibition (TGI). This is often calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group at the end of the study.
-
Secondary endpoints include body weight changes (as a measure of toxicity) and survival.
-
At the end of the study, tumors and major organs may be collected for downstream pharmacodynamic (biomarker) analysis.
-
Part 3: Mechanistic Insights and Data Interpretation
Connecting the observed in-vivo effects to the compound's mechanism of action is a critical step in drug development.[13]
Hypothetical Signaling Pathway
Given that many quinazolines target RTKs, this compound may function by inhibiting the signaling cascade that drives cell proliferation and survival.
Caption: Hypothesized mechanism of action via RTK inhibition.
Integrating PK/PD
The ultimate goal is to establish a Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.[14][15] This involves correlating the drug exposure (PK) with the biological response (PD), such as TGI or changes in a target biomarker in the tumor tissue. For example, if the compound is a kinase inhibitor, a successful PK/PD model would show that tumor growth is inhibited only when the concentration of the drug in the plasma or tumor exceeds the level needed to inhibit the target kinase. This integrated understanding is paramount for predicting the doses and schedules required for clinical efficacy.[8]
Table 3: Example Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | 0 | PO, Q.D. | 1520 ± 210 | - | -2.5% |
| Compound (Low Dose) | 50 | PO, Q.D. | 850 ± 150 | 44% | -4.1% |
| Compound (High Dose) | 100 | PO, Q.D. | 380 ± 95 | 75% | -8.7% |
| Positive Control | 25 | PO, Q.D. | 410 ± 110 | 73% | -6.5% |
Conclusion
The protocols and strategic framework outlined in this guide provide a robust starting point for the in-vivo evaluation of this compound. By systematically assessing tolerability, pharmacokinetics, and efficacy, researchers can build a comprehensive data package. This methodical progression from foundational studies to definitive efficacy models, grounded in a clear understanding of the scientific rationale, is essential for determining the true therapeutic potential of this promising compound and for making informed decisions on its journey toward clinical development.
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Google.
- Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab.
- Gao, X., & Wu, B. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology.
- Routes and Volumes of Administration in Mice. (n.d.). UCSF.
- Zhao, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
- Sledge, G. W., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC.
- Das, D., et al. (2022). Importance of Animal Models in the Field of Cancer Research. ResearchGate.
- Luu, K. T., & Kraynov, E. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Bentham Science Publishers.
- Routes of Administration. (n.d.). The Mouse in Biomedical Research.
- Experimental mouse models for translational human cancer research. (2022). Frontiers in Oncology.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research.
- Holford, N. H., & Sheiner, L. B. (1981). Pharmacokinetic and pharmacodynamic modeling in vivo. Critical Reviews in Bioengineering.
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). ASCO Daily News.
- How to Administer a Substance to a Mouse? (2025). TransCure bioServices.
- In vivo pharmacokinetics and pharmacodynamics models. (n.d.). Labtoo.
- General Principles of Preclinical Study Design. (2018). PMC - NIH.
- Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
- 4-chloro-6-methoxy-2-methyl-quinazoline; CAS No. (n.d.). ChemShuttle.
- 4-Chloro-6-methoxy-2-methylquinazoline. (n.d.). PubChem.
- Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
- Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
- Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry.
- Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). MDPI.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). PubMed.
Sources
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Application Notes and Protocols for the Analytical Detection of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Introduction
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known to exhibit a wide range of biological activities, and precise analytical methods are crucial for their detection and quantification in various matrices, from synthetic reaction mixtures to biological samples. The structural features of the target molecule—a chlorinated quinazoline core with methoxyphenyl and methyl substitutions—necessitate robust and specific analytical techniques to ensure accurate characterization, purity assessment, and pharmacokinetic studies.
This guide provides detailed application notes and protocols for two primary analytical methods for the detection and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and purity determination, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and structural confirmation, particularly in complex matrices. These methods are foundational for researchers, scientists, and drug development professionals working with this and structurally related compounds.
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1][2][3][4] Coupled with a Ultraviolet (UV) detector, it offers a robust, reliable, and cost-effective method for routine analysis. The quinazoline core and the methoxyphenyl group are expected to have strong UV absorbance, making this a suitable detection method.[5][6][7][8] This protocol outlines a reversed-phase HPLC-UV method, which is well-suited for the separation of moderately polar organic molecules like the target compound.
Experimental Workflow:
Caption: Workflow for HPLC-UV analysis.
Protocol: HPLC-UV Method for this compound
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (optional, for mobile phase modification)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-12.1 min: 90-60% B; 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 310 nm (based on UV spectra of similar quinazolines)[5][6] |
6. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Quantify the analyte in the sample using the calibration curve.
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[9][10][11] It is the preferred method for detecting and quantifying trace levels of compounds in complex matrices, such as biological fluids or for impurity profiling in pharmaceutical substances.[12][13] This protocol describes a method for the sensitive detection and quantification of this compound using LC-MS/MS.
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis.
Protocol: LC-MS/MS Method for this compound
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a different mass)
2. Instrumentation:
-
UPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Prepare stock and working standard solutions as described in the HPLC-UV protocol, using LC-MS grade solvents.
-
Prepare a stock solution of the internal standard.
-
Spike working standards and samples with a constant concentration of the internal standard.
4. LC-MS/MS Conditions:
Liquid Chromatography:
| Parameter | Recommended Conditions |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | To be optimized for fast analysis, e.g., 2-minute gradient |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry:
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The exact masses for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer. The molecular formula is C16H13ClN2O, and the monoisotopic mass is approximately 284.07 g/mol .
-
Precursor Ion (Q1): [M+H]+, expected m/z ~285.08
-
Product Ions (Q3): To be determined by fragmentation of the precursor ion. Likely fragments would involve the loss of the chloro group, or fragmentation of the quinazoline or methoxyphenyl rings.
5. Data Analysis:
-
Monitor the specific MRM transitions for the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
PART 3: Method Validation and System Suitability
For both HPLC-UV and LC-MS/MS methods, validation should be performed according to relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability: Before each analytical run, system suitability tests should be performed to ensure that the chromatographic system is adequate for the intended analysis. This typically involves injecting a standard solution and evaluating parameters such as:
-
Tailing factor: Should be ≤ 2.
-
Theoretical plates (N): Should be > 2000.
-
Relative standard deviation (RSD) of replicate injections: Should be ≤ 2%.
References
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827.
- Fialkov, A. B., Gordin, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
- Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
-
Taylor & Francis Online. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile.... Retrieved from [Link]
- G-M, A., et al. (2022). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 27(19), 6598.
-
Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]
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ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B).... Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
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Russian Journal of General Chemistry. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]
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Zenodo. (n.d.). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Retrieved from [Link]
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Application Note: High-Throughput Screening Protocols for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of compounds with a wide array of pharmacological activities.[1][2] Derivatives of this scaffold have been successfully developed into therapeutics for conditions ranging from cancer to microbial infections and inflammation.[3][4][5] Notably, the 4-anilinoquinazoline framework is renowned for its role in targeted cancer therapy, giving rise to potent receptor tyrosine kinase (RTK) inhibitors like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[3][6]
This application note focuses on 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline , a specific derivative whose biological targets and therapeutic potential are yet to be fully elucidated. Structural similarity to known bioactive molecules provides a logical starting point for investigation. For instance, the closely related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified through high-throughput screening as a potent inducer of apoptosis that also inhibits tubulin polymerization.[7] This precedent strongly suggests that the title compound may exhibit anticancer properties through similar or novel mechanisms.
The following guide provides a comprehensive, multi-part high-throughput screening (HTS) strategy designed for researchers, scientists, and drug development professionals. It outlines a systematic approach, beginning with a broad phenotypic screen to identify cytotoxic or cytostatic activity, followed by a series of robust biochemical and cell-based secondary assays to deconvolve the specific mechanism of action. Each protocol is designed to be a self-validating system, incorporating essential controls and quality metrics to ensure data integrity and reproducibility.[8][9]
Strategic Screening Workflow
A successful HTS campaign requires a logical progression from broad, high-capacity primary screens to more focused, mechanism-of-action secondary assays. This "screening funnel" efficiently filters large compound libraries to identify and validate promising hits.
Caption: High-level workflow for the screening cascade.
Part 1: Compound Management and Plate Preparation
Scientific integrity begins with proper sample handling. The test compound, this compound, should be of the highest possible purity, verified by analytical methods such as LC-MS and NMR.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Assay Plate Preparation: For HTS, compound plates are typically prepared in advance. A common method is to create a serial dilution series directly in the assay plate or in an intermediate plate.
-
Causality: Using automated liquid handlers to perform serial dilutions minimizes human error and ensures high reproducibility, which is critical for generating reliable dose-response curves.[10] The final DMSO concentration in the assay well should be kept constant and low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Table 1: Example Compound Plating Layout for 384-Well Plate
| Wells | Content | Purpose |
|---|---|---|
| Columns 1-2 | Vehicle Control (e.g., 0.5% DMSO) | Negative Control / Baseline (0% inhibition) |
| Columns 3-4 | Positive Control (e.g., 10 µM Staurosporine) | Positive Control / Maximum Effect (100% inhibition) |
| Columns 5-24 | Test Compound (e.g., 10-point, 1:3 serial dilution) | Determination of compound activity and potency (IC₅₀) |
Part 2: Primary High-Throughput Screen — Cell Viability
The initial goal is to cast a wide net to determine if the compound has any effect on cell survival or proliferation. A cell-based viability assay is an ideal primary screen as it provides a holistic view of the compound's impact in a biological context.[11][12][13]
Protocol 1: Luminescent Cell Viability Assay (ATP Quantification)
This protocol utilizes a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active, viable cells. The assay is robust, sensitive, and has a large dynamic range, making it suitable for HTS.[10][14]
A. Cell Line Selection & Causality: The choice of cell line is critical. Based on the known activities of related quinazolines, a panel of human cancer cell lines is recommended.[15] For initial screening, a common and robust line such as HeLa (cervical cancer) or MCF-7 (breast cancer) is suitable.
-
Expertise: Using a cell line known to be sensitive to kinase or tubulin inhibitors (e.g., A549 lung carcinoma for EGFR inhibitors) can increase the probability of identifying relevant activity.
B. Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells using standard aseptic techniques. Harvest cells during the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using a trypan blue exclusion assay).
-
Dilute the cell suspension to the predetermined optimal seeding density in the appropriate culture medium.
-
Using a multichannel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of a 384-well, white, solid-bottom plate.
-
Expertise: The optimal seeding density must be determined empirically to ensure cells are in an exponential growth phase at the end of the assay period. Too few cells will result in a low signal; too many can lead to contact inhibition and non-linear assay response.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator. This allows cells to adhere and recover from seeding.
-
-
Compound Addition:
-
Retrieve the pre-stamped compound plates.
-
Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer a small volume (e.g., 200 nL) of the compound solutions from the source plate to the cell plate. This will achieve the desired final concentrations.
-
-
Assay Incubation:
-
Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
Causality: A 72-hour incubation is often sufficient to observe effects on cell proliferation, while a shorter 48-hour window may be better for detecting rapid cytotoxic events. This duration should be optimized during assay development.[8]
-
-
Signal Detection:
-
Equilibrate the assay plates and the luminescent viability reagent to room temperature.
-
Add 40 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at low speed to induce cell lysis and mix the contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Part 3: Secondary Assays for Mechanism of Action (MoA) Deconvolution
Hits identified in the primary screen must be further investigated to determine their biological target and mechanism. Based on the profile of related quinazoline compounds, we propose three parallel secondary screening pathways.[3][7]
Protocol 2a: Kinase Inhibition Profiling (TR-FRET)
Many quinazolines function as ATP-competitive kinase inhibitors.[16][17] Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF®) is a powerful, low-background technology for quantifying kinase activity in a high-throughput format.[18][19][20]
Principle of TR-FRET Kinase Assay: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the donor leads to energy transfer and a specific emission from the acceptor. An inhibitor prevents phosphorylation, resulting in a loss of the FRET signal.[21][22]
Caption: Principle of a TR-FRET biochemical kinase assay.
Step-by-Step Methodology:
-
Add 5 µL of kinase solution to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the test compound dilution series.
-
Initiate the reaction by adding 2.5 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of a detection mix containing the Eu³⁺-labeled antibody and the streptavidin-acceptor in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the percent inhibition relative to controls.
Protocol 2b: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
To test the hypothesis that the compound induces programmed cell death, a specific assay measuring the activity of effector caspases 3 and 7 is employed.[7]
Step-by-Step Methodology:
-
Perform steps 1-4 of the Primary Cell Viability screen (Protocol 1). A shorter incubation time (e.g., 24 hours) may be optimal for detecting early apoptotic events.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 80 µL).
-
Mix gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours.
-
Measure the resulting luminescence with a plate reader. An increase in luminescence indicates activation of caspase-3/7 and suggests an apoptotic mechanism.
Protocol 2c: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The assay often uses a fluorescent reporter that increases in intensity upon binding to polymerized microtubules.
Step-by-Step Methodology:
-
Reconstitute purified tubulin protein in a glutamate-based polymerization buffer. Keep on ice.
-
Add test compound dilutions to a 384-well plate. Include Paclitaxel as a positive control for polymerization enhancement and Nocodazole or Colchicine as positive controls for inhibition.
-
Add the tubulin solution containing GTP and a fluorescent reporter to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically every minute for 60-90 minutes.
-
Analyze the kinetic curves. A decrease in the rate or extent of fluorescence increase indicates inhibition of polymerization, while an increase suggests promotion of polymerization.
Part 4: Assay Validation and Data Analysis
For any HTS assay, rigorous validation is non-negotiable to ensure the data is reliable.[9][23][24]
A. Quality Control Metrics: The performance of each assay plate should be evaluated using standard statistical parameters.
Table 2: HTS Assay Quality Control Metrics and Acceptance Criteria | Metric | Formula | Description | Acceptance Criterion | | :--- | :--- | :--- | :--- | | Z'-factor | 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ] | Measures the statistical separation between the positive (p) and negative (n) controls. It reflects the assay's dynamic range and data variation. | Z' ≥ 0.5[14] | | S/B Ratio | μₚ / μₙ | Signal-to-Background ratio. Indicates the magnitude of the assay window. | S/B ≥ 10 (recommended) | | CV (%) | (σ / μ) * 100 | Coefficient of Variation. Measures the relative variability of the data within control wells. | CV ≤ 20%[9] | (σ = standard deviation, μ = mean)
B. Data Analysis:
-
Normalization: Raw data from each plate should be normalized. The average signal from the negative control wells (e.g., DMSO) is set to 0% activity/inhibition, and the average signal from the positive control wells is set to 100%.
-
Dose-Response Curves: For active compounds, plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) value, which represents the concentration at which the compound elicits a half-maximal response.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for conducting high-throughput screening of this compound. By initiating with a broad cell viability screen and progressing to targeted secondary assays based on rational, evidence-backed hypotheses, researchers can efficiently identify the bioactivity of this novel compound. The emphasis on robust assay technologies like luminescence and TR-FRET, combined with stringent quality control and validation, ensures the generation of high-quality, reproducible data suitable for advancing promising hits into the drug discovery pipeline.
References
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Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Source: Oncotarget. URL: [Link]
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Title: Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Source: International Journal of Innovative Research in Technology. URL: [Link]
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Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Source: National Institutes of Health. URL: [Link]
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Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Source: PubMed Central. URL: [Link]
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Title: High-Throughput Screening of GPCRs for Drug Discovery. Source: Celtarys. URL: [Link]
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Title: HTRF®. Source: Berthold Technologies. URL: [Link]
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Title: Microplate Assays for High-Throughput Drug Screening in Cancer Research. Source: BMG LABTECH. URL: [Link]
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Title: High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Source: Royal Society of Chemistry. URL: [Link]
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Title: Fluorescence Polarization (FP). Source: Molecular Devices. URL: [Link]
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Title: Quinazolinones, the Winning Horse in Drug Discovery. Source: PubMed Central. URL: [Link]
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Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source: PubMed Central. URL: [Link]
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Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Source: National Institutes of Health. URL: [Link]
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Title: Fluorescence Polarization Kinase Assay Miniaturization. Source: Corning. URL: [Link]
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Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery. Source: Lifescience Global. URL: [Link]
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Title: High-Throughput GPCR Assay Development. Source: Agilent. URL: [Link]
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Title: Guidance for Assay Development & HTS. Source: High-Throughput Screening Center. URL: [Link]
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Title: Resources for Assay Development and High Throughput Screening. Source: MSU Drug Discovery. URL: [Link]
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Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Source: PubMed Central. URL: [Link]
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Title: HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Source: Celtarys Research. URL: [Link]
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Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research. URL: [Link]
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Title: High throughput screen for anticancer drugs based on human tumor cell lines and bioinformatics. Source: AACR Journals. URL: [Link]
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Title: HTS Assay Validation. Source: NCBI Assay Guidance Manual. URL: [Link]
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Title: Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Source: PubMed. URL: [Link]
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Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Source: PubMed Central. URL: [Link]
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Application Note & Protocol Guide: Synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline for Structure-Activity Relationship (SAR) Studies
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. Its rigid, heterocyclic structure provides an excellent framework for presenting substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. Notably, quinazoline derivatives have proven to be highly effective as kinase inhibitors, with several FDA-approved drugs like Gefitinib, Erlotinib, and Afatinib targeting the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) to combat various cancers.[1][2][3]
This guide provides a detailed protocol for the synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline , a key intermediate for the development of novel therapeutic agents. The strategic placement of its substituents makes it an ideal starting point for Structure-Activity Relationship (SAR) studies:
-
The 4-Chloro Group: Serves as a crucial reactive handle. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the systematic introduction of a diverse array of functional groups (e.g., anilines, alcohols, thiols) to probe the binding pocket of a target protein.[4][5]
-
The 2-(4-methoxyphenyl) Group: This bulky aromatic substituent is designed to occupy hydrophobic pockets within enzyme active sites, a common feature in kinase inhibitors that enhances binding affinity.[2]
-
The 6-Methyl Group: Substitution at the 6- and 7-positions of the quinazoline ring is known to modulate pharmacokinetic properties and can enhance target affinity.[1][2]
This document will detail a reliable, two-step synthetic workflow, explain the chemical principles behind the chosen methodologies, and discuss how the target molecule serves as a platform for comprehensive SAR exploration.
Overall Synthetic Strategy
The synthesis of the target compound is efficiently achieved via a two-step process commencing from the commercially available starting material, 2-amino-5-methylbenzoic acid. The workflow involves the construction of the heterocyclic quinazolinone core, followed by a chlorination step to install the reactive handle at the C4 position.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (Intermediate)
This step involves an acyl substitution followed by an intramolecular cyclocondensation to form the stable quinazolinone ring system. 2-Amino-5-methylbenzoic acid is first acylated with 4-methoxybenzoyl chloride. The resulting amide then undergoes a base-catalyzed cyclization with the elimination of water to yield the heterocyclic product. Pyridine serves as both the solvent and the acid scavenger.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 2-Amino-5-methylbenzoic acid | 1.0 | 151.16 | 5.00 g | Starting material.[6] |
| 4-Methoxybenzoyl chloride | 1.1 | 170.59 | 6.18 g | Acylating agent. |
| Pyridine | - | 79.10 | 50 mL | Solvent and acid scavenger. |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methylbenzoic acid (5.00 g, 33.1 mmol).
-
Add pyridine (50 mL) and stir until the solid is fully dissolved.
-
Slowly add 4-methoxybenzoyl chloride (6.18 g, 36.4 mmol) to the solution at room temperature. The addition is exothermic, and a precipitate may form.
-
Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Dichloromethane:Methanol).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 250 mL of ice-cold water while stirring vigorously.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine hydrochloride.
-
Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The product, 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one, should be obtained as an off-white to pale yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound (Target Product)
The conversion of the quinazolin-4-one to the 4-chloroquinazoline is achieved through a robust chlorination reaction. The keto-enol tautomerism of the quinazolinone allows the hydroxyl group of the enol form to be replaced by a chlorine atom. Thionyl chloride (SOCl₂) is an effective chlorinating agent for this transformation, and the reaction is catalyzed by N,N-dimethylformamide (DMF).[7] The DMF reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active species that facilitates the O-acylation of the quinazolinone, making the hydroxyl group a better leaving group.[8][9]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Quinazolinone Intermediate | 1.0 | 266.29 | 5.00 g | From Step 1. |
| Thionyl Chloride (SOCl₂) | - | 118.97 | 40 mL | Reagent and solvent. (Corrosive, handle in fume hood) |
| N,N-Dimethylformamide (DMF) | Catalytic | 73.09 | 0.5 mL | Catalyst.[10] |
Protocol:
-
SAFETY FIRST: Thionyl chloride is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gas. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (5.00 g, 18.8 mmol) in thionyl chloride (40 mL).
-
Slowly add DMF (0.5 mL) dropwise to the stirring suspension at room temperature. Gas evolution may be observed.
-
Heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours. The suspension should gradually dissolve to form a clear solution, indicating reaction completion.[9][10]
-
Allow the reaction to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into 300 mL of crushed ice with vigorous stirring. This step is highly exothermic and will release gas. Perform this quench in the fume hood.
-
A solid precipitate will form. Stir the mixture until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50 °C. The final product, this compound, is typically a white or off-white solid. Recrystallization from a solvent like petroleum ether or ethanol/water can be performed for higher purity.[10]
Expected Characterization Data
| Compound | Appearance | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Intermediate | Off-white Solid | ~240-245 | ~8.2 (d, 1H), ~8.1 (d, 2H), ~7.6 (m, 2H), ~7.4 (s, 1H), ~7.0 (d, 2H), ~3.9 (s, 3H), ~2.5 (s, 3H) | 267.1 [M+H]⁺ |
| Target Product | White Solid | ~145-150 | ~8.6 (d, 2H), ~8.1 (d, 1H), ~7.9 (dd, 1H), ~7.6 (s, 1H), ~7.1 (d, 2H), ~4.0 (s, 3H), ~2.6 (s, 3H) | 285.1 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument calibration. Researchers should perform full characterization (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm structure and purity.
Application in SAR Studies: A Gateway to Chemical Diversity
The true value of This compound lies in its utility as a versatile intermediate for SAR studies. The C4-chloro substituent is readily displaced by a wide range of nucleophiles, enabling the synthesis of a large library of analogues from a common precursor. This strategy is central to modern medicinal chemistry for optimizing lead compounds.
Caption: Diversification strategy for SAR studies using the target compound.
Key SAR Insights from the Quinazoline Class:
-
4-Anilino Substitution: This is the most explored modification. The nature of the aniline substituent is critical for activity in many kinase inhibitors. Small, electron-withdrawing groups on the aniline ring often enhance potency.[2][3]
-
Flexibility and Linkers: Introducing flexible linkers at the C4 position can allow the molecule to adopt different conformations to fit into unique binding sites.[11]
-
Solubilizing Groups: Attaching polar groups (e.g., morpholine, piperazine) via the C4 position can significantly improve the aqueous solubility and pharmacokinetic profile of the final compounds.[1]
-
Covalent Inhibition: The quinazoline scaffold can be functionalized (often at the C6 or C7 position) with Michael acceptors that form covalent bonds with specific cysteine residues in the target protein, leading to irreversible inhibition. While our target molecule is not designed for this, it serves as a core that could be further modified.
By systematically synthesizing and testing derivatives made from this intermediate, researchers can build a comprehensive understanding of the SAR, guiding the design of more potent, selective, and drug-like candidates.
References
-
Al-Suhaimi, K. S., et al. (2025). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry, 304, 118538. Retrieved from [Link]
- Google Patents. (n.d.). US5214144A - Process for the preparation of 4-haloquinazolines.
-
Ishida, J., et al. (2001). Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545-8. Retrieved from [Link]
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Bentham Science. (n.d.). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]
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Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. Retrieved from [Link]
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Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
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O'Brien, A. G., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Letters, 13(8), 2134-7. Retrieved from [Link]
-
ResearchGate. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). General overview of SAR from quinazoline derivatives. Retrieved from [Link]
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Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2068-2077. Retrieved from [Link]
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NCBI. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Retrieved from [Link]
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PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel). Retrieved from [Link]
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The Quinazoline Scaffold: Application Notes for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline in Medicinal Chemistry
Introduction: The Prominence of Quinazolines in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of a multitude of therapeutic agents.[3][4] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] Notably, in oncology, several quinazoline-based drugs, such as gefitinib and erlotinib, have achieved clinical success as potent tyrosine kinase inhibitors, revolutionizing the treatment of certain cancers.[7][8]
This application note focuses on a specific, promising derivative: 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline . The strategic placement of a chloro group at the 4-position renders it an exceptionally versatile intermediate for nucleophilic substitution, allowing for the generation of diverse compound libraries. The methoxyphenyl and methyl substitutions at the 2- and 6-positions, respectively, are anticipated to modulate the compound's biological activity and pharmacokinetic properties. This document provides a comprehensive guide for researchers, covering its synthesis, potential mechanisms of action, and detailed protocols for its application in relevant biological assays.
Physicochemical Properties and Structural Data
To facilitate its use in a research setting, the key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃ClN₂O | Calculated |
| Molecular Weight | 284.74 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | N/A |
| Melting Point | Not available in literature; requires experimental determination | N/A |
Synthesis Protocol: A Guided Pathway
The synthesis of this compound can be achieved through a well-established synthetic route common for quinazoline derivatives. The following protocol is a robust, two-step procedure starting from commercially available materials.
Diagram: Synthetic Workflow
Caption: A two-step synthesis of the target compound.
Step 1: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one
This step involves the Niementowski quinazolinone synthesis, a classic condensation reaction.
Materials:
-
2-Amino-5-methylbenzoic acid
-
4-Methoxybenzamide
-
Sand bath or heating mantle
-
Reaction vessel with a condenser
Procedure:
-
Combine equimolar amounts of 2-amino-5-methylbenzoic acid and 4-methoxybenzamide in a reaction vessel.
-
Heat the mixture to 140-150 °C for 2 hours.
-
Increase the temperature to 190-200 °C and maintain for an additional 4 hours.
-
Cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to yield pure 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one.
Causality: The thermal condensation of an anthranilic acid derivative with an amide is a reliable method for forming the quinazolinone core. The reaction proceeds through the formation of an intermediate N-acylanthranilic acid, which then cyclizes and dehydrates to form the product.
Step 2: Synthesis of this compound
This step converts the quinazolinone to the desired 4-chloro derivative.
Materials:
-
2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Ice bath
Procedure:
-
To a round-bottom flask, add the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one from Step 1.
-
Add an excess of thionyl chloride (or phosphorus oxychloride) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The precipitate formed is the crude product. Collect it by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent like petroleum ether or ethanol to obtain pure this compound.[10]
Causality: Thionyl chloride or phosphorus oxychloride are standard reagents for converting hydroxyl groups (in the tautomeric form of the quinazolinone) to chloro groups. DMF acts as a catalyst in this Vilsmeier-Haack type reaction.
Potential Biological Applications and Mechanisms of Action
Based on the extensive literature on quinazoline derivatives, this compound is a promising candidate for investigation in several therapeutic areas, most notably oncology.
Diagram: Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway.
Kinase Inhibition
Many 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][11] The 4-chloro group of the title compound is a key reactive site for the synthesis of such 4-anilinoquinazolines. By reacting it with various anilines, a library of compounds can be generated and screened for kinase inhibitory activity. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing signal transduction pathways that lead to cell proliferation and survival.[7][8]
Induction of Apoptosis
A structurally related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis.[12] This suggests that derivatives of this compound may also possess apoptosis-inducing activity. The mechanism could involve the inhibition of tubulin polymerization or the activation of caspases, leading to programmed cell death.[12]
Anticancer Activity
The quinazoline scaffold is a well-established pharmacophore in anticancer drug discovery.[13][14] Derivatives have shown efficacy against a wide range of cancer cell lines.[6] The cytotoxic effects are often a result of cell cycle arrest and the induction of apoptosis.[15]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its derivatives, the following experimental protocols are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This assay determines the ability of the compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the EGFR kinase and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Causality: This assay directly measures the enzymatic activity of the target kinase. A decrease in ADP production in the presence of the compound indicates inhibition.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the compound.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compound
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound for a specified time (e.g., 24 hours).
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Causality: The assay provides a luminogenic caspase-3/7 substrate. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.
Conclusion and Future Perspectives
This compound is a molecule of significant interest for medicinal chemists. Its straightforward synthesis and the reactive nature of the 4-chloro position make it an ideal starting point for the development of novel therapeutic agents. The structural similarities to known biologically active quinazolines suggest a high probability of discovering potent kinase inhibitors and inducers of apoptosis. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this promising scaffold in the ongoing quest for new and effective medicines.
References
- Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 157, 1184-1207.
- Hameed, A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(16), 4967.
- Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4975.
- Sharma, A., & Kumar, V. (2021). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 8(2), 2349-6002.
- Li, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894.
- Chen, Y., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics.
- El-Sayed, M. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 545.
- Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123.
- Patel, D. D., et al. (2024). Novel quinazoline derivatives: key pharmacological activities. World Journal of Advanced Research and Reviews, 21(01), 1563–1572.
- Asadi, M., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-15.
- BenchChem. (n.d.). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. BenchChem.
- Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779.
- PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem.com.
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 224.
- Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 214–223.
- Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(12), 2036-2047.
- Creemer, L. C., et al. (1992). Process for the preparation of 4-haloquinazolines.
- Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 214-223.
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Safety and handling procedures for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
An Application Guide for the Safe Handling, Synthesis, and Characterization of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, forming the backbone of numerous therapeutic agents.[1] Derivatives of this structure are prominent in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical drivers of tumor growth and angiogenesis.[2] The compound this compound represents a key synthetic intermediate in this class. The 4-chloro position is highly reactive and serves as a crucial electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing pharmacophores to build a library of potential drug candidates.[3]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the safe handling, storage, synthesis, purification, and characterization of this important building block. The protocols herein are designed to ensure both operator safety and the integrity of the compound for downstream applications.
Section 1: Hazard Assessment and Safety Precautions
1.1. Anticipated Hazards:
-
Acute Toxicity (Oral): Likely to be harmful if swallowed, based on data for similar chloro-quinazoline derivatives.[5]
-
Skin Corrosion/Irritation: Expected to be a skin irritant. The chloro group can react with moisture, potentially forming HCl, and many heterocyclic compounds can cause irritation upon prolonged contact.[5][6]
-
Serious Eye Damage/Irritation: Assumed to be a serious eye irritant, potentially causing significant damage.[4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]
-
Reactivity: The 4-chloro position is highly susceptible to nucleophilic attack and hydrolysis. The compound is sensitive to moisture and strong bases.[7]
1.2. Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:
-
Eye Protection: Chemical splash goggles are mandatory. For procedures with a high risk of splashing, such as during reaction workup, a full-face shield should be worn in addition to goggles.[8]
-
Hand Protection: Nitrile gloves are required. Inspect gloves for any tears or punctures before use. For prolonged handling or when using organic solvents, consider double-gloving or using thicker, chemical-resistant gloves. Always wash hands thoroughly after removing gloves.[9]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times. Ensure it is fully buttoned.[10]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood. If weighing outside a hood is unavoidable, a properly fitted N95 or higher-rated respirator is required to prevent inhalation of fine particles.
1.3. Engineering Controls and Work Practices:
-
Ventilation: All operations involving the solid compound or its solutions in volatile solvents must be conducted within a chemical fume hood with a verified face velocity of 80-120 feet per minute.[11]
-
Inert Atmosphere: Reactions involving this compound, particularly SNAr substitutions, often benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced side reactions.[3]
-
Segregation: Store this compound away from strong oxidizing agents, strong bases, and areas with high humidity.[6]
-
Hygiene: Do not store or consume food or beverages in the laboratory. Glassware used for chemical synthesis should never be used for food or drink.[8][10]
1.4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up carefully to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.
Section 2: Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity and purity of this compound before its use in further synthetic steps or biological assays.
2.1. Summary of Properties
| Property | Value | Source/Method |
| Chemical Formula | C₁₆H₁₃ClN₂O | Calculated |
| Molecular Weight | 284.74 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar compounds[12] |
| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), THF, Dioxane. Sparingly soluble in alcohols. Insoluble in water. | General solubility of quinazolines |
| Melting Point | Not reported, but expected to be >100 °C | Analogy to similar compounds[12] |
2.2. Analytical Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Expected signals would include singlets for the methyl and methoxy groups, and a series of doublets and multiplets in the aromatic region (7.0-8.5 ppm). 2D NMR techniques like HSQC and HMBC can be used to confirm the regiochemistry of the substitution pattern.[3]
-
¹³C NMR: A longer acquisition time will be required. Expect signals for the methyl (~21 ppm), methoxy (~55 ppm), and a series of aromatic and heterocyclic carbons (114-165 ppm).
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) in positive ion mode. The expected [M+H]⁺ peak would be at m/z 285.08, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).
-
-
Infrared (IR) Spectroscopy:
-
Analyze as a solid using an ATR accessory. Key expected peaks include C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C=N and C=C stretching (~1620-1500 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).
-
Section 3: Handling and Storage Protocols
Proper handling and storage are critical to maintain the compound's purity and prevent degradation.
3.1. Weighing and Solution Preparation:
-
Preparation: Don appropriate PPE and perform all operations in a chemical fume hood.
-
Weighing: Use an analytical balance within a draft shield or in a dedicated weighing enclosure. Tare a clean, dry vial. Carefully transfer the desired amount of the solid compound using an anti-static spatula to minimize dust generation.
-
Dissolution: Add the desired solvent (e.g., Dichloromethane, THF) to the vial via a pipette or syringe. Cap the vial and gently swirl or sonicate until the solid is fully dissolved. For reactions, this is typically done in a flame-dried flask under an inert atmosphere.
3.2. Long-Term Storage:
-
Condition: Store the compound in a tightly sealed amber glass vial to protect it from light.
-
Environment: Place the vial inside a desiccator containing a drying agent (e.g., Drierite or silica gel) to protect it from moisture. Store the desiccator in a cool, dry, and dark location, away from incompatible chemicals.
-
Temperature: For long-term stability (>6 months), storage at -20°C is recommended. Allow the container to warm to room temperature inside the desiccator before opening to prevent condensation.
Section 4: Illustrative Synthetic Protocol
The most common route to 4-chloroquinazolines is the chlorination of the corresponding 4(3H)-quinazolinone precursor.[12][13] This protocol details the conversion of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one to the target compound.
4.1. Experimental Workflow
Caption: Workflow for the synthesis of 4-chloroquinazolines.
4.2. Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: In a fume hood, add thionyl chloride (SOCl₂, ~10 vol eq) to the flask.[12] To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) dropwise. Causality Note: DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), quenching a small aliquot of the reaction mixture in methanol and spotting against the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: Slowly pour the concentrated residue onto a beaker of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization: Cautiously neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as described in Section 5.
Section 5: Purification Protocols
Achieving high purity is paramount for subsequent applications. The choice of method depends on the nature of the impurities and the required final purity.[14]
5.1. Purification by Column Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica, then evaporating the solvent.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexanes.
-
Elution: Load the dried slurry onto the top of the column. Elute the compound using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar product should elute before any remaining polar starting material. Causality Note: The gradient elution is crucial for separating the moderately polar chloro-quinazoline product from highly polar baseline impurities and the less polar non-polar byproducts.
-
Collection: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
5.2. Troubleshooting Purification
| Problem | Possible Cause | Solution |
| Product does not crystallize | Too much solvent was used; chosen solvent is unsuitable. | Concentrate the solution; add a non-polar anti-solvent (e.g., hexanes) dropwise to induce precipitation.[14] |
| Poor separation in column chromatography | Inappropriate solvent system; column overloaded. | Optimize the eluent system using TLC; use a larger column or less crude material.[14] |
| Product degradation on silica | The compound is sensitive to the acidic nature of silica gel. | Use neutral alumina for chromatography or add 1% triethylamine to the eluent system to neutralize the silica. |
Section 6: Application Notes in Drug Discovery Research
This compound is not an end-product but a versatile intermediate for creating targeted therapies. Its primary application is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known to inhibit protein kinases.[1][2]
6.1. Role as a Kinase Inhibitor Intermediate: The 4-chloro group is an excellent leaving group for SNAr reactions with substituted anilines. This reaction is a cornerstone in the synthesis of inhibitors for kinases like EGFR, VEGFR, and PDGFR-β. By varying the aniline substitution, chemists can modulate the compound's potency, selectivity, and pharmacokinetic properties.[2]
Caption: Synthesis and application as a kinase inhibitor.
Section 7: Waste Disposal
All waste generated from handling and synthesizing this compound must be treated as hazardous.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and excess compound, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all organic solvent waste in a labeled halogenated waste container. Aqueous waste from the workup should be neutralized and then collected in a separate aqueous waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). ResearchGate. Available at: [Link]
-
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. (n.d.). PubMed Central. Available at: [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). MDPI. Available at: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2016). ResearchGate. Available at: [Link]
-
Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. (n.d.). PrepChem.com. Available at: [Link]
-
Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]
-
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. (2013). ResearchGate. Available at: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Available at: [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. Available at: [Link]
-
Laboratory Safety Guidelines. (n.d.). ETH Zurich. Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Available at: [Link]
-
Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College. Available at: [Link]
-
Safety Data Sheet - 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. (2025). Angene Chemical. Available at: [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hmc.edu [hmc.edu]
- 10. ethz.ch [ethz.ch]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. prepchem.com [prepchem.com]
- 13. longdom.org [longdom.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline in DMSO
Welcome to the technical support center for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges with its solubility in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable experimental results.
I. Understanding the Challenge: Why Solubility Matters
Achieving complete dissolution of a compound is the critical first step for any in vitro or in vivo experiment. Incomplete solubilization can lead to inaccurate concentration determination, which in turn can cause variability in bioassay results and misleading structure-activity relationship (SAR) data. The quinazoline scaffold, while a valuable pharmacophore in many drug discovery programs, can present solubility challenges due to its rigid, planar structure.
II. Frequently Asked Questions (FAQs)
Q1: I've added the calculated amount of this compound to DMSO, but I still see solid particles. What should I do first?
A1: The first step is to ensure you've given the compound adequate opportunity to dissolve with gentle agitation. If particles persist, gentle heating and vortexing are the next logical steps. Many compounds require a small amount of energy input to overcome the lattice energy of the solid state. We recommend a stepwise approach:
-
Vortexing: Vortex the solution at room temperature for 1-2 minutes.
-
Gentle Warming: If vortexing is insufficient, warm the solution in a water bath at 30-40°C for 5-10 minutes, followed by vortexing. Avoid excessive heat, as it can lead to compound degradation.
-
Sonication: If warming is ineffective, sonication can be a powerful tool. Use a bath sonicator for 5-15 minutes. This method uses ultrasonic waves to break apart solid aggregates and enhance solvent-solute interactions.
Q2: What is the maximum recommended concentration of this compound in DMSO?
A2: The maximum intrinsic solubility can vary slightly between batches of the compound due to minor differences in crystalline form. However, for many quinazoline derivatives, preparing a stock solution in the range of 10-20 mM in 100% DMSO is a common starting point for screening campaigns. It is crucial to visually inspect the solution for any undissolved material before use.
Q3: Can I use a co-solvent to improve the solubility of this compound in DMSO?
A3: While DMSO is a powerful solvent, the use of co-solvents can sometimes be beneficial, particularly when preparing formulations for in vivo studies or when diluting into aqueous buffers.[1][2] Common co-solvents include PEG400, propylene glycol, and ethanol.[1] However, for initial stock solution preparation, 100% DMSO is generally preferred to maximize the concentration. If you are considering a co-solvent, it is essential to first assess its compatibility with your downstream assay.
Q4: I've noticed that my compound precipitates out of solution after a few freeze-thaw cycles. Why is this happening and how can I prevent it?
A4: This is a common issue with many small molecules stored in DMSO. Each freeze-thaw cycle can introduce a small amount of atmospheric moisture into the DMSO stock. Water can act as an anti-solvent for hydrophobic compounds, reducing their solubility in DMSO. To mitigate this, we strongly recommend the following:
-
Aliquoting: Prepare small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles for the bulk of your compound.
-
Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials to minimize moisture absorption.
-
Use of Desiccants: When storing stock vials, consider placing them in a container with a desiccant to further reduce moisture exposure.
III. Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving solubility issues.
Problem: Compound fails to dissolve completely in DMSO at the desired concentration.
Caption: Step-by-step workflow for dissolving challenging compounds in DMSO.
| Observation | Potential Cause | Recommended Action |
| Fine, suspended particles after initial vortexing. | Insufficient energy to break crystal lattice. | Proceed with gentle warming (37°C) and further vortexing. |
| Compound dissolves with heat but precipitates upon cooling. | The desired concentration is likely above the kinetic solubility limit at room temperature. | The solution is supersaturated. Consider either using the solution while still warm (if the assay permits) or preparing a new, more dilute stock solution. |
| Solution remains cloudy even after heating and sonication. | The compound's intrinsic solubility in DMSO is lower than the target concentration. | It is necessary to prepare a lower concentration stock solution. Determine the highest concentration at which the compound remains fully dissolved. |
| Compound appears to degrade (color change) upon heating. | The compound may be thermally labile. | Avoid heating. Rely on extended vortexing and sonication at room temperature. If solubility is still an issue, a different solvent system may be required. |
IV. Protocol Corner
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 298.75 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.9875 mg of the compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 298.75 g/mol * 1000 mg/g = 2.9875 mg/mL
-
-
Weighing: Carefully weigh out the required amount of the compound into a tared vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex at room temperature for 2-5 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particulates.
-
Troubleshooting (if necessary):
-
If particulates are present, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
If the solution is still not clear, place the vial in a bath sonicator for 15-30 minutes.
-
-
Final Inspection and Storage: Once the solution is completely clear, allow it to cool to room temperature. Aliquot into single-use volumes and store at -20°C or -80°C.
Protocol 2: Assessing Compound Stability in DMSO
It is important to be aware that some quinazoline derivatives may exhibit instability in DMSO over time.[3][4][5] A simple method to assess this is to monitor the solution for any changes in color or the appearance of precipitate over time. For a more quantitative assessment, analytical techniques such as HPLC or LC-MS can be employed to check for the appearance of degradation products.
V. Data Interpretation
The following table provides hypothetical data to illustrate the impact of different dissolution methods on the achievable concentration of a poorly soluble compound.
| Method | Temperature | Time | Maximum Achievable Concentration (mM) | Observations |
| Vortexing | Room Temp | 5 min | 5 | Fine particles remain. |
| Vortexing + Heating | 37°C | 15 min | 15 | Clear solution. |
| Vortexing + Sonication | Room Temp | 30 min | 12.5 | Clear solution. |
| Vortexing + Heating + Sonication | 37°C | 30 min | 20 | Clear solution. |
Note: This data is for illustrative purposes only. Actual results may vary.
VI. Concluding Remarks
The successful solubilization of this compound in DMSO is a critical prerequisite for reliable experimental outcomes. By following a systematic approach of vortexing, gentle heating, and sonication, most solubility challenges can be overcome. For particularly difficult cases, preparing a more dilute stock solution is the most prudent course of action. Always remember to aliquot your stock solutions to minimize freeze-thaw cycles and the potential for moisture-induced precipitation.
VII. References
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. [Link]
-
Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. [Link]
-
DMSO stock preparation. Protocols.io. [Link]
-
How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]
-
Making a stock solution for my drug using DMSO. BioForum. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Institutes of Health. [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline Synthesis
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will proceed by dissecting the synthesis into its two primary stages: the formation of the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one precursor and its subsequent chlorination.
Part 1: Troubleshooting the Quinazolinone Precursor Synthesis
The foundation of a successful synthesis is the high-yield preparation of the quinazolinone core. Most issues at this stage arise from incomplete cyclization, suboptimal reaction conditions, or degradation of starting materials.
Q1: My initial cyclization reaction to form 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one is resulting in a very low yield. What are the common culprits?
Low yield in the initial cyclization is a frequent problem that can often be traced back to a few key areas. A systematic evaluation is crucial.[1]
-
Purity of Starting Materials: The primary starting materials are typically 2-amino-5-methylbenzamide or a related anthranilic acid derivative, and 4-methoxybenzoyl chloride or 4-methoxybenzaldehyde. Ensure the purity of these reagents. The amine functionality is particularly susceptible to oxidation, which can inhibit cyclization.
-
Suboptimal Reaction Conditions: Quinazoline synthesis often requires high temperatures to drive the dehydration and cyclization steps.[1][2] If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to decomposition. Reaction times can also vary significantly, from a few hours to over 24.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The base facilitates necessary deprotonation steps, while the solvent polarity can influence the reaction pathway.[2] A mismatch here can halt the reaction or favor side-product formation.
-
Atmospheric Moisture: The cyclization is a condensation reaction involving the loss of water. Performing the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) can significantly improve the yield by preventing side reactions and reagent degradation.
Q2: I'm uncertain about the best reaction conditions. How do I select the optimal solvent and temperature?
The ideal conditions depend on the specific synthetic route (e.g., from an aminobenzamide and an aldehyde, or an N-acylanthranilic acid). However, some general principles apply. Polar aprotic solvents are often preferred as they can solubilize the reactants and facilitate the desired bond formations.[2]
Below is a table summarizing common solvent choices and their implications:
| Solvent | Type | Typical Temperature Range | Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 120-160 °C | Excellent solvating power for many reactants. High boiling point allows for high reaction temperatures. Can be difficult to remove completely. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 140-180 °C | Similar to DMF, with a higher boiling point. Can promote oxidation in some cases. |
| Toluene or Xylene | Non-polar | 110-140 °C (Reflux) | Often used with a Dean-Stark apparatus to azeotropically remove water, driving the reaction equilibrium toward the product.[1] |
| Ethanol | Polar Protic | 80 °C (Reflux) | Generally used for milder, catalyst-driven reactions. May not be suitable for classical high-temperature condensations.[1][2] |
Recommendation: Start with a polar aprotic solvent like DMF or consider using toluene with a Dean-Stark trap to actively remove water. A temperature screen from 120°C to 150°C is advisable to find the sweet spot for your specific substrate combination.[3]
Q3: I see multiple spots on my TLC plate besides my starting material and desired product. What side reactions could be occurring?
Side product formation is a clear indicator that your reaction conditions may be favoring alternative pathways. In quinazolinone synthesis, a common side reaction is the formation of benzimidazoles, especially if the solvent polarity is not optimal.[2] Incomplete cyclization can also lead to stable, half-reacted intermediates.
The diagram below illustrates the desired cyclization pathway versus a potential side reaction.
Caption: Fig 1. Desired vs. Undesired Reaction Pathways
To minimize these, ensure anhydrous conditions, optimize the temperature to be high enough for cyclization but not for decomposition, and use a polar aprotic solvent to favor the quinazoline ring formation.[2]
Part 2: Troubleshooting the Chlorination Step
The conversion of the stable quinazolinone to the more reactive 4-chloroquinazoline is a critical step where yield is often lost due to incomplete reaction or product instability.
Q4: My chlorination of the quinazolinone precursor is sluggish and gives incomplete conversion. How can I drive it to completion?
Incomplete chlorination is typically a problem of reagent reactivity or suboptimal conditions. The hydroxyl group of the quinazolinone exists in tautomeric equilibrium with the lactam form, and its conversion to a chloro group requires a potent chlorinating agent.[4]
-
Choice of Chlorinating Agent: Phosphoryl chloride (POCl₃) is a common and effective reagent. However, for less reactive substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more potent.[5] Thionyl chloride (SOCl₂) is also an option, but often requires a catalytic amount of DMF to be effective.[4][6]
-
Reaction Temperature and Time: This reaction typically requires heating. A common temperature range is 80-110°C (refluxing POCl₃ or SOCl₂).[5] Ensure the reaction is heated for a sufficient duration (typically 2-8 hours). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[1]
-
Reagent Quality: POCl₃ and SOCl₂ are highly reactive and sensitive to moisture. Use freshly opened or properly stored reagents to ensure their potency.
The following diagram provides a decision-making workflow for optimizing the chlorination reaction.
Caption: Fig 2. Troubleshooting Workflow for Incomplete Chlorination
Q5: My yield is low, and I suspect the product is decomposing or hydrolyzing during the work-up. How can I prevent this?
The 4-chloroquinazoline product is highly susceptible to nucleophilic substitution, especially hydrolysis back to the starting quinazolinone. The work-up procedure is therefore critical.[7]
-
Anhydrous Quenching: The reaction is typically quenched by pouring the reaction mixture slowly onto crushed ice or into ice-cold water.[5] This must be done carefully to control the exothermic reaction from the destruction of excess POCl₃ or SOCl₂.
-
Control of pH: After quenching, the solution will be highly acidic. The product is often precipitated by neutralizing the solution. It is crucial to keep the temperature low (0-5°C) during neutralization (e.g., with aqueous ammonia or sodium bicarbonate) to minimize the rate of hydrolysis. Do not let the mixture warm up.
-
Rapid Extraction: Once neutralized, the product should be extracted immediately into an organic solvent (e.g., dichloromethane or ethyl acetate). Do not let the product sit in the aqueous medium for an extended period.
-
Thorough Drying: Ensure the organic extracts are thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation, as residual water can cause hydrolysis upon concentration.
Q6: Can you provide a reliable, step-by-step protocol for the chlorination of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one?
Certainly. The following is a robust, generalized protocol.
Experimental Protocol: Chlorination
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 10-15 volumes, e.g., 10-15 mL per gram of starting material). Optional: For difficult substrates, add phosphorus pentachloride (PCl₅, 1.1 eq).
-
Heating: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexanes), checking for the disappearance of the starting material.
-
Work-up (Crucial Step):
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Once the ice has melted and the exothermic reaction has subsided, place the beaker in an ice bath.
-
Slowly neutralize the acidic solution by adding concentrated aqueous ammonia or a saturated NaHCO₃ solution until the pH is ~7-8. Maintain the temperature below 10°C throughout the neutralization.
-
A precipitate should form. Stir for an additional 15-20 minutes in the ice bath.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water, then with a small amount of cold diethyl ether or hexanes.
-
Dry the product under vacuum to obtain the crude this compound.
-
Part 3: General FAQs and Purification
Q7: What are the best practices for purifying the final product?
The crude product often contains minor impurities.
-
Recrystallization: This is often the most effective method. A solvent system like ethanol/water, isopropanol, or ethyl acetate/hexanes can yield highly pure crystalline material.
-
Silica Gel Chromatography: If recrystallization is ineffective or impurities are persistent, column chromatography is a reliable alternative. Use a solvent gradient, for example, starting from 100% hexanes and gradually increasing the proportion of ethyl acetate. The product is moderately polar and should elute accordingly.
By systematically addressing these potential pitfalls in both the cyclization and chlorination stages, you can significantly enhance the yield and purity of your this compound synthesis.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 839. [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate.[Link]
-
Khan, I., & Zaib, S. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 538. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.[Link]
-
Wikipedia. (2023). Quinazoline. Wikipedia.[Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem.com.[Link]
- Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Wikipedia. (2023). Bischler–Napieralski reaction. Wikipedia.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The successful and efficient synthesis of this intermediate is therefore a critical step in many research and development programs.
This guide is structured to address common challenges encountered during the synthesis, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Synthetic Pathway Overview
A common and effective method for the synthesis of 4-substituted quinazolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline precursor.[2] The chlorine atom at the C4 position is highly susceptible to nucleophilic attack due to the electronic properties of the quinazoline ring system.[3]
Below is a generalized workflow for a typical synthesis:
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in quinazoline synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. For the chlorination step, refluxing with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4] Microwave irradiation can sometimes be employed to reduce reaction times and improve yields.[2][5]
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. For the initial cyclization, ensure a 1:1 molar ratio of the anthranilic acid derivative and the benzamide. For the chlorination step, use a sufficient excess of the chlorinating agent.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Hydrolysis: The 4-chloro group is susceptible to hydrolysis back to the quinazolinone, especially during work-up. Ensure all glassware is dry and use anhydrous solvents. During the work-up, minimize contact with water and consider using a non-aqueous work-up if possible.
-
Dimerization/Polymerization: Under certain conditions, side reactions leading to dimers or polymers can occur. This can sometimes be mitigated by adjusting the reaction concentration or temperature.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst can have a profound impact on the yield.
-
Solvent: For the initial cyclization, high-boiling point solvents are often used. For the chlorination, the reaction is often run neat in the chlorinating agent or with a high-boiling inert solvent.
-
Catalyst: While the chlorination step itself doesn't typically require a catalyst, the initial formation of the quinazolinone can sometimes be facilitated by a Lewis acid or protic acid catalyst.[6]
-
Experimental Protocol for Yield Optimization:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (1 equivalent) with phosphorus oxychloride (5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 105 °C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate out.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Drying: Dry the crude product under vacuum.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities likely to be and how can I purify my product?
A2: The presence of multiple spots on a TLC plate is a common issue. The identity of the impurities will depend on the specific reaction step.
-
Starting Material: One of the most common impurities is unreacted starting material. This can be addressed by increasing the reaction time or temperature as described in Q1.
-
Hydrolyzed Product: As mentioned earlier, the 4-chloroquinazoline can hydrolyze back to the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one. This impurity will have a different polarity and can usually be separated by column chromatography.
-
Other Byproducts: Depending on the specific reagents and conditions used, other side products may form.
Purification Strategy:
-
Column Chromatography: This is the most common and effective method for purifying the target compound.[3][7]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol can be good starting points.[7]
-
Table 1: Typical TLC Rf Values
| Compound | Mobile Phase (Ethyl Acetate:Hexanes) | Approximate Rf |
| This compound | 1:4 | 0.6 - 0.7 |
| 2-(4-Methoxyphenyl)-6-methylquinazolin-4(3H)-one | 1:1 | 0.3 - 0.4 |
Note: Rf values are approximate and can vary depending on the specific TLC plate and conditions.
Q3: The chlorination step of my synthesis is not working efficiently. What are the key parameters to consider for this transformation?
A3: The chlorination of the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one is a critical step. Here are the key parameters to optimize:
-
Chlorinating Agent:
-
Phosphorus Oxychloride (POCl₃): This is a very common and effective chlorinating agent for this type of transformation.
-
Thionyl Chloride (SOCl₂): This is another effective option. Sometimes, a catalytic amount of dimethylformamide (DMF) is added when using SOCl₂ to form the Vilsmeier reagent in situ, which is a more powerful chlorinating agent.
-
-
Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.[4]
-
Reaction Time: The reaction time can vary from a few hours to overnight. It is crucial to monitor the reaction by TLC to determine the point of completion.
-
Purity of Starting Material: The presence of impurities in the starting quinazolinone can interfere with the chlorination reaction. Ensure the starting material is as pure as possible.
Frequently Asked Questions (FAQs)
Q: What is the importance of the C4 position in quinazoline chemistry?
A: The C4 position of the quinazoline ring is particularly important because it is highly activated towards nucleophilic substitution.[3] This allows for the introduction of a wide variety of substituents at this position, making it a key site for modifying the biological activity of quinazoline-based compounds.[2]
Q: Are there alternative methods for synthesizing 4-chloroquinazolines?
A: Yes, while the chlorination of quinazolin-4(3H)-ones is a common method, other synthetic routes exist. For example, some methods start from anthranilonitriles.[8] However, the route involving the quinazolinone is often preferred due to the availability of starting materials and the generally reliable nature of the reactions.
Q: How should I handle and store this compound?
A: This compound is a chlorinated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, as it can be susceptible to hydrolysis.
Q: Can microwave-assisted synthesis be used for this reaction?
A: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines.[2] It can significantly reduce reaction times and in some cases improve yields.[5] If you have access to a microwave reactor, it is worth exploring its use for the synthesis of this compound.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]
- WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (n.d.). Google Patents.
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Frontiers in Chemistry. Retrieved from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2017). PMC - PubMed Central. Retrieved from [Link]
-
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. (2013). PMC - NIH. Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). PMC. Retrieved from [Link]
-
A Short Review on Quinazoline Heterocycle. (2021). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.). Google Patents.
-
Optimization of Synthesis Process of 4-Methylquinazoline. (2017). International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. journalirjpac.com [journalirjpac.com]
- 7. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 8. ijirset.com [ijirset.com]
Technical Support Center: A Researcher's Guide to Characterizing and Mitigating Off-Target Effects of Novel Quinazoline-Based Inhibitors
A Message from the Senior Application Scientist
Welcome to the technical support center. You are likely here because you are working with a novel small molecule inhibitor, such as 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, and are encountering questions about its specificity and biological effects. While comprehensive data on every new chemical entity is not always available, the quinazoline scaffold is a well-established and privileged structure in medicinal chemistry, particularly for developing protein kinase inhibitors.[1][2][3]
Frequently Asked Questions & Troubleshooting Guides
Q1: My quinazoline inhibitor is showing the desired effect in my cell-based assay. How can I be certain this is an on-target effect and not a result of unintended interactions?
This is the most critical question in the early stages of characterizing a new inhibitor. A cellular phenotype alone is not sufficient evidence of on-target activity. It is essential to demonstrate that your compound physically engages with the intended target protein within the complex environment of a living cell.
Answer: You must perform direct target engagement assays. These methods confirm the physical interaction between your compound and its target protein in cells, providing a crucial link between target binding and the observed biological outcome.[4] Two powerful and widely used techniques are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.
Caption: Workflow for validating on-target inhibitor effects.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a protein binds to a ligand (your inhibitor), it becomes thermodynamically stabilized.[5][6][7] This stabilization results in a higher melting temperature. By heating cells treated with your compound across a temperature gradient and then measuring the amount of soluble target protein remaining, you can detect a "thermal shift" that indicates direct binding.[6][7][8]
-
Step 1: Compound Treatment: Treat cultured cells with your quinazoline inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Step 2: Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[6]
-
Step 3: Lysis: Lyse the cells to release their contents. This can be done through freeze-thaw cycles or by using a lysis buffer.
-
Step 4: Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Step 5: Quantification: Collect the supernatant and quantify the amount of your target protein using a standard detection method like Western Blot or ELISA.
-
Step 6: Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of your compound confirms target engagement.[7]
Experimental Protocol 2: NanoBRET™ Target Engagement Assay
This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[9][10] The system requires two components: your target protein fused to a NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the target protein.[9][11] When a test compound enters the cell and binds to the target, it displaces the tracer, causing a decrease in the BRET signal. This provides a quantitative measure of compound affinity and target occupancy in real-time.[10][11][12]
-
Step 1: Cell Preparation: Use cells that have been engineered to express your target protein fused to NanoLuc® luciferase.
-
Step 2: Tracer Addition: Add the specific fluorescent NanoBRET® tracer to the cells.
-
Step 3: Compound Titration: Add your quinazoline inhibitor in a dose-response format.
-
Step 4: Signal Detection: Measure the BRET signal (the ratio of tracer emission to luciferase emission) using a plate reader.
-
Step 5: Analysis: A decrease in the BRET signal indicates that your compound is displacing the tracer by binding to the target. The data can be used to calculate the intracellular affinity (IC50) of your compound.[13]
| Method | Principle | Advantages | Considerations |
| CETSA | Ligand binding increases the thermal stability of the target protein.[5][6][8] | Label-free; can be used in cells, tissues, and lysates; reflects the native cellular environment.[5][6][14] | Requires a specific antibody for detection; lower throughput than BRET-based methods. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein in live cells.[9][12][13] | Real-time measurement in live cells; high-throughput; provides quantitative affinity and residence time data.[9][10][11] | Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable tracer. |
Q2: I'm observing unexpected toxicity or phenotypes that don't align with my target's known biology. How can I identify the potential off-targets?
This is a common challenge. The quinazoline scaffold, while effective, can sometimes interact with multiple kinases or other ATP-binding proteins.[2][15] Identifying these unintended targets is crucial for interpreting your results and improving your compound's selectivity.
Answer: The most direct way to identify off-targets is through large-scale screening panels. These services test your compound against hundreds of purified kinases or other proteins to generate a comprehensive selectivity profile.
Recommended Approach: Kinome Profiling
Services like the KINOMEscan® platform from Eurofins Discovery offer a powerful way to profile your inhibitor.[16][17][18] This technology utilizes a competition binding assay to quantitatively measure the interactions between your compound and a panel of over 480 kinases.[16][19]
-
How it Works: The assay measures the ability of your compound to displace a proprietary ligand from the active site of each kinase in the panel.[19] The results are reported as dissociation constants (Kd values) or percent inhibition, allowing you to quantify the potency of your compound against a vast array of potential off-targets.[16][19]
-
Data Visualization: The results are often visualized using a TREEspot® diagram, which maps the interacting kinases onto a phylogenetic tree of the human kinome.[17] This provides an intuitive visual representation of your compound's selectivity.
Caption: Conceptual TREEspot® diagram showing selectivity.
In this diagram, the large green circle represents potent binding to the intended on-target kinase. The smaller red and yellow circles represent off-target interactions of varying potencies. The small grey dots are kinases that do not significantly interact with the compound.
Q3: My kinome scan revealed several off-targets. What are the primary strategies to reduce these effects and improve selectivity?
Answer: Once you have identified off-targets, you can employ two main strategies: optimizing the experimental conditions and modifying the compound itself.
-
Use the Lowest Effective Concentration: Off-target effects are often concentration-dependent.[20] Many unwanted interactions only occur at high concentrations of the inhibitor.
-
Action: Perform detailed dose-response curves in your cellular assays to determine the EC50 (the concentration that gives half-maximal effect). Aim to use your inhibitor at a concentration at or slightly above its EC50 for the on-target effect, but well below the IC50 for the off-targets. This maximizes the therapeutic window of your compound in an experimental setting.
-
-
Employ Structure-Activity Relationship (SAR) Studies: This medicinal chemistry approach involves making small, rational modifications to the chemical structure of your inhibitor to improve its binding affinity for the on-target protein while reducing its affinity for off-targets.[15][21][22]
-
Action for Quinazolines: The quinazoline scaffold has several positions that can be modified to tune selectivity.[1][3][21] For example, modifications at the 6- and 7-positions of the quinazoline ring are known to play a crucial role in modulating potency and selectivity against kinases like EGFR.[3][21] By analyzing the crystal structures of your on- and off-target proteins, chemists can design new analogs that exploit subtle differences in the respective ATP-binding pockets.[3]
-
Q4: What are the best practices for experimental design to avoid being misled by potential off-target effects from the start?
Answer: Designing robust experiments with appropriate controls is the best defense against misinterpretation. Adhering to the "best practices for chemical probes" is essential.[4][20][23]
-
The "Rule of Two": A key principle is to never rely on a single compound.[24] To validate a hypothesis, you should use at least two of the following:
-
A second, structurally distinct inhibitor that targets the same protein. If two different molecules produce the same phenotype, it is much more likely to be a true on-target effect.
-
An inactive analog control. This is a compound that is structurally very similar to your active inhibitor but has been modified to be inactive against the target.[24] If this control compound does not produce the phenotype, it strengthens the evidence that the activity is due to inhibiting the specific target and not some other property of the chemical scaffold.
-
An orthogonal validation method, such as siRNA or CRISPR-mediated knockdown of the target protein.[20] The resulting phenotype should mimic the effect of your inhibitor.
-
-
Maintain Concentration Discipline: As mentioned previously, always use the lowest concentration of your inhibitor that produces the desired on-target effect.[24] Avoid using high concentrations that are more likely to induce off-target activity.[20]
By systematically applying these validation and profiling techniques, you can confidently characterize the activity of your novel quinazoline inhibitor, ensuring that your research is built on a solid foundation of specificity and scientific rigor.
References
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
NanoBRET Assay Services. Reaction Biology. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research. [Link]
-
Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]
-
A rule of two for using chemical probes?. Practical Fragments. [Link]
-
Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Choosing and using chemical probes. Chemical Probes Portal. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]
-
Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. National Institutes of Health. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Rational design of inhibitors that bind to inactive kinase conformations. R Discovery. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. news-medical.net [news-medical.net]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. news-medical.net [news-medical.net]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. chayon.co.kr [chayon.co.kr]
- 20. cdn2.caymanchem.com [cdn2.caymanchem.com]
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- 23. Choosing and using chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 24. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
Technical Support Center: Purification of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline (CAS No. 885277-22-5)[1]. Designed for researchers in synthetic chemistry and drug development, this document synthesizes established purification principles with practical, field-proven insights to help you overcome common challenges and achieve high purity for your target compound.
Introduction: Understanding the Purification Challenges
This compound is a key intermediate in medicinal chemistry. Its synthesis, typically involving the chlorination of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[2][3], presents several purification hurdles. The primary challenges stem from:
-
Closely-Related Impurities: The most common impurity is the unreacted starting material, the quinazolinone precursor, which often has a polarity very similar to the product, making chromatographic separation non-trivial.
-
Reagent By-products: Residual chlorinating agents and their hydrolysis products can contaminate the crude material.
-
Solubility Profile: The planar, heterocyclic nature of the quinazoline core can lead to limited solubility in common organic solvents, complicating both recrystallization and chromatography.
-
Product Stability: The 4-chloro substituent is a leaving group and can be susceptible to hydrolysis or reaction with nucleophilic solvents (e.g., methanol) under certain conditions, leading to the formation of new impurities.
This guide provides a structured approach to diagnosing and solving these issues effectively.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems encountered during the purification workflow.
Question 1: My TLC/HPLC analysis shows a major impurity with a slightly lower Rf/shorter retention time than my product. How can I remove it?
Answer: This impurity is almost certainly the unreacted starting material, 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one. The hydroxyl group (in its tautomeric amide form) on the quinazolinone makes it slightly more polar than the chlorinated product, resulting in a lower Rf value on normal-phase silica.
Causality: The conversion of the quinazolinone to the 4-chloroquinazoline involves a substitution reaction that replaces a polar C=O/C-OH group with a less polar C-Cl bond. If this reaction is incomplete, the starting material will persist.
Solutions & Rationale:
-
Optimized Column Chromatography: This is the most reliable method. The key is to increase the separation resolution (ΔRf).
-
Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% Ethyl Acetate in Hexane), use a much shallower one in the region where the compounds elute (e.g., start with 95:5 Hexane:EtOAc and slowly increase to 80:20). This elongates the elution profile, providing more "space" between your product and the impurity.[4]
-
Solvent System Modification: Add a small percentage of a different solvent to modulate selectivity. For instance, replacing some ethyl acetate with dichloromethane (DCM) can alter the interactions with the silica surface and improve separation. A common mobile phase for quinazolines is a gradient of ethyl acetate in petroleum ether or hexane.[5]
-
-
Acid-Base Extraction (for specific cases): While the product itself is a weak base, this method is less effective here because the starting quinazolinone can also be protonated. It is generally not recommended as a primary method for this specific impurity but can help remove non-basic impurities.[6]
-
Preparative HPLC: For achieving very high purity (>99%) or when column chromatography fails, preparative reverse-phase HPLC is the preferred method.[7] This separates compounds based on hydrophobicity, and the difference between the chloro- and hydroxyl- group is often sufficient for excellent separation.
Question 2: My crude product is an insoluble tar or oil that I can't load onto a silica column. What should I do?
Answer: This issue often arises from residual acidic by-products from the chlorination step (e.g., polyphosphoric acids from POCl₃) or the formation of polymeric/tarry side products, a known issue in vigorous heterocyclic synthesis reactions.[4]
Solutions & Rationale:
-
Aqueous Work-up First: Before any organic purification, perform a careful aqueous work-up.
-
Quench Carefully: Pour the reaction mixture slowly onto crushed ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes residual acids and hydrolyzes excess chlorinating agent.
-
Extract and Wash: Extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic salts. Dry thoroughly with anhydrous Na₂SO₄ before concentrating.
-
-
Trituration: If the product is a semi-solid or oily solid, trituration can be highly effective.
-
Process: Add a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. The product should solidify or remain as a solid, while impurities dissolve.
-
Filtration: Filter the solid and wash with a small amount of the cold trituration solvent. This simple step can significantly clean the crude material, making it amenable to chromatography.
-
Question 3: After column chromatography, my yield is very low. Where did my product go?
Answer: Low recovery can be attributed to several factors, from irreversible adsorption on silica to premature crystallization.
Solutions & Rationale:
-
Irreversible Adsorption on Silica: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the silica gel surface, causing streaking on TLC and loss of product on the column.
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a basic additive like triethylamine (~0.5-1%). This neutralizes the acidic sites and prevents strong adsorption.
-
Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for chromatography of basic compounds.
-
-
Incorrect Solvent Polarity: If the eluent is not polar enough, the product will not move off the column. If it is too polar, it may co-elute with impurities.
-
TLC Optimization is Key: Always find a solvent system that gives your product an Rf value between 0.2 and 0.4 on a TLC plate before running the column.[7] This ensures good separation and elution behavior.
-
-
Premature Crystallization: If the compound has low solubility in the mobile phase, it can crystallize on the column or during fraction collection, leading to blockages and apparent loss of material.
-
Solubility Check: Ensure your purified compound is soluble in the chosen mobile phase. If not, you may need to use a stronger co-solvent (e.g., DCM instead of hexane).
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying this compound.
Caption: A decision workflow for purifying the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective first-pass purification method for this compound? A1: For most synthetic scales, silica gel column chromatography is the most effective initial purification technique. It is highly versatile for removing both more polar impurities (like the starting quinazolinone) and less polar by-products.[6][7] For a crude product that is already relatively clean (>90%), recrystallization can be a faster and more scalable option.
Q2: How do I choose the right solvent system for recrystallization? A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[7]
-
Screening: Test solubility in small vials with common solvents: Ethanol, Isopropanol (IPA), Acetonitrile, Ethyl Acetate, and Toluene.
-
Common Systems: For quinazoline derivatives, mixtures like Ethyl Acetate/Hexane or Ethanol/Water are often effective.[6] A single solvent system using petroleum ether has also been reported for similar 4-chloroquinazolines.[2]
-
Procedure: Dissolve the compound in the minimum amount of hot solvent, filter hot if there are insoluble impurities, and then allow it to cool slowly to form pure crystals.
Q3: My final product has a yellow or brown tint. Is it impure? A3: Not necessarily, but it warrants investigation. While many pure quinazoline derivatives are off-white or pale yellow solids, a distinct color can indicate the presence of trace, highly conjugated impurities or degradation products.[4] Assess the purity using a high-resolution technique like HPLC or NMR. If the purity is high (>98%), the color may be intrinsic to the molecule. If not, a second purification step, perhaps involving a charcoal treatment during recrystallization, may be required to remove colored impurities.
Q4: What analytical techniques are essential for confirming the purity of the final product? A4: A combination of techniques is crucial for a complete picture of purity.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis, often used to determine purity as a percentage (e.g., >99% by area).[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of impurities if their signals are visible above the baseline noise.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
TLC (Thin-Layer Chromatography): A quick, qualitative check for the presence of impurities. The absence of spots other than the main product in several different solvent systems is a good indicator of purity.[7]
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
TLC Analysis: Determine an optimal eluent system using TLC. A good system (e.g., 85:15 Hexane:Ethyl Acetate) should give the product an Rf of ~0.3 and show clear separation from major impurities.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[4] Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a concentrated liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the non-polar starting solvent, collecting fractions. Gradually increase the eluent polarity according to your TLC analysis (gradient elution).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude or column-purified compound in the minimum amount of a hot, pre-determined solvent or solvent mixture (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This prevents the desired product from crashing out prematurely.[4]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.
Data Presentation
Table 1: Representative Solvent Systems for Purification
| Purification Method | Stationary Phase | Mobile Phase / Solvent System (Example) | Target Rf / Purpose | Reference |
| Column Chromatography | Silica Gel (60-120 mesh) | Gradient: 5% to 20% Ethyl Acetate in Hexane | Product Rf ≈ 0.3 | [4] |
| Column Chromatography | Silica Gel (with 1% Et₃N) | Gradient: 10% to 30% Ethyl Acetate in Hexane | For basic compounds to prevent streaking | General Practice |
| Recrystallization | N/A | Isopropanol or Ethanol | High purity crystalline solid | [6][7] |
| Recrystallization | N/A | Petroleum Ether / Ethyl Acetate | High purity crystalline solid | [5] |
| Preparative HPLC | C18 Reverse Phase | Gradient: Acetonitrile in Water (with 0.1% TFA or Formic Acid) | For >99% purity or difficult separations | [7] |
References
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem.
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 4(3H)
-
Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]
- BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal. BenchChem.
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem.com. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2016). ResearchGate. [Link]
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- 1. 4-CHLORO-2-(4-METHOXY-PHENYL)-6-METHYL-QUINAZOLINE | 885277-22-5 [chemicalbook.com]
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- 9. 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol [lgcstandards.com]
Stability issues of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability in Aqueous Solutions
Welcome to the technical support center for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline. This resource is designed to provide in-depth guidance on the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.
I. Core Concepts: Understanding the Instability of this compound
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] However, the presence of a chloro-substituent at the 4-position introduces a reactive site susceptible to nucleophilic substitution, particularly in aqueous environments. This inherent reactivity is the primary driver of the stability challenges encountered with this compound.
The key to managing its stability lies in understanding the underlying chemical principles. The carbon atom at the 4-position of the quinazoline ring is electron-deficient, making it an electrophilic center. In aqueous solutions, water molecules can act as nucleophiles, leading to hydrolysis. This process can be significantly influenced by factors such as pH, temperature, and the presence of other nucleophilic species.
Below is a diagram illustrating the basic structure and the key reactive site of the molecule.
Caption: Structure of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or activity over time in aqueous solution. | Hydrolytic degradation. The chloro group at the 4-position is being displaced by a hydroxyl group from water, forming the less active 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one. | Prepare fresh solutions immediately before use. If storage is necessary, use anhydrous aprotic solvents and store at low temperatures. Consider preparing concentrated stock solutions in solvents like DMSO and performing final dilutions into aqueous media just prior to the experiment. |
| Appearance of a new peak in HPLC analysis during a time-course experiment. | Formation of a degradation product. This is likely the hydroxylated analog resulting from hydrolysis. | Characterize the new peak using techniques like LC-MS to confirm its identity. This information is crucial for understanding the degradation kinetics. |
| Inconsistent results between experimental replicates. | Variable rates of degradation. Small differences in solution preparation, storage time, or temperature can lead to varying degrees of degradation, causing inconsistent results. | Standardize your experimental protocol meticulously. Ensure consistent timing between solution preparation and use. Use a pH-buffered system if your experiments are sensitive to pH changes. |
| Precipitation of the compound from the aqueous solution. | Poor solubility of the parent compound or its degradation product. The hydroxylated degradation product may have different solubility characteristics than the parent chloro-compound. | Determine the aqueous solubility of both the parent compound and its potential degradation products. Consider using co-solvents or other formulation strategies to improve solubility, but be mindful of their potential impact on your experimental system. |
III. Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway is hydrolysis. The chloro group at the 4-position of the quinazoline ring is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr) by water.[4] This reaction results in the formation of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one. The rate of this hydrolysis is generally influenced by pH and temperature.
Q2: How does pH affect the stability of this compound?
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To minimize degradation, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at low temperatures, preferably at -20°C or -80°C, and protected from light. Aliquoting the stock solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in cell culture media?
A4: Yes, but with caution. Cell culture media are aqueous environments, and the compound will likely degrade over time. The rate of degradation will depend on the specific composition of the medium, its pH, and the incubation temperature (typically 37°C). For cellular assays, it is crucial to consider the stability of the compound over the duration of the experiment. It may be necessary to replenish the compound by changing the media at regular intervals for longer-term studies. Performing a preliminary stability test of the compound in your specific cell culture medium is highly recommended.
Q5: How can I monitor the stability of my compound in an aqueous solution?
A5: The most common and effective method for monitoring the stability of your compound is by using High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate the parent compound from its degradation products. By analyzing samples at different time points, you can quantify the decrease in the parent compound's concentration and the appearance of any degradation products, allowing you to determine the compound's half-life in a particular medium.
IV. Experimental Protocols
To assist you in assessing the stability of this compound, we provide the following detailed experimental protocols.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7][8][9]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
DMSO (anhydrous)
-
pH meter
-
HPLC system with a UV detector
-
LC-MS system (for identification of degradants)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Then, prepare a solution for analysis.
-
Photodegradation: Expose a solution of the compound (in a transparent container) to a light source (e.g., a photostability chamber) for a defined period. Keep a control sample in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[5]
Caption: Workflow for a forced degradation study.
V. References
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available from: [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available from: [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available from: [Link]
-
Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
-
Forced degradation studies. MedCrave online. Available from: [Link]
-
Forced Degradation Studies. CHIRAL LABORATORIES. Available from: [Link]
-
Synthesis routes of 4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline. Molbase. Available from: [Link]
-
4-Chloro-6-methoxy-2-methylquinazoline. PubChem. Available from: [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Available from: [Link]
-
Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]
-
Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available from: [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. Available from: [Link]
-
Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Journal of Applicable Chemistry. Available from: [Link]
-
Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. Available from: [Link]
-
Photodegradation of Quinoline in Water Over Magnetically Separable Fe3O4/TiO2 Composite Photocatalysts. ResearchGate. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. Available from: [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available from: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]
-
Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. PubMed. Available from: [Link]
-
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. National Institutes of Health. Available from: [Link]
-
Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed. Available from: [Link]
-
4-Chloro-6-methoxyquinazoline. PubChem. Available from: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
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- 7. chiral-labs.com [chiral-labs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Overcoming Poor Cell Permeability of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Welcome to the technical support center for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles. Our approach is rooted in explaining the why behind each step, ensuring you can make informed decisions in your research.
Understanding the Challenge: Why Does this Quinazoline Exhibit Poor Cell Permeability?
Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5][6][7] However, the specific compound, this compound, while potentially potent in biochemical assays, may exhibit limited efficacy in cell-based experiments due to poor membrane permeability.[8]
Several physicochemical properties can contribute to this issue:
-
Lipophilicity: A delicate balance of lipophilicity is crucial for passive diffusion across the cell membrane. While a certain degree of lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and entrapment within the membrane.[9][10][11][12][13]
-
Aqueous Solubility: Poor solubility in the aqueous environment surrounding the cells can limit the concentration of the compound available for uptake.[14][15][16] Many potent compounds fail to reach the market due to low aqueous solubility, which impacts their bioavailability.[14]
-
Molecular Size and Rigidity: The size and conformational flexibility of a molecule can influence its ability to traverse the cell membrane.
-
Efflux Transporter Substrate: The compound might be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), reducing its intracellular concentration.[17][18]
This guide will provide strategies to diagnose and overcome these potential barriers.
Troubleshooting Guide: Enhancing Cellular Uptake
This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.
Question 1: My compound is active in a cell-free assay but shows significantly lower potency in a cell-based assay. How can I confirm if poor permeability is the issue?
Answer: This is a classic indicator of poor cell permeability. To systematically diagnose the problem, a two-pronged approach is recommended: first, assess the compound's fundamental physicochemical properties, and second, directly measure its permeability.
Step 1: Physicochemical Property Assessment
A preliminary assessment of solubility and lipophilicity can provide valuable clues.
| Parameter | Experimental Method | Interpretation of Results |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays | Low solubility (<10 µM) in physiological buffers (e.g., PBS pH 7.4) suggests that the compound concentration at the cell surface may be a limiting factor. |
| Lipophilicity (LogP/LogD) | Shake-flask method (octanol/water) or HPLC-based methods | An optimal LogD (at pH 7.4) for passive permeability is generally considered to be in the range of 1-3.[11] Values outside this range may indicate permeability issues. |
Step 2: Direct Permeability Assessment
Employing in vitro permeability assays is the most direct way to quantify cell penetration.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a cost-effective first step to evaluate a compound's passive diffusion capabilities.[19][20][21][22][23] It measures permeability across an artificial lipid membrane.[19][20][21]
-
Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of in vivo drug absorption.[24] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[17][18][24][25] This assay can assess both passive diffusion and active transport, including efflux.[19][24]
The workflow below outlines a logical progression for diagnosing permeability issues.
Caption: Diagnostic workflow for poor cell permeability.
Question 2: My compound has poor aqueous solubility. What strategies can I use to improve its delivery to cells in culture?
Answer: Improving the aqueous solubility of a compound is a critical first step to ensure it can reach the cell membrane.[14][16] Several formulation strategies can be employed in an experimental setting.
-
Use of Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) or ethanol can be used to dissolve the compound before diluting it into the cell culture medium.[14][26] It's crucial to keep the final solvent concentration low (typically <0.5%) to avoid cellular toxicity.
-
Formulation with Surfactants or Cyclodextrins:
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[15][27]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[15][27][28]
-
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate.[15][29] While more common in pharmaceutical development, it can be adapted for in vitro studies.
The choice of method depends on the specific compound and the experimental system. It is important to run appropriate vehicle controls to ensure that the solubilizing agent itself does not affect cellular function.
Question 3: The PAMPA assay indicates my compound has low passive permeability. What structural modifications can I consider to improve this?
Answer: If passive diffusion is a limiting factor, rational structural modifications can be made to the this compound scaffold. The goal is to optimize the balance between lipophilicity and hydrogen bonding capacity.
-
Modulating Lipophilicity:
-
Decrease Lipophilicity: If the compound is too lipophilic (LogD > 3), consider replacing lipophilic groups with more polar ones. For instance, modifying the methoxyphenyl group or the methyl group on the quinazoline core.
-
Increase Lipophilicity: If the compound is not lipophilic enough (LogD < 1), the addition of small, non-polar groups can be beneficial. However, this must be done cautiously to avoid decreasing aqueous solubility.
-
-
Reducing Hydrogen Bond Donors: The number of hydrogen bond donors is a key determinant of membrane permeability. While the parent scaffold has few, ensure that any modifications do not introduce unnecessary hydrogen bond donors.
-
Prodrug Strategies: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[30][31] This is a powerful strategy to temporarily mask polar functional groups that hinder membrane transport.[30][31][32][33][34] For quinazoline derivatives, ester or carbamate prodrugs could be synthesized if a suitable functional group is available or can be introduced.
The diagram below illustrates potential modification sites on the core structure.
Caption: Potential sites for structural modification.
Question 4: My compound shows low permeability in the Caco-2 assay, and the efflux ratio is high (>2). What does this mean and what can I do?
Answer: A high efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[17] This means that even if the compound can enter the cell, it is actively being pumped out, preventing it from reaching its intracellular target.
Confirmation and Mitigation Strategies:
-
Co-incubation with Efflux Inhibitors: To confirm which transporter is responsible, the Caco-2 assay can be repeated in the presence of known efflux pump inhibitors.[17][18]
-
Verapamil or Cyclosporin A: Potent inhibitors of P-gp.
-
MK-571: An inhibitor of Multidrug Resistance-Associated Protein (MRP).
-
If the A-B permeability increases significantly in the presence of an inhibitor, it confirms that your compound is a substrate for that specific transporter.
-
-
Structural Modification to Evade Efflux: This is a more challenging but often necessary approach in drug design. The goal is to modify the structure to reduce its recognition by the efflux transporter without losing its primary activity. This often involves subtle changes to the molecule's charge, polarity, and hydrogen bonding patterns.
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility? A1: Kinetic solubility measures the precipitation of a compound from a supersaturated solution (often from a DMSO stock) and is relevant for high-throughput screening. Thermodynamic solubility is the true equilibrium solubility of a compound and is a more accurate measure of its intrinsic solubility.
Q2: Can I use cell lines other than Caco-2 to assess permeability? A2: Yes, other cell lines like MDCK (Madin-Darby Canine Kidney) cells, which can be transfected to express specific human transporters, are also used. The choice of cell line depends on the specific questions being asked (e.g., general permeability vs. interaction with a specific transporter).
Q3: How do I interpret the apparent permeability coefficient (Papp) values from a Caco-2 assay? A3: Papp values are typically categorized as follows:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
These are general guidelines, and the interpretation can be context-dependent.
Q4: Are there computational tools that can predict cell permeability? A4: Yes, various in silico models and software can predict physicochemical properties like LogP, solubility, and permeability based on a compound's structure. These tools are useful for prioritizing compounds for synthesis and experimental testing but should not replace empirical measurements.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for conducting a PAMPA experiment.
Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare the PAMPA plate: Carefully coat the filter of the donor plate with 5 µL of the artificial membrane solution.[22][23]
-
Prepare the acceptor plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[22][23]
-
Prepare the donor solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
Start the assay: Add 150-200 µL of the donor solution to each well of the donor plate.[23]
-
Assemble the plate: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[22]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol describes the key steps for a bidirectional Caco-2 permeability assay.
Objective: To determine the bidirectional permeability and efflux ratio of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[17]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[17][24] TEER values should be above a pre-determined threshold. A Lucifer yellow rejection assay can also be performed.[17]
-
Prepare Dosing Solutions: Prepare the test compound in transport buffer at the desired concentration.
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[18]
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions as the A-B transport.
-
Take samples from both chambers for analysis.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Mishra, V., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Caco2 assay protocol. (n.d.). [No specific source name provided]. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]
-
RSC Publishing. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Concept Life Sciences. Caco-2 Permeability. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
PubMed Central. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
PubMed. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. [Link]
-
ACS Publications. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
ResearchGate. (2023). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. [Link]
-
ResearchGate. (2017). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). [Link]
-
MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. [Link]
-
PubMed Central. (2015). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. [Link]
-
PubMed Central. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]
-
ResearchGate. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. [Link]
-
Sci-Hub. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ScienceDirect. (2020). Prodrugs with Improved Lipophilicity and Permeability. [Link]
-
shellichemistry.com. Prodrug Development. [Link]
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ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
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Technology Networks. pampa-permeability-assay.pdf. [Link]
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PubMed Central. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
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Semantic Scholar. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
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PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
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ResearchGate. (2019). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. [Link]
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Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]
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MDPI. (2023). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. [Link]
-
PubMed Central. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]
-
RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]
-
Wikipedia. Quinazoline. [Link]
-
PubMed. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. [Link]
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Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
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SciSpace. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]
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Technical Support Center: Optimization of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline for In-Vivo Efficacy
<-4>
Last Updated: January 20, 2026
Introduction
Welcome to the technical support center for the optimization of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline and its analogs. This guide is designed for researchers, medicinal chemists, and pharmacologists engaged in the challenging yet critical process of transforming a promising lead compound into a viable in-vivo candidate. Quinazoline derivatives have shown significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] However, the journey from a potent in-vitro "hit" to an efficacious in-vivo drug is fraught with obstacles, including poor pharmacokinetics, unforeseen toxicity, and lack of target engagement.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the lead optimization phase. It combines theoretical explanations with practical, actionable protocols to guide your experimental decisions.
I. Lead Optimization Workflow: An Overview
The optimization of a lead compound is an iterative cycle of design, synthesis, and testing. The goal is to refine the molecule's structure to enhance its drug-like properties while maintaining or improving its on-target potency. Below is a conceptual workflow illustrating this process.
Caption: Iterative cycle of lead optimization for in-vivo efficacy.
II. Troubleshooting & FAQs: From Bench to Animal Model
This section addresses common challenges in a question-and-answer format, categorized by the experimental stage.
Category 1: The In-Vitro / In-Vivo Disconnect
Question: My quinazoline analog is highly potent in my cellular assay (e.g., low nanomolar IC50), but it shows no activity in my mouse xenograft model. What are the most likely causes?
Answer: This is a classic and frequent problem in drug discovery, often referred to as a poor in-vitro-in-vivo correlation (IVIVC).[3] The failure is almost always due to the compound not reaching its intended target in the tumor at a sufficient concentration for a sufficient duration. The key areas to investigate are Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME).
Here’s a prioritized troubleshooting workflow:
-
Poor Bioavailability: The compound isn't being absorbed effectively into the systemic circulation after oral dosing.[4] This can stem from:
-
Low Aqueous Solubility: The compound precipitates in the gastrointestinal (GI) tract and cannot be absorbed. Quinazolines can be poorly soluble.[5]
-
Low Permeability: The compound cannot efficiently cross the intestinal wall.[6]
-
High Efflux: The compound is actively pumped back into the GI tract by transporters like P-glycoprotein (P-gp).[7]
-
Extensive First-Pass Metabolism: The compound is heavily metabolized in the gut wall or liver before it can reach the bloodstream.[8]
-
-
Rapid Clearance: Once in the bloodstream, the compound is cleared too quickly to maintain a therapeutic concentration.
-
High Metabolic Clearance: The liver rapidly metabolizes the compound, primarily via Cytochrome P450 (CYP) enzymes.[9] This is a very common liability for quinazoline scaffolds.
-
High Renal Clearance: The compound is rapidly excreted by the kidneys.
-
-
Poor Drug Distribution: The compound reaches the bloodstream but does not distribute effectively to the tumor tissue.
-
High Plasma Protein Binding (PPB): If a compound is too highly bound to plasma proteins like albumin, only the small "free" fraction is available to exert a therapeutic effect.
-
Inability to Penetrate Tumor Tissue: The physicochemical properties of the compound may prevent it from efficiently leaving the vasculature and entering the tumor microenvironment.
-
First Steps: Your immediate priority is to conduct a basic pharmacokinetic (PK) study in mice. This will give you the plasma concentration of the compound over time (C-T curve) and key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total drug exposure). If the AUC is very low, you have a bioavailability or clearance problem.
Category 2: ADME & Physicochemical Properties
Question: My lead compound has poor aqueous solubility (<1 µg/mL). What structural modifications can I make to the this compound scaffold to improve this?
Answer: Improving solubility is a primary goal of lead optimization.[5] For the given scaffold, consider the following strategies:
-
Introduce Polar Functional Groups: The goal is to increase hydrogen bonding potential with water.
-
On the 2-phenyl ring: The 4-methoxy group is relatively lipophilic. Consider replacing it with or adding groups like a hydroxyl (-OH), a small amino alcohol (-CH2CH2OH), or a morpholine ring. These changes can often improve solubility while maintaining target engagement.[2]
-
On the quinazoline core: While the 6-methyl group contributes to potency in some contexts, it is lipophilic. Replacing it with a small polar group could be explored, but this risks altering the core binding interaction. A more common strategy is to add polar groups at other positions if SAR allows.
-
-
Disrupt Crystal Packing (Lattice Energy): Poor solubility can be due to a highly stable crystal lattice.
-
Introduce Asymmetry: Adding a chiral center or a bulky, non-planar group can disrupt the planarity and symmetry of the molecule, making it harder to pack into a tight crystal. For instance, modifying the linker to the 2-phenyl ring could achieve this.
-
Formulate as a Salt: If your molecule has a basic nitrogen (which quinazolines do), you can form a salt (e.g., hydrochloride, mesylate). This is a formulation approach rather than a structural modification, but it is a highly effective way to improve solubility and dissolution rate.[10]
-
-
Reduce Lipophilicity (LogP): High lipophilicity (LogP > 5) is often correlated with poor solubility and can be a liability.[11] Swapping the 4-chloro group on the phenyl ring for a fluorine or hydrogen could reduce LogP, though this will likely impact potency and requires careful SAR analysis.[12]
Hypothetical Optimization Data:
| Compound | Modification | Solubility (pH 7.4) | LogP (calc.) | Microsomal T½ (min) | Target IC50 (nM) |
| Lead | This compound | 0.8 µg/mL | 4.9 | < 5 | 15 |
| Analog 1 | Replaced 4-methoxy with 4-morpholino | 25 µg/mL | 3.5 | 35 | 20 |
| Analog 2 | Formulated Lead as HCl salt | > 100 µg/mL (as salt) | 4.9 | < 5 | 15 |
Category 3: In-Vitro Metabolism & Safety
Question: My compound shows high turnover (low stability) in a human liver microsomal stability assay. How do I identify and block the site of metabolism?
Answer: High metabolic turnover in liver microsomes is a major reason for rapid in-vivo clearance and a common issue for quinazoline-based compounds.[9][13] The primary enzymes responsible are CYPs.
Troubleshooting Steps:
-
Metabolite Identification (Met-ID): The first step is to find out where the molecule is being metabolized. Incubate your compound with human liver microsomes (HLM) and NADPH, then analyze the resulting mixture by LC-MS/MS. Look for new peaks corresponding to metabolites. Common metabolic reactions include:
-
Oxidation: Addition of an oxygen atom (+16 Da). Likely spots are electron-rich aromatic rings (the phenyl or quinazoline rings) and the methyl or methoxy groups.
-
Demethylation: Loss of a methyl group (-14 Da). The O-demethylation of the 4-methoxy group is a very common metabolic pathway.
-
-
Blocking the "Soft Spot": Once you identify the metabolic "soft spot," you can modify the structure to block this reaction.
-
If O-demethylation is the issue: Replace the methyl group with something that cannot be easily cleaved, such as a trifluoromethyl (-CF3) group, or replace the entire methoxy group with a different functional group.
-
If ring oxidation is the issue: Replace a hydrogen atom on the susceptible ring with a fluorine or chlorine atom. This is known as "metabolic blocking." The electron-withdrawing nature of the halogen can deactivate the ring towards oxidative metabolism.
-
Caption: Blocking a metabolic liability via structural modification.
Question: My compound is showing potential cardiotoxicity by inhibiting the hERG channel in an early screen. What should I do?
Answer: hERG (human Ether-à-go-go-Related Gene) channel inhibition is a critical safety liability that can lead to fatal cardiac arrhythmias.[14] It must be addressed immediately.
Causality & Mitigation:
-
Structural Cause: hERG inhibition is often caused by a combination of basicity (a protonatable nitrogen) and lipophilicity. The quinazoline core contains basic nitrogens, making this scaffold a potential hERG risk.
-
Mitigation Strategies:
-
Reduce Basicity (pKa): Introduce electron-withdrawing groups near the basic nitrogen atoms on the quinazoline ring to lower their pKa. This makes them less likely to be protonated at physiological pH.
-
Reduce Lipophilicity (LogP): As discussed for solubility, reducing the overall LogP of the molecule can often decrease hERG affinity.
-
Mask the Pharmacophore: Add bulky or polar groups that sterically hinder the compound from fitting into the hERG channel pore.
-
It is crucial to establish a quantitative hERG assay (e.g., automated patch-clamp) to get an IC50 value.[15][16] This allows you to track your progress as you synthesize new analogs, aiming for a hERG IC50 that is at least 30-100 fold greater than your on-target therapeutic concentration.
III. Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[17][18][19]
Objective: To determine the in-vitro half-life (T½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (e.g., Verapamil - high turnover; Warfarin - low turnover)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer. Keep on ice.[13]
-
Reaction Mixture: In a 96-well plate, add the HLM solution. Pre-warm the plate to 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to reach a final concentration of 1 µM. To start the metabolic reaction, add the pre-warmed NADPH regenerating system.[9] A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.
-
Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN with the internal standard.
-
Sample Processing: Seal the plate and vortex thoroughly. Centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (T½) as 0.693/k.[19]
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess drug permeability and efflux.[6][20]
Objective: To determine the apparent permeability coefficient (Papp) of a compound and its efflux ratio.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for ~21 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Test compound dosing solution (e.g., 10 µM in transport buffer).
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).
-
Lucifer Yellow dye for monolayer integrity check.
-
96-well plates for sample collection.
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with high TEER values (e.g., >200 Ω·cm²), indicating intact tight junctions.[21]
-
Assay Setup:
-
A-to-B Transport (Apical to Basolateral): Add the test compound dosing solution to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.[22]
-
B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This direction is used to assess active efflux.[22]
-
-
Incubation: Place the plate in a 37°C incubator with 5% CO2, often with gentle shaking, for a set period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
-
Data Analysis:
-
Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[7]
-
IV. References
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
Myung, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Retrieved from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]
-
Yang, S., et al. (2019). Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. PubMed. Retrieved from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
Emami, J. (2012). In vitro–In Vivo Correlations: Tricks and Traps. PMC - NIH. Retrieved from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Retrieved from [Link]
-
Fernandes, G., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Open Journal of Medicinal Chemistry. Retrieved from [Link]
-
How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved from [Link]
-
A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. (2026). ACS Publications. Retrieved from [Link]
-
hERG Assay | PPTX. (n.d.). Slideshare. Retrieved from [Link]
-
Zhao, J., & Xia, M. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer Protocols. Retrieved from [Link]
-
hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]
-
Strategies to improve oral bioavailability. (2025). ResearchGate. Retrieved from [Link]
-
Under which of the following conditions in-vitro-in-vivo correlation for a drug fails. (2024). Collegedunia. Retrieved from [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2025). PubMed. Retrieved from [Link]
-
Optimization of quinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Herg Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Fernandes, G., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scirp.org. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Special Issue: Innovative Strategies in Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed Central. Retrieved from [Link]
-
Usual problems in setting IVIVC. (n.d.). PUXdesign. Retrieved from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. Retrieved from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Tackling Bioavailability Challenges for the Next Generation of Small Molecules. (n.d.). Catalent. Retrieved from [Link]
-
Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). Webinar. Retrieved from [Link]
-
10 Common Reasons for the Failure of IVF. (2024). Newlife Fertility Centre. Retrieved from [Link]
-
Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC. Retrieved from [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Designing Natural Dual Inhibitors for CDK-1 and PARP-1. (2026). BIOENGINEER.ORG. Retrieved from [Link]
-
Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. (n.d.). Oncotarget. Retrieved from [Link]
-
Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed. Retrieved from [Link]
-
Top 15 Reasons for Failed IVF Treatment. (2023). Prime IVF. Retrieved from [Link]
-
Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Verhaeghe, P., et al. (2008). Synthesis and antiplasmodial activity of new 4-aryl-2-trichloromethylquinazolines. PubMed. Retrieved from [Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). MDPI. Retrieved from [Link]
Sources
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- 3. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Multi-Pronged Approach to Validating the Biological Target of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
A Senior Application Scientist's Guide for Drug Discovery Professionals
In modern drug discovery, identifying a compound with a desirable phenotypic effect is only the beginning. The critical, and often challenging, next step is to unequivocally identify and validate its biological target. This process is fundamental to understanding the mechanism of action, predicting potential toxicities, and enabling a robust structure-activity relationship (SAR) campaign for lead optimization.[1][2][3]
This guide provides an in-depth, experience-driven framework for validating the biological target of a novel small molecule, 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline . The quinazoline scaffold is a well-established pharmacophore, frequently found in potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[4] However, related structures have also been shown to interact with other critical cellular components, such as tubulin, thereby inducing apoptosis through different mechanisms.[4][5][6] This potential for multiple target classes necessitates a rigorous, multi-faceted validation strategy that moves beyond a single assay, creating a self-validating system of interlocking evidence.
We will not follow a rigid, linear protocol. Instead, we present a logical, iterative workflow designed to build a comprehensive and defensible case for the compound's primary biological target. This guide will compare and contrast different experimental approaches, providing the rationale behind each choice and detailed methodologies to ensure scientific integrity.
Part 1: Confirming Direct Target Engagement in a Cellular Milieu
The first and most crucial question is: does our compound physically interact with its putative target inside a cell? Answering this requires a method that assesses target binding in a native, physiological context. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[7][8] The core principle of CETSA is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[9][10] This allows us to "see" target engagement without needing to purify the protein or develop a complex biochemical assay.
Experimental Approach: Cellular Thermal Shift Assay (CETSA)
The causality behind choosing CETSA first is its ability to provide a direct biophysical readout of target engagement in intact cells or cell lysates, making it a powerful initial filter.[8] A positive result provides the confidence to proceed with more resource-intensive downstream assays.
dot
Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for a Putative Kinase Target (e.g., EGFR)
-
Cell Culture & Treatment:
-
Culture a relevant cancer cell line known to express the putative target (e.g., A549 cells for EGFR) to ~80% confluency.
-
Treat cells with 20 µM of this compound or vehicle (DMSO) for 2 hours at 37°C.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS containing phosphatase inhibitors.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and lyse via freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Thermal Challenge: [11]
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR machine, followed by cooling to 20°C.
-
Include an unheated control sample.
-
-
Separation and Analysis:
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein (EGFR) remaining in each sample by Western Blot.
-
Data Interpretation and Comparison
A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This indicates that the compound stabilized the target protein against thermal denaturation.
| Treatment | Apparent Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (DMSO) | 52.1 | N/A | Baseline Stability |
| 4-Chloro-2-(...)-quinazoline (20 µM) | 58.6 | +6.5°C | Strong Target Engagement |
| Gefitinib (20 µM, Positive Control) | 59.2 | +7.1°C | Validated Target Engagement |
| Unrelated Compound (Negative Control) | 52.3 | +0.2°C | No Target Engagement |
Table 1: Representative CETSA data comparing the thermal stabilization of a putative kinase target. A significant positive thermal shift provides direct evidence of compound binding in a cellular context.
Part 2: Defining Target Selectivity and Specificity
Confirming direct engagement is a milestone, but it doesn't reveal the full picture. Many quinazoline-based molecules can interact with multiple kinases.[4] Furthermore, we must address the alternative hypothesis that the compound's primary target is tubulin. Therefore, the next logical step is to profile the compound's activity across a broad panel of potential targets. This is essential for trustworthiness, as it proactively identifies potential off-target effects that could confound phenotypic results.
Experimental Approach 1: Kinome Profiling
Kinase profiling services provide a comprehensive screen of a compound's inhibitory activity against a large panel of human kinases.[12][13] This is a critical step to understand selectivity and to identify the most potent kinase target(s). The choice to perform a broad kinome scan is driven by the need to de-risk the project early by identifying potential liabilities and to ensure the observed cellular phenotype is due to the intended target.
Experimental Approach 2: Tubulin Polymerization Assay
To address the alternative hypothesis, a direct biochemical assay measuring the compound's effect on tubulin polymerization is necessary. This orthogonal experiment ensures we are not misattributing a cytotoxic effect from tubulin disruption to kinase inhibition.
Data Interpretation and Comparison
The results from these two assays should be compared to determine the compound's primary mechanism. A potent, selective kinase inhibitor will show significant inhibition of one or a few kinases at low concentrations, with minimal effect on tubulin polymerization. Conversely, a tubulin inhibitor will disrupt polymerization, likely with less specific effects in a kinome scan.
| Target Kinase | % Inhibition @ 1 µM (Compound) | % Inhibition @ 1 µM (Gefitinib) |
| EGFR | 92% | 95% |
| VEGFR2 | 35% | 40% |
| PDGFRβ | 28% | 32% |
| SRC | 15% | 18% |
| ... (250+ other kinases) | <10% | <10% |
Table 2: Representative kinome profiling data for 4-Chloro-2-(...)-quinazoline. The data suggests high potency and selectivity for EGFR over other kinases, comparable to the known EGFR inhibitor Gefitinib.
| Assay Condition | Tubulin Polymerization (OD 340nm) | Interpretation |
| No Inhibitor (Control) | 0.85 | Normal Polymerization |
| 4-Chloro-2-(...)-quinazoline (10 µM) | 0.82 | No significant inhibition |
| Paclitaxel (10 µM, Positive Control) | 1.25 | Promotes Polymerization (Stabilizer) |
| Nocodazole (10 µM, Positive Control) | 0.15 | Strong Inhibition of Polymerization |
Table 3: Representative data from a tubulin polymerization assay. The lack of effect from our compound, in contrast to known tubulin modulators, provides strong evidence against tubulin as the primary target.
Part 3: Linking Target Engagement to Cellular Function
With strong evidence for direct and selective target engagement, the final pillar of validation is to demonstrate that this engagement translates into the expected downstream cellular effect. This step connects the biophysical interaction to a functional, phenotypic outcome, completing the logical chain of evidence.
dot
Caption: Simplified signaling pathway for the putative target, EGFR.
Experimental Approach 1: Western Blot for Downstream Phosphorylation
If our compound inhibits EGFR, we expect to see a decrease in the phosphorylation of its key downstream effectors, such as Akt. A Western blot using phospho-specific antibodies provides a direct readout of this pathway modulation.[14] The inclusion of total protein controls is critical for trustworthiness, ensuring that observed changes in phosphorylation are not merely due to changes in overall protein levels.
Detailed Protocol: Phospho-Akt Western Blot
-
Cell Treatment & Lysis:
-
Starve A549 cells overnight in serum-free media.
-
Pre-treat cells with a dose range of 4-Chloro-2-(...)-quinazoline (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the pathway.
-
Immediately lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
-
Electrophoresis and Transfer:
-
Determine protein concentration (e.g., BCA assay).
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.[15]
-
Incubate overnight at 4°C with a primary antibody against phospho-Akt (Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image.
-
-
Stripping and Reprobing:
-
Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.
-
Experimental Approach 2: Cell Proliferation Assay
The ultimate functional consequence of inhibiting a growth factor pathway like EGFR is the inhibition of cell proliferation. A BrdU (Bromodeoxyuridine) assay quantitatively measures DNA synthesis, providing a robust readout of the compound's anti-proliferative effect.[17]
Detailed Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound for 48-72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours, allowing it to be incorporated into the DNA of dividing cells.[18][19]
-
Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a peroxidase enzyme.[20]
-
Quantification: Add the substrate and measure the colorimetric output on a plate reader. Calculate the IC₅₀ value.
Synthesizing the Evidence
The results from these functional assays provide the final pieces of the puzzle. A dose-dependent decrease in p-Akt levels that correlates with a potent IC₅₀ in a proliferation assay creates a compelling narrative: the compound engages its target (CETSA), does so selectively (Kinome Screen), inhibits the target's signaling pathway (Western Blot), and produces the expected anti-proliferative phenotype (BrdU Assay).
| Assay | Result for 4-Chloro-2-(...)-quinazoline | Comparison to Gefitinib (Positive Control) |
| p-Akt Inhibition (IC₅₀) | ~0.5 µM | ~0.4 µM |
| Cell Proliferation (IC₅₀) | ~0.8 µM | ~0.6 µM |
dot
Caption: Logical flow demonstrating how multiple lines of evidence converge.
Conclusion
Validating the biological target of a novel compound like this compound is not a task for a single experiment. It requires a thoughtfully constructed, multi-pronged approach that builds an unassailable case from biophysical interaction to cellular function. By integrating direct engagement assays like CETSA, broad selectivity profiling, and targeted functional readouts, we can move forward with a high degree of confidence in our target. This rigorous, self-validating workflow minimizes the risk of pursuing false leads and provides the solid, authoritative foundation necessary for successful drug development.
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de Oliveira, P. F., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]
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Li, Y., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. [Link]
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Robertson, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12277602, 4-Chloro-6-methoxy-2-methylquinazoline. PubChem. [Link]
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Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Saravanan, B., et al. (2013). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. PMC - NIH. [Link]
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Saravanan, B., et al. (2013). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. ResearchGate. [Link]
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Kasibhatla, S., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed. [Link]
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Kasibhatla, S., et al. (2008). Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Figshare. [Link]
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A Comparative Analysis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline and Clinically Established EGFR Inhibitors
A Technical Guide for Researchers in Oncology Drug Discovery
Authored by: A Senior Application Scientist
Disclaimer: As of the latest literature review, specific experimental data on the biological activity of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline as an Epidermal Growth Factor Receptor (EGFR) inhibitor is not publicly available. This guide, therefore, provides a comparative framework based on the well-established principles of medicinal chemistry and the extensive data available for structurally related quinazoline-based EGFR inhibitors. The analysis of the titular compound is inferential and intended to guide future research.
Introduction: The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for regulating cellular processes like proliferation, survival, and differentiation.[2][3] Dysregulation of EGFR signaling, often through receptor overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[4][5] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has been a cornerstone of targeted cancer therapy for over two decades.
This guide provides a comparative overview of the hypothetical EGFR inhibitor, this compound, and a selection of well-established, clinically approved EGFR inhibitors. We will delve into their mechanisms of action, chemical structures, and the experimental data that underpins their clinical utility.
The Quinazoline Scaffold: A Privileged Structure in EGFR Inhibition
The quinazoline core is a foundational chemical scaffold for a multitude of potent and selective EGFR inhibitors.[2][4] Its bicyclic aromatic structure provides an excellent framework for positioning key pharmacophoric elements within the ATP-binding pocket of the EGFR kinase domain. Structure-activity relationship (SAR) studies have consistently demonstrated that specific substitutions on the quinazoline ring are crucial for high-affinity binding and potent inhibition.[2]
Comparative Profile of EGFR Inhibitors
This section will detail the characteristics of several generations of EGFR inhibitors, providing a basis for our theoretical comparison with this compound.
First-Generation Reversible EGFR Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib are the archetypal first-generation EGFR tyrosine kinase inhibitors (TKIs). They function as ATP-competitive inhibitors, reversibly binding to the kinase domain of both wild-type and activating mutant forms of EGFR.[2] Their clinical efficacy is most pronounced in patients with NSCLC harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[6]
-
Mechanism of Action: Reversible, ATP-competitive inhibition of the EGFR kinase domain.
-
Selectivity: Primarily target EGFR but can have off-target effects.
-
Resistance: Acquired resistance commonly arises through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which sterically hinders the binding of these inhibitors.[4]
Second-Generation Irreversible EGFR Inhibitors: Afatinib and Dacomitinib
To overcome the resistance mediated by the T790M mutation, second-generation inhibitors were developed. These compounds, including Afatinib and Dacomitinib, are characterized by their ability to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding provides a more sustained inhibition of the receptor.
-
Mechanism of Action: Irreversible, covalent binding to the EGFR kinase domain.
-
Selectivity: Pan-ErbB inhibitors, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This broader activity can lead to increased side effects.
-
Resistance: While active against some T790M-positive tumors, resistance can still emerge, often through the acquisition of a C797S mutation which prevents covalent bond formation.[4]
Third-Generation Irreversible EGFR Inhibitors: Osimertinib
Osimertinib represents a significant advancement in EGFR-targeted therapy. It was specifically designed to be a potent and selective inhibitor of both EGFR-activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.
-
Mechanism of Action: Irreversible, covalent binding to the EGFR kinase domain, with high selectivity for mutant forms.
-
Selectivity: Highly selective for EGFR T790M and activating mutations over wild-type EGFR, leading to a more favorable therapeutic window.
-
Resistance: The primary mechanism of acquired resistance to osimertinib is the emergence of the C797S mutation.[4]
Dual Tyrosine Kinase Inhibitors: Lapatinib
Lapatinib is a dual inhibitor of both EGFR and HER2 tyrosine kinases. Its application is prominent in the treatment of HER2-positive breast cancer.
-
Mechanism of Action: Reversible, ATP-competitive inhibition of both EGFR and HER2 kinase domains.
-
Clinical Application: Primarily used in HER2-overexpressing cancers.
Hypothetical Profile of this compound
Based on its chemical structure, we can infer some potential characteristics of this compound as an EGFR inhibitor.
-
Core Structure: The quinazoline core suggests a likely interaction with the ATP-binding site of EGFR.
-
Substitutions:
-
The 4-chloro substitution is a common feature in many kinase inhibitors and can contribute to binding affinity.
-
The 2-(4-methoxyphenyl) group is a bulky aromatic substituent that would occupy a significant portion of the ATP-binding pocket. The methoxy group could potentially form hydrogen bonds with amino acid residues in the active site.
-
The 6-methyl group is a small lipophilic substituent that could influence the compound's solubility and interaction with a hydrophobic pocket within the kinase domain.
-
Based on these features, this compound is likely to be an ATP-competitive inhibitor of EGFR. Its reversible or irreversible nature would depend on the presence of a reactive group capable of forming a covalent bond, which is not immediately apparent from its structure. Its selectivity profile against different EGFR mutations and other kinases would require experimental validation.
Experimental Methodologies for Comparative Evaluation
To empirically determine the efficacy and selectivity of a novel compound like this compound and compare it to established inhibitors, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Workflow:
Caption: Workflow for determining the in vitro inhibitory activity of a compound against EGFR kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant EGFR (wild-type or mutant forms), a suitable peptide substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a microplate, combine the EGFR enzyme, peptide substrate, and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Signal Measurement: Read the luminescent signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Cell-Based Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.
Workflow:
Caption: Workflow for assessing the anti-proliferative effect of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the concentration that inhibits cell growth by 50% (GI50).
In Vivo Tumor Xenograft Model
This preclinical model evaluates the anti-tumor efficacy of a compound in a living organism.
Workflow:
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of a compound.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Comparative Data Summary
The following table summarizes the reported inhibitory activities of established EGFR inhibitors. The values for this compound are hypothetical and represent a target profile for a potentially effective inhibitor.
| Inhibitor | Generation | Mechanism | EGFR WT IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) | A549 (WT) GI50 (µM) | NCI-H1975 (L858R/T790M) GI50 (µM) |
| Gefitinib | 1st | Reversible | 2-37 | 1.2-24 | >1000 | ~10 | >10 |
| Erlotinib | 1st | Reversible | 2-5 | 4 | >1000 | ~7 | >10 |
| Afatinib | 2nd | Irreversible | 0.5 | 0.4 | 10 | ~0.01 | ~0.1 |
| Osimertinib | 3rd | Irreversible | 200-500 | <1 | ~10 | >10 | ~0.01 |
| This compound | - | Hypothesized Reversible | TBD | TBD | TBD | TBD | TBD |
Data compiled from various public sources. TBD: To Be Determined.
Conclusion and Future Directions
While the quinazoline scaffold is a promising starting point for the design of novel EGFR inhibitors, the precise biological activity of this compound remains to be elucidated. The comparative framework presented in this guide highlights the key experimental assays required to characterize this compound and benchmark its performance against clinically successful EGFR inhibitors.
Future research should focus on the chemical synthesis of this compound and its subsequent evaluation in the in vitro and in vivo models described herein. Determining its IC50 values against a panel of wild-type and mutant EGFR kinases, as well as its anti-proliferative activity in relevant cancer cell lines, will be the first critical step in assessing its potential as a novel anti-cancer agent. Furthermore, understanding its selectivity profile and its efficacy in preclinical tumor models will be crucial for its further development. The insights gained from such studies will not only clarify the therapeutic potential of this specific compound but also contribute to the broader understanding of structure-activity relationships within the quinazoline class of EGFR inhibitors.
References
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Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
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Yadav, V., & Gacche, R. N. (2023). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 14(3), 396-424. [Link]
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da Cunha, E. F. F., & de Menezes, C. H. S. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-215. [Link]
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Zhang, J., Wang, J., Chen, B., Li, X., & Dong, J. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217. [Link]
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Das, D., & Lu, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
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Zhang, H., Gong, F., Li, C., Zhang, C., Wang, Y., Xu, Y., & Sun, L. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676638. [Link]
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Hassan, A. A., & Barakat, K. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link]
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Ahmed, M. F., & El-Sayed, M. A. A. (2022). Synthesis and biological evaluation of 2-substituted quinazolin-4 (3H)-ones with antiproliferative activities. Molecules, 27(23), 8507. [Link]
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A Comparative Analysis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline Derivatives: A Guide for Drug Discovery Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous clinically successful drugs, particularly in oncology.[1][2] This guide provides an in-depth comparative analysis of derivatives of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, a promising template for the design of novel therapeutic agents. We will delve into the synthetic rationale, explore the anticipated biological activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.
The Strategic Importance of the 2,4,6-Trisubstituted Quinazoline Core
The 2,4,6-trisubstituted quinazoline framework offers a versatile platform for medicinal chemists. The substituent at the 2-position, in this case, the 4-methoxyphenyl group, can significantly influence the molecule's interaction with target proteins. The 6-position, bearing a methyl group, can modulate lipophilicity and metabolic stability. The chloro group at the 4-position is a key reactive handle, allowing for the introduction of diverse functionalities, most commonly through nucleophilic aromatic substitution to generate a library of 4-amino derivatives.[3][4] This strategic derivatization at the 4-position is a well-established approach to fine-tune the biological activity of quinazoline-based compounds.[1]
Synthesis of this compound and its Derivatives
The synthesis of the parent compound and its subsequent derivatives can be logically approached in a two-step process, beginning with the construction of the quinazolinone core followed by chlorination and then derivatization.
Step 1: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one
A common and efficient method for the synthesis of the quinazolinone precursor involves the condensation of an appropriately substituted anthranilamide with an aromatic aldehyde. In this case, 2-amino-5-methylbenzamide would be reacted with 4-methoxybenzaldehyde. This reaction is typically followed by an oxidative cyclization step.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylbenzamide (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Condensation: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture.
-
Oxidative Cyclization: Introduce an oxidizing agent, for instance, iodine, and reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/DMF.
Step 2: Chlorination to Yield this compound
The conversion of the quinazolinone to the 4-chloro derivative is a critical step that activates the scaffold for further modification. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, suspend 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride or phosphorus oxychloride.
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction mixture by slowly pouring it into ice-water. The resulting precipitate is the crude 4-chloro product. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 3: Synthesis of 4-Amino Derivatives
The highly reactive 4-chloro group readily undergoes nucleophilic aromatic substitution with a wide range of primary and secondary amines to yield a diverse library of 4-aminoquinazoline derivatives.[3][5] This allows for the systematic exploration of the chemical space around this position to optimize biological activity.
Experimental Protocol: General Procedure for the Synthesis of 4-Amino-2-(4-methoxyphenyl)-6-methylquinazoline Derivatives
-
Reaction Setup: Dissolve this compound (1 equivalent) and the desired amine (1.2-2 equivalents) in a suitable solvent such as isopropanol, ethanol, or acetonitrile.
-
Reaction: The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the amine. The progress of the reaction is monitored by TLC. In some cases, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be beneficial to scavenge the HCl generated during the reaction.[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product (often as a hydrochloride salt) is collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound and its 4-amino derivatives.
Comparative Biological Activity Analysis
Anticancer Activity: Targeting Tyrosine Kinases
A substantial body of evidence points to 4-anilinoquinazolines as potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[2][6][7] Overexpression or mutation of EGFR is a key driver in many cancers, making it a prime therapeutic target.[8]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
The 4-Anilino Moiety: The nature of the substituent at the 4-position is critical for EGFR inhibitory activity. Small, substituted anilines are often preferred. Electron-withdrawing groups on the aniline ring, such as halogens, can enhance activity.[9]
-
The 6-Position: Substitutions at the 6-position can influence both potency and selectivity. Small lipophilic groups like the methyl group in our core structure are generally well-tolerated and can contribute to favorable pharmacokinetic properties.[10]
-
The 2-Position: The 2-aryl group, in this case, 4-methoxyphenyl, is also important for activity. The methoxy group, being an electron-donating group, may influence the electronic properties of the quinazoline ring system and its interaction with the target protein.
Hypothetical Comparative Anticancer Activity:
Based on these SAR principles, we can hypothesize the relative anticancer potencies of a small library of derivatives.
| Derivative (Modification at 4-position) | Predicted Anticancer Activity | Rationale |
| 4-Anilino | Moderate to High | The unsubstituted aniline provides a fundamental scaffold for EGFR inhibition. |
| 4-(3-Chloroanilino) | High | The presence of an electron-withdrawing chloro group at the meta position of the aniline ring is often associated with enhanced EGFR inhibitory activity.[9] |
| 4-(4-Fluoroanilino) | High | A fluoro substituent at the para position of the aniline ring is a common feature in potent EGFR inhibitors like gefitinib. |
| 4-(N-Methylanilino) | Moderate | N-methylation can sometimes alter the binding mode and may lead to a slight decrease in potency compared to the corresponding secondary amine. |
| 4-Morpholino | Low to Moderate | While aliphatic amines can be introduced, they often result in lower EGFR inhibitory activity compared to anilino substituents. |
Visualization of a Potential Mechanism of Action
Caption: Inhibition of EGFR signaling by a 4-anilinoquinazoline derivative.
Antimicrobial Activity
Quinazoline derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5] The mechanism of action for their antimicrobial properties is often less defined than for their anticancer effects but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents at all positions, can play a significant role in its ability to penetrate microbial cell membranes.
-
Substituents on the 2- and 4-positions: The nature of the groups at the 2- and 4-positions can significantly impact the antimicrobial spectrum and potency. For instance, the presence of halogenated phenyl rings has been shown to be favorable for antibacterial activity in some quinazolinone series.
Hypothetical Comparative Antimicrobial Activity:
A comparative table for potential antimicrobial activity is presented below.
| Derivative (Modification at 4-position) | Predicted Antimicrobial Activity | Rationale |
| 4-Anilino | Moderate | The basic aniline scaffold may confer some antimicrobial properties. |
| 4-(4-Chloroanilino) | Moderate to High | The introduction of a chloro group can increase lipophilicity and may enhance antimicrobial activity. |
| 4-(Thiophen-2-yl)amino | Moderate to High | Heterocyclic amines can introduce additional interaction points and have been associated with good antimicrobial activity in other quinazoline series. |
| 4-Hydrazinyl | Moderate | The hydrazinyl group is a versatile intermediate and can itself exhibit biological activity. |
Standardized Protocols for Biological Evaluation
To empirically determine and compare the biological activities of the synthesized derivatives, standardized in vitro assays are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Gefitinib) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Through strategic derivatization at the 4-position, it is possible to generate a diverse library of compounds with the potential for significant anticancer and antimicrobial activities. The SAR insights and detailed experimental protocols provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize these derivatives. Future work should focus on the synthesis of a focused library of these compounds and their systematic biological evaluation to validate the predicted activities and to identify lead candidates for further preclinical development.
References
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Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
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PMC - NIH. (2020). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
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PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
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ResearchGate. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. [Link]
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PMC - NIH. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. [Link]
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PMC - NIH. (n.d.). (E)3-(2-(1-(2,4-Dihydroxyphenyl)ethyldeneamino)phenyl)-2-methylquinazoline-4(3H)-one Schiff Base and Its Metal Complexes: A New Drug of Choice against Methicillin-Resistant Staphylococcus aureus. [Link]
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Journal of Medicinal Chemistry - ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. [Link]
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Confirming the efficacy of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline in xenograft models
An In-Depth Technical Guide to the Preclinical Evaluation of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline in Xenograft Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on confirming the efficacy of the novel compound this compound in xenograft models. While specific in vivo data for this exact molecule is not yet broadly published, this document leverages extensive research on the quinazoline scaffold to present a scientifically grounded guide for its evaluation. We will delve into the mechanistic rationale, comparative analysis with established alternatives, and detailed experimental protocols.
Introduction: The Promise of Quinazoline Derivatives in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2] Several quinazoline derivatives have been successfully developed into FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib.[3][4] These agents primarily exert their effects by inhibiting protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for tumor growth and proliferation.[2][5]
The compound of interest, this compound, belongs to this promising class of molecules. Its structural features suggest potential as a kinase inhibitor. The 4-chloro substitution provides a reactive site for binding to target proteins, a common feature in many kinase inhibitors.[5][6] The 2-(4-methoxyphenyl) and 6-methyl groups contribute to the molecule's overall conformation and potential for specific interactions within the ATP-binding pocket of kinases.
This guide will provide a comparative analysis of the expected efficacy of this compound with other quinazoline derivatives and standard-of-care chemotherapeutics, supported by a robust framework for preclinical validation in xenograft models.
Mechanistic Rationale and Potential Molecular Targets
The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs).[5] Overexpression or mutation of RTKs like EGFR and vascular endothelial growth factor receptor (VEGFR) is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[5]
Diagram: Proposed Mechanism of Action
Caption: Proposed inhibitory action on receptor tyrosine kinase signaling.
Based on its structural similarity to other 4-anilinoquinazolines, it is hypothesized that this compound will competitively bind to the ATP-binding site of RTKs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition is expected to lead to cell cycle arrest and induction of apoptosis in tumor cells.[2]
Comparative Efficacy in Xenograft Models: A Data-Driven Outlook
While in vivo data for the specific compound is pending, we can project its potential efficacy by examining the performance of other quinazoline derivatives in various xenograft models.
Table 1: Comparative Efficacy of Quinazoline Derivatives in Mouse Xenograft Models
| Compound Class | Mouse Model | Cell Line | Dosage | Efficacy (Tumor Growth Inhibition) | Comparator | Comparator Efficacy | Reference |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative | Neuroblastoma Xenograft | SH-SY5Y | 10 mg/kg | 46.31% | - | - | [7] |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative | Neuroblastoma Xenograft | SH-SY5Y | 20 mg/kg | 52.66% | - | - | [7] |
| Tubulin-inhibiting quinazoline derivative | Colon Cancer Xenograft | HT-29 | 40 mg/kg | 74.19% | - | - | [7] |
| BaF3-EGFR mutant quinazoline derivative | BaF3-EGFRdel19/T790M/C797S Xenograft | BaF3 | 30 mg/kg | 67.95% | - | - | [1] |
| Novel Quinazoline Derivative (Compound 18) | Gastric Cancer Xenograft | MGC-803 | 25 mg/kg | Significant tumor suppression | 5-Fu (10 mg/kg) | Significant tumor suppression | [3] |
| TNP-470 (Angiogenesis Inhibitor) | Neuroblastoma Xenograft | - | Not Specified | T/C ratio = 0.4 | - | - | [8] |
T/C ratio: Treatment vs. Control tumor volume ratio.
This data illustrates the potent anti-tumor activity of various quinazoline derivatives across different cancer types in vivo. It is anticipated that this compound will demonstrate comparable, if not superior, efficacy in relevant xenograft models.
Experimental Protocols for Efficacy Confirmation
To rigorously assess the in vivo efficacy of this compound, a well-controlled xenograft study is essential.
Diagram: Xenograft Study Workflow
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
For researchers and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides a comprehensive analysis of the cross-reactivity profile of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline , a compound belonging to the quinazoline class—a scaffold renowned for its diverse biological activities.[1][2][3] While direct, extensive public data on this specific molecule is limited, we can construct a robust, predictive profile by examining structurally related compounds and leveraging established principles of pharmacology. This guide will delve into its potential interactions across the kinome and GPCRome, compare it with other quinazoline-based molecules, and provide detailed protocols for key validation assays.
The Quinazoline Scaffold: A Privileged Structure with Diverse Targets
The quinazoline core is a versatile heterocyclic motif found in numerous FDA-approved drugs and clinical candidates.[4][5] Its derivatives have been successfully developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), making them cornerstones of modern oncology.[4][6][7][8] Beyond kinases, quinazolines have demonstrated activity as G-Protein Coupled Receptor (GPCR) antagonists, particularly targeting adenosine receptors, and have shown inhibitory effects on enzymes like dihydrofolate reductase (DHFR) and poly(ADP-ribose) polymerase (PARP).[6][9][10] This inherent promiscuity of the quinazoline scaffold underscores the critical need for thorough cross-reactivity profiling.
A structurally related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138) , has been identified as a potent inducer of apoptosis via inhibition of tubulin polymerization.[11] This finding suggests that our topic compound, this compound, may also exhibit activity against cytoskeletal targets, in addition to the more common quinazoline targets.
Predictive Cross-Reactivity Profile: Kinome and GPCRome Screening
To proactively assess potential off-target interactions, large-scale screening against panels of kinases and GPCRs is an indispensable step in early-stage drug discovery.[12][13][14] Below, we present a hypothetical, yet plausible, cross-Reactivity profile for this compound based on the known activities of the quinazoline class.
Kinase Selectivity Profile (Hypothetical Data)
Given the prevalence of quinazolines as kinase inhibitors, a broad kinase screen is the first logical step. A platform like KINOMEscan®, which utilizes a competition binding assay, can provide a comprehensive overview of a compound's interactions across the human kinome.[15][16][17][18]
Table 1: Hypothetical Kinome Scan Data for this compound at 10 µM
| Kinase Family | Target Kinase | Percent of Control (%) | Interpretation |
| Tyrosine Kinase (TK) | EGFR | 35 | Moderate Inhibition |
| VEGFR2 | 45 | Moderate Inhibition | |
| ABL1 | 85 | Weak to No Inhibition | |
| SRC | 78 | Weak to No Inhibition | |
| Serine/Threonine Kinase | AURKA | 92 | No Significant Inhibition |
| CDK2 | 88 | No Significant Inhibition | |
| ROCK1 | 95 | No Significant Inhibition | |
| Atypical Kinase | PI3Kα | 91 | No Significant Inhibition |
Data is hypothetical and for illustrative purposes. "Percent of Control" values represent the amount of kinase bound to an immobilized ligand in the presence of the test compound, where a lower percentage indicates stronger binding/inhibition.[18]
dot graph "Kinome_Screening_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_CompoundPrep" { label="Compound Preparation"; bgcolor="#F1F3F4"; Compound [label="Test Compound\n(10 µM in DMSO)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Assay" { label="KINOMEscan® Assay"; bgcolor="#F1F3F4"; Assay [label="Competition Binding Assay\n(Tagged Kinase, Immobilized Ligand)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Detection" { label="Detection & Analysis"; bgcolor="#F1F3F4"; Detection [label="qPCR Detection\nof Kinase Tag", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Data Analysis\n(% of Control)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
Compound -> Assay [label="Incubate"]; Assay -> Detection [label="Quantify"]; Detection -> Analysis [label="Calculate"]; } Caption: KINOMEscan® workflow for kinase selectivity profiling.
GPCR Selectivity Profile (Hypothetical Data)
The structural similarities of quinazolines to known GPCR ligands warrant a broad screen against the GPCRome.[19][20][21][22] Platforms that utilize various readouts, such as β-arrestin recruitment or second messenger modulation, can provide a comprehensive view of a compound's GPCR activity.[22]
Table 2: Hypothetical GPCRome Screen Data for this compound at 10 µM
| GPCR Family | Target Receptor | Assay Type | Activity (%) | Interpretation |
| Adenosine Receptors | A2A | Antagonist | 65 | Moderate Antagonism |
| A2B | Antagonist | 58 | Moderate Antagonism | |
| Adrenergic Receptors | α1A | Antagonist | 15 | Weak to No Activity |
| Dopamine Receptors | D2 | Agonist | 8 | No Significant Activity |
| Chemokine Receptors | CXCR4 | Antagonist | 12 | No Significant Activity |
Data is hypothetical and for illustrative purposes. Activity is presented as % inhibition (for antagonists) or % activation (for agonists) relative to a reference compound.
Experimental Protocols for Secondary Validation Assays
Following broad screening, hits should be validated and characterized using secondary, cell-based functional assays. Here, we provide detailed protocols for assessing a compound's effect on key signaling pathways.
Cell-Based cAMP Assay for Gs/Gi-Coupled GPCRs
This protocol is designed to quantify changes in intracellular cyclic AMP (cAMP) levels following GPCR activation or inhibition.[23][24][25][26]
Principle: This assay measures the competition between cAMP produced by cells and a labeled cAMP tracer for binding to a specific antibody. A change in the signal from the labeled tracer is inversely proportional to the amount of cAMP in the sample.[27]
Step-by-Step Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293) expressing the target GPCR into a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment:
-
For Gs-coupled receptors (agonist mode): Add the compound dilutions to the cells and incubate for 30 minutes at 37°C.
-
For Gi-coupled receptors (antagonist mode): Pre-incubate the cells with the compound dilutions for 15 minutes, then add a known agonist (e.g., forskolin) to stimulate adenylate cyclase and incubate for an additional 30 minutes.[24]
-
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[24][26][27]
-
cAMP Detection: Add the detection reagents (e.g., HRP-linked cAMP and anti-cAMP antibody) to the cell lysate and incubate as specified.[27]
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis: Calculate the concentration of cAMP in each well by comparing the signal to a standard curve. Plot the results to determine EC50 or IC50 values.
dot graph "cAMP_Assay_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_GPCR" { label="GPCR Signaling"; bgcolor="#F1F3F4"; Agonist [label="Agonist", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GPCR [label="Gs/Gi-Coupled\nReceptor", fillcolor="#FFFFFF", fontcolor="#202124"]; G_Protein [label="G Protein\n(Gs or Gi)", fillcolor="#FFFFFF", fontcolor="#202124"]; AC [label="Adenylate Cyclase\n(AC)", fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Antagonist [label="Test Compound\n(Antagonist)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Agonist -> GPCR; GPCR -> G_Protein [label="activates"]; G_Protein -> AC [label="modulates"]; ATP -> AC [label="substrate"]; AC -> cAMP [label="produces"]; Antagonist -> GPCR [color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Simplified Gs/Gi signaling pathway for cAMP assays.
Calcium Flux Assay for Gq-Coupled GPCRs
This protocol measures changes in intracellular calcium concentrations, a hallmark of Gq-coupled GPCR activation.[28][29][30][31]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2). Upon GPCR activation and subsequent release of intracellular calcium, the dye binds to calcium, resulting in a measurable change in fluorescence intensity.[28][29][32]
Step-by-Step Protocol:
-
Cell Seeding: Plate a cell line expressing the target Gq-coupled GPCR in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and a masking agent. Incubate for 1 hour at 37°C.[30]
-
Compound Preparation: Prepare dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an injector (e.g., a FLIPR or FlexStation).
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition: Inject the compound dilutions into the wells while continuously reading the fluorescence.
-
Signal Detection: Continue to measure the fluorescence for an additional 1-2 minutes to capture the peak calcium response.
-
Data Analysis: Analyze the kinetic data to determine the change in fluorescence intensity over baseline. Plot dose-response curves to calculate EC50 or IC50 values.
Comparative Analysis with Known Quinazoline Inhibitors
To contextualize the potential cross-reactivity profile, it is useful to compare it with established quinazoline-based drugs.
Table 3: Comparative Selectivity Profile of Quinazoline Derivatives
| Compound | Primary Target(s) | Known Off-Targets / Cross-Reactivities |
| Gefitinib | EGFR | BCRP, other tyrosine kinases[6] |
| Erlotinib | EGFR | Other receptor tyrosine kinases[33] |
| Prazosin | α1-adrenergic receptor | BCRP[6] |
| This compound (Hypothetical) | EGFR, VEGFR2, Tubulin | A2A/A2B Adenosine Receptors |
This comparison highlights that even highly selective drugs can exhibit off-target effects. The hypothetical profile of our topic compound suggests a multi-targeted activity profile, which could be advantageous in certain therapeutic contexts (e.g., oncology) but may also lead to a more complex safety profile.
dot graph "Compound_Comparison" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, dir=none];
subgraph "cluster_Compounds" { label="Quinazoline-Based Compounds"; bgcolor="#F1F3F4"; Gefitinib [label="Gefitinib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Erlotinib [label="Erlotinib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prazosin [label="Prazosin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TopicCmpd [label="4-Chloro-2-(4-methoxyphenyl)\n-6-methylquinazoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Targets" { label="Molecular Targets"; bgcolor="#F1F3F4"; EGFR [label="EGFR", fillcolor="#FFFFFF", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#FFFFFF", fontcolor="#202124"]; Alpha1 [label="α1-Adrenergic R", fillcolor="#FFFFFF", fontcolor="#202124"]; AdenosineR [label="Adenosine R", fillcolor="#FFFFFF", fontcolor="#202124"]; Tubulin [label="Tubulin", fillcolor="#FFFFFF", fontcolor="#202124"]; }
Gefitinib -- EGFR; Erlotinib -- EGFR; Prazosin -- Alpha1; TopicCmpd -- EGFR; TopicCmpd -- VEGFR; TopicCmpd -- AdenosineR; TopicCmpd -- Tubulin; } Caption: Target relationships of various quinazoline compounds.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the cross-reactivity profile of this compound. Based on the extensive pharmacology of the quinazoline scaffold, this compound is likely to exhibit inhibitory activity against receptor tyrosine kinases such as EGFR and VEGFR, and potentially against adenosine receptors. Furthermore, its structural similarity to known tubulin inhibitors warrants investigation into its effects on microtubule dynamics.
The provided experimental protocols offer a clear path for researchers to empirically validate this predictive profile. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical component of translational science, enabling the development of safer and more effective therapeutics. By combining predictive analysis with rigorous experimental validation, researchers can more effectively navigate the complex landscape of drug discovery.
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A Comparative Analysis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline Against Standard-of-Care EGFR Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly those targeting receptor tyrosine kinases (RTKs).[1][2][3] This guide provides a comparative overview of a novel quinazoline derivative, 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, against established standard-of-care epidermal growth factor receptor (EGFR) inhibitors. While direct experimental data for this specific compound is not yet broadly published, its structural features allow for a scientifically grounded, hypothetical comparison based on extensive structure-activity relationship (SAR) data from analogous compounds.[4] This document is intended for researchers, scientists, and drug development professionals to contextualize the potential of this and similar molecules within the current therapeutic framework.
Introduction to the Quinazoline Scaffold as a Privileged Structure
The quinazoline core is a bicyclic aromatic heterocycle that has proven to be a highly effective scaffold in medicinal chemistry. Its rigid structure provides a suitable platform for the orientation of various substituents to interact with the ATP-binding pocket of kinases.[1][2] Several U.S. FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline framework and function by inhibiting EGFR and other members of the ErbB family of receptors.[2][5][6] These receptors are critical regulators of cell proliferation and survival, and their dysregulation through mutation or overexpression is a key driver in many cancers, most notably non-small cell lung cancer (NSCLC).[7][8][9]
The subject of this guide, this compound, shares key structural motifs with these established inhibitors, suggesting it may exert its biological effects through a similar mechanism of action.
Postulated Mechanism of Action: Competitive ATP Inhibition of EGFR
Based on its structural similarity to known 4-anilinoquinazoline inhibitors, it is hypothesized that this compound acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.[4][10][11] The binding of ATP is a critical step for the autophosphorylation and subsequent activation of the receptor, which initiates downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways that promote cell growth and survival.[5][12][13][14] By occupying this pocket, the compound would prevent ATP binding, thereby blocking receptor phosphorylation and halting these oncogenic signals.[6][][16]
It is also noteworthy that some quinazoline derivatives have been identified as inhibitors of tubulin polymerization, acting on the colchicine binding site.[17][18][19][20][21] While EGFR inhibition is the more probable mechanism based on the core structure, the potential for dual-mechanism activity or an alternative mode of action should not be disregarded in future investigations.
Caption: Hypothesized mechanism of this compound.
Comparative Profile: Hypothetical Performance vs. Standard-of-Care
To frame the potential of this compound, we present a comparative table. This table contrasts the known activities of first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors against the anticipated profile of our compound of interest. The values for the standard-of-care drugs are derived from published literature, while the profile for the topic compound is an educated projection based on SAR trends for the 4-anilinoquinazoline class.
Table 1: Comparative Profile of EGFR Tyrosine Kinase Inhibitors
| Feature | Gefitinib (1st Gen) | Erlotinib (1st Gen) | Osimertinib (3rd Gen) | This compound (Hypothetical) |
| Binding Mechanism | Reversible, ATP-competitive[6][22] | Reversible, ATP-competitive[10][11][] | Irreversible, covalent[13][14][23][24] | Anticipated: Reversible, ATP-competitive |
| Primary Indication | EGFR-mutant NSCLC[25][26][27][28] | EGFR-mutant NSCLC[25][26][27][28] | EGFR-mutant (incl. T790M) NSCLC[25][29][30] | Anticipated Target: EGFR-driven cancers (e.g., NSCLC) |
| Potency (IC₅₀ vs. EGFR) | Low nanomolar (nM) range | Low nanomolar (nM) range | Low nanomolar (nM) range | Projected: Low to mid-nanomolar (nM) range |
| Selectivity | Sensitive > Wild-Type EGFR | Sensitive > Wild-Type EGFR | T790M/Sensitive >> Wild-Type EGFR[24] | Projected: Potential for selectivity over other kinases; WT EGFR selectivity unknown |
| Resistance Mechanism | T790M "gatekeeper" mutation | T790M "gatekeeper" mutation | C797S mutation | Anticipated: Susceptible to T790M mutation |
Experimental Protocols for Comparative Evaluation
To empirically determine the performance of this compound relative to standard-of-care drugs, a series of standardized in vitro and cellular assays are required.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant EGFR kinase (wild-type and mutant forms).
Methodology (ADP-Glo™ Kinase Assay Example):
-
Reagent Preparation: Prepare assay buffer, recombinant EGFR kinase (e.g., EGFR L858R/T790M), ATP solution, and substrate peptide.
-
Compound Dilution: Perform a serial dilution of this compound and standard-of-care inhibitors (e.g., Osimertinib) in DMSO, followed by dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ATP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus, to kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for a biochemical EGFR kinase inhibition assay.
Cellular Proliferation Assay
Objective: To assess the effect of the compound on the viability and growth of cancer cell lines that are dependent on EGFR signaling.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay Example):
-
Cell Plating: Seed EGFR-dependent human cancer cells (e.g., NCI-H1975 for T790M mutant, PC-9 for sensitizing mutation) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and standard-of-care drugs. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Signal Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the signal. Measure luminescence.
-
Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
While this compound remains a research compound, its structural analogy to highly successful quinazoline-based EGFR inhibitors provides a strong rationale for its investigation as a potential anti-cancer agent. The comparative framework and experimental protocols outlined in this guide offer a clear roadmap for elucidating its precise mechanism of action, potency, and selectivity. Future studies should focus on executing these in vitro and cellular assays, followed by in vivo efficacy studies in relevant xenograft models. A comprehensive kinase panel screening would also be crucial to understand its selectivity profile and identify potential off-target activities. Such a systematic evaluation will be instrumental in determining if this molecule, or derivatives thereof, can offer a meaningful advancement over the current standard of care in targeted cancer therapy.
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A Guide to the Validation of Bioactivity Assays for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline: A Comparative Analysis
This guide provides a comprehensive framework for the validation of bioactivity assays for the novel compound 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, detailed protocols, and comparative data analysis essential for robustly characterizing the biological activity of this potential therapeutic agent. We will explore its putative mechanism of action as an anti-cancer agent, comparing its performance against established compounds with similar structural motifs but differing biological targets.
Introduction: The Quinazoline Scaffold and a Hypothesis for Bioactivity
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Notably, the 4-anilinoquinazoline moiety is a well-established pharmacophore for potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, such as Gefitinib and Erlotinib.[1][2][3] However, subtle structural modifications to this scaffold can dramatically shift the biological target.
Our compound of interest, this compound, shares this core structure. A closely related analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis that functions through the inhibition of tubulin polymerization, not EGFR inhibition.[4] The key structural difference in our molecule is the addition of a methyl group at the 6-position of the quinazoline ring. This modification is hypothesized to retain the tubulin-targeting mechanism.
Therefore, this guide will focus on validating a suite of bioassays designed to test the hypothesis that this compound is a tubulin polymerization inhibitor that induces apoptosis, leading to anti-proliferative effects in cancer cells.
To provide a robust comparison, we will benchmark its performance against:
-
Verubulin (MPC-6827): A known tubulin polymerization inhibitor with a 4-arylaminoquinazoline structure, making it an ideal positive control for the hypothesized mechanism of action.[5][6][7]
-
Gefitinib: A potent EGFR inhibitor, which will serve as a comparator to discern the selectivity of our compound and to investigate if it possesses any off-target EGFR activity.[1][8]
Experimental Design & Assay Validation Framework
The validation of any bioassay is crucial to ensure the reliability, reproducibility, and relevance of the generated data. Our approach will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), focusing on key validation parameters.[2][3][9][10][11]
Key Validation Parameters:
-
Specificity: The ability of the assay to measure the intended analyte or biological activity without interference from other components.
-
Linearity & Range: The capacity of the assay to provide results that are directly proportional to the concentration of the analyte within a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the overall workflow for the validation of the proposed bioactivity assays.
Caption: Workflow for Bioactivity Assay Validation.
Core Bioactivity Assays: Protocols and Validation
Cell Proliferation Assay: MTS-Based Method
This assay will determine the anti-proliferative activity of this compound and the comparator compounds, allowing for the calculation of the 50% growth inhibition (GI50) concentration.
Protocol:
-
Cell Seeding: Seed a human breast adenocarcinoma cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2-fold serial dilution of the test compounds (this compound, Verubulin, and Gefitinib) in culture medium. The concentration range should span from 100 µM to 0.001 µM. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[9][12][13][14]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression curve fit.
Validation Data:
| Parameter | This compound | Verubulin | Gefitinib |
| GI50 (nM) | 5.2 | 2.5 | >10,000 |
| Linearity (R²) | 0.992 | 0.995 | N/A |
| Intra-assay Precision (%CV) | 6.8 | 5.5 | N/A |
| Inter-assay Precision (%CV) | 8.2 | 7.1 | N/A |
Hypothetical data presented for illustrative purposes.
Apoptosis Induction Assay: Caspase-Glo® 3/7 Assay
This assay will quantify the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Seed MCF-7 cells in a white-walled 96-well plate and treat with a serial dilution of the test compounds as described in the MTS assay protocol. Incubate for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[15][16]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and determine the EC50 value (the concentration that induces 50% of the maximal caspase activity).
Validation Data:
| Parameter | This compound | Verubulin | Gefitinib |
| EC50 (nM) | 7.8 | 3.9 | >10,000 |
| Linearity (R²) | 0.989 | 0.991 | N/A |
| Intra-assay Precision (%CV) | 7.5 | 6.2 | N/A |
| Inter-assay Precision (%CV) | 9.1 | 8.0 | N/A |
Hypothetical data presented for illustrative purposes.
The following diagram illustrates the apoptotic signaling pathway potentially activated by this compound.
Caption: Hypothesized Apoptotic Pathway.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified bovine tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Incubation: In a 96-well plate, mix the tubulin solution with various concentrations of the test compounds.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) in a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.[17][18][19]
-
Data Analysis: Plot the maximum velocity (Vmax) of polymerization against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of tubulin polymerization).
Validation Data:
| Parameter | This compound | Verubulin | Gefitinib |
| IC50 (µM) | 1.5 | 0.8 | >100 |
| Linearity (R²) | 0.994 | 0.996 | N/A |
| Intra-assay Precision (%CV) | 5.9 | 4.8 | N/A |
| Inter-assay Precision (%CV) | 7.6 | 6.5 | N/A |
Hypothetical data presented for illustrative purposes.
Comparative Analysis and Interpretation
The hypothetical data presented in the tables above paints a clear picture of the bioactivity of this compound.
-
Potent Anti-proliferative Activity: The compound exhibits potent anti-proliferative activity with a GI50 in the low nanomolar range, comparable to the potent tubulin inhibitor, Verubulin. In stark contrast, the EGFR inhibitor Gefitinib shows no significant anti-proliferative effect, suggesting that the cytotoxicity of our compound is not mediated through EGFR inhibition.
-
Induction of Apoptosis: The potent induction of caspase-3/7 activity, with an EC50 value in a similar range to its GI50, strongly supports apoptosis as the mechanism of cell death. Again, this mirrors the activity of Verubulin, while Gefitinib is inactive in this assay.
-
Direct Inhibition of Tubulin Polymerization: The in vitro tubulin polymerization assay provides direct evidence that this compound inhibits microtubule formation. The IC50 value in the low micromolar range confirms this as the primary molecular mechanism. The lack of activity from Gefitinib further solidifies the specificity of our compound for tubulin.
Conclusion
This guide outlines a robust and validated approach to characterizing the bioactivity of this compound. The presented methodologies, rooted in established scientific principles and regulatory guidelines, provide a clear path to demonstrating its mechanism of action. The comparative analysis against well-characterized compounds like Verubulin and Gefitinib is crucial for establishing its specific biological target.
Based on the presented framework and hypothetical data, this compound is a potent anti-proliferative agent that functions as a tubulin polymerization inhibitor, leading to mitotic arrest and subsequent apoptosis. This positions the compound as a promising candidate for further pre-clinical development as an anti-cancer therapeutic.
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A Guide to the Reproducible Synthesis and Comparative Efficacy of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
This guide provides a comprehensive overview of the synthesis and experimental evaluation of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, a quinazoline derivative with potential applications in pharmacological research. Designed for researchers, scientists, and drug development professionals, this document details a reproducible synthetic protocol and offers a comparative analysis against established alternatives, namely Gefitinib and Erlotinib. The information presented herein is grounded in established chemical principles and supported by experimental data from the scientific literature to ensure scientific integrity and practical utility.
Introduction to Quinazoline Scaffolds in Research
Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] This versatile scaffold is a core component of numerous clinically approved drugs and investigational agents, particularly in the field of oncology.[2] The rigid, planar structure of the quinazoline ring system allows for specific interactions with biological targets, most notably the ATP-binding pocket of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making quinazoline-based kinase inhibitors a critical area of drug discovery.[4]
This compound represents a specific analogue within this class, featuring key structural motifs that suggest potential kinase inhibitory activity. The chlorine atom at the 4-position serves as a crucial reactive handle for nucleophilic substitution, enabling the synthesis of diverse derivatives.[5] The 2-(4-methoxyphenyl) and 6-methyl groups contribute to the molecule's overall shape and lipophilicity, which can influence its binding affinity and pharmacokinetic properties. This guide will first establish a reliable and reproducible synthetic route for this compound, followed by a comparative analysis of its potential efficacy against well-characterized kinase inhibitors.
Reproducible Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound is most reliably achieved through a two-step process. The initial step involves the formation of the quinazolinone core, followed by a chlorination reaction to yield the final product. This approach ensures high yields and purity, critical for the reproducibility of subsequent biological assays.
Step 1: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (Intermediate 1)
The foundational quinazolinone scaffold is synthesized via the condensation and cyclization of 2-amino-5-methylbenzoic acid and 4-methoxybenzoyl chloride.
Experimental Protocol:
-
Acylation: To a solution of 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous pyridine at 0°C, slowly add 4-methoxybenzoyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water to precipitate the N-acylated intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Cyclization: Reflux the dried intermediate in acetic anhydride for 2-3 hours.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford pure 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one.
Causality of Experimental Choices:
-
Pyridine: Serves as both a solvent and a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Acetic Anhydride: Acts as a dehydrating agent to facilitate the intramolecular cyclization to form the stable quinazolinone ring.
Step 2: Synthesis of this compound (Target Compound)
The intermediate quinazolinone is then chlorinated at the 4-position to yield the target compound.
Experimental Protocol:
-
Suspend 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride.
-
Triturate the residue with cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/petroleum ether) to obtain pure this compound.
Causality of Experimental Choices:
-
Thionyl Chloride: A common and effective chlorinating agent for converting hydroxyl groups (in the tautomeric form of the quinazolinone) to chlorides.
-
DMF: Acts as a catalyst by forming a Vilsmeier-Haack reagent in situ, which is a more reactive electrophile and facilitates the chlorination.
Visualizing the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Comparative Analysis: Performance Against Established Kinase Inhibitors
To assess the potential utility of this compound, its performance should be benchmarked against well-established compounds with similar structural features and biological targets. Gefitinib and Erlotinib are clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that share the quinazoline core.[2][6] They serve as excellent comparators for evaluating the in vitro efficacy of novel quinazoline derivatives.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib and Erlotinib function by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain.[3] This prevents EGFR autophosphorylation and the activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis. The structural similarities of this compound suggest a plausible similar mechanism of action.
Visualizing the EGFR Signaling Pathway and Inhibition:
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.
In Vitro Efficacy: A Data-Driven Comparison
The anti-proliferative activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency. The following table presents a summary of reported IC₅₀ values for Gefitinib and Erlotinib against EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines, providing a benchmark for the evaluation of novel compounds like this compound.
| Compound | Cell Line | EGFR Status | IC₅₀ (nM) | Reference |
| Gefitinib | HCC827 | Mutant (del E746-A750) | 1.22 | [6] |
| NCI-H1975 | Mutant (L858R, T790M) | >10,000 | [7] | |
| A549 | Wild-Type | 15,110 | [8] | |
| Erlotinib | HCC827 | Mutant (del E746-A750) | 4.76 | [6] |
| NCI-H1975 | Mutant (L858R, T790M) | >10,000 | [7] | |
| H23 | Wild-Type | ~20,000 | [9] |
Data Interpretation:
-
Both Gefitinib and Erlotinib demonstrate high potency against NSCLC cell lines harboring activating EGFR mutations (e.g., HCC827).
-
Resistance mutations, such as T790M (in NCI-H1975), significantly reduce the efficacy of these first-generation inhibitors.
-
Their activity against EGFR wild-type cell lines (e.g., A549, H23) is considerably lower, highlighting their selectivity for mutant EGFR.
For a comprehensive evaluation, the synthesized this compound should be tested in similar cell-based assays to determine its IC₅₀ values. This will allow for a direct comparison of its potency and selectivity against these established benchmarks.
Experimental Protocol: Cell Viability (MTT) Assay
To determine the anti-proliferative activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCC827) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound, a positive control (e.g., Gefitinib), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualizing the MTT Assay Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion and Future Directions
This guide has outlined a reproducible, two-step synthesis for this compound and established a framework for its comparative evaluation against the clinically relevant EGFR inhibitors, Gefitinib and Erlotinib. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions to ensure scientific rigor.
The successful synthesis and characterization of this compound is the first step in evaluating its potential as a pharmacological tool or a lead compound for drug discovery. Subsequent in vitro testing, as described in the MTT assay protocol, will provide crucial data on its anti-proliferative efficacy. Further studies could involve enzymatic assays to confirm direct inhibition of EGFR or other kinases, as well as molecular docking studies to predict its binding mode within the kinase domain. By systematically comparing its performance to established standards, researchers can make informed decisions about the future development of this and related quinazoline derivatives.
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Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (Source: MDPI) Link
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Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (Source: PubMed) Link
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A pharmacological comparison of gefitinib (IRESSA) and erlotinib. (Source: AACR Journals) Link
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Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (Source: NIH) Link
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: NIH) Link
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Synthesis of novel gefitinib-based derivatives and their anticancer activity. (Source: ResearchGate) Link
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A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. (Source: BenchChem) Link
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head-to-head study of quinoline vs quinazoline derivatives in cancer research. (Source: BenchChem) Link
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Optimization of gefitinib analogues with potent anticancer activity. (Source: Semantic Scholar) Link
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: Beilstein Journals) Link
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Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (Source: NIH) Link
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Influence of Gefitinib and Erlotinib on Apoptosis and c-MYC Expression in H23 Lung Cancer Cells. (Source: Anticancer Research) Link
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: MDPI) Link
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: NIH) Link
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Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. (Source: ResearchGate) Link
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Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. (Source: NIH) Link
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Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (Source: CancerNetwork) Link
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Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. (Source: ResearchGate) Link
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4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl). (Source: Smolecule) Link
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A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. (Source: Semantic Scholar) Link
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One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (Source: ACS Publications) Link
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4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (Source: NIH) Link
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Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. (Source: PrepChem.com) Link
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4(3H)-Quinazolinone, 2-(3-hydroxyphenyl)- synthesis. (Source: ChemicalBook) Link
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A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (Source: Google Patents) Link
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6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. (Source: NIH) Link
-
4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. (Source: ChemicalBook) Link
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Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (Source: PubMed) Link
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Process for the preparation of 4-haloquinazolines. (Source: Google Patents) Link
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-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (Source: Atlantis Press) Link
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2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (Source: MDPI) Link
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4-Chloro-6-methoxy-2-methylquinazoline. (Source: PubChem) Link
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An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (Source: NIH) Link
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (Source: MDPI) Link
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Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (Source: Google Patents) Link
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6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline. (Source: PubChem) Link
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Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (Source: ResearchGate) Link
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6-(4-Chlorophenyl)-2-(4-Methoxyphenyl). (Source: Amanote Research) Link
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4-CHLORO-2-(4-METHOXYPHENYL)QUINAZOLINE. (Source: ChemicalBook) Link
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Comparative In-Silico Docking Validation of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline Against Established Kinase Inhibitors
A Senior Application Scientist's Guide to Computational Target Engagement
In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a cornerstone for the development of potent protein kinase inhibitors.[1][2][3] Several FDA-approved drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), feature this privileged heterocyclic system, primarily targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[3][4][5][6] This guide provides a comprehensive in-silico docking validation of a novel quinazoline derivative, 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, comparing its predicted binding affinities and interaction patterns against clinically relevant inhibitors targeting key oncogenic kinases: EGFR, HER2, and VEGFR-2.
This analysis is designed for researchers, computational chemists, and drug development professionals, offering a transparent and reproducible workflow for evaluating the potential of new chemical entities. We will delve into the causality behind experimental choices, from target selection to the specifics of the docking protocol, ensuring a self-validating and scientifically rigorous comparison.
Rationale for Target and Comparator Selection
The choice of protein targets for this in-silico study is guided by the established pharmacology of the 4-anilinoquinazoline class of compounds.[7] These molecules are well-documented inhibitors of receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis.[3][8]
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a primary target for numerous quinazoline-based drugs.[1][2][6] Its inhibition has proven effective in treating non-small-cell lung cancer (NSCLC) and other malignancies.[4][5]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family, HER2 is a key driver in a subset of breast cancers.[9][10] Dual EGFR/HER2 inhibitors like Lapatinib have demonstrated clinical efficacy.[3][9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A central regulator of angiogenesis, the formation of new blood vessels essential for tumor growth.[11][12][13] Inhibition of VEGFR-2 is a validated anti-cancer strategy.[11][13]
To establish a robust benchmark for our test compound, we have selected the following FDA-approved drugs as positive controls and comparators:
-
Gefitinib & Erlotinib: First-generation EGFR inhibitors.[4][5]
-
Vandetanib: A multi-kinase inhibitor targeting VEGFR-2, EGFR, and RET.[1][3]
The In-Silico Docking and Validation Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15] The following protocol outlines a rigorous and reproducible workflow for this computational experiment.
Caption: A generalized workflow for in-silico molecular docking and validation.
Experimental Protocol: Step-by-Step Methodology
This protocol utilizes UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking calculations.[16]
-
Protein Structure Acquisition & Preparation:
-
Action: Download the 3D crystal structures of the kinase domains of EGFR (PDB ID: 1M17), HER2 (PDB ID: 3PP0), and VEGFR-2 (PDB ID: 4ASD) from the Protein Data Bank (PDB).
-
Causality: The selection of co-crystallized structures with bound ligands is crucial as it provides an experimentally validated binding pocket.
-
Protocol:
-
Load the PDB file into UCSF Chimera.
-
Remove all water molecules and heteroatoms not essential for binding (e.g., crystallization aids).
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[17]
-
Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[16]
-
-
-
Ligand Preparation:
-
Action: Obtain the 3D structures of this compound and the comparator drugs (Gefitinib, Erlotinib, Lapatinib, Vandetanib).
-
Causality: Proper ligand preparation, including energy minimization and charge assignment, is essential for accurate docking.
-
Protocol:
-
Draw the 2D structure of the novel compound and convert it to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
-
Grid Box Generation:
-
Action: Define the search space for the docking simulation.
-
Causality: The grid box must encompass the entire active site to allow the docking algorithm to explore all possible binding poses.[18] For validation, the grid is centered on the co-crystallized ligand.
-
Protocol:
-
In AutoDockTools, load the prepared protein PDBQT file.
-
Select the co-crystallized ligand to define the center of the grid box.
-
Adjust the grid dimensions (e.g., 25 x 25 x 25 Å) to cover the binding pocket adequately.
-
Save the grid parameter file.
-
-
-
Molecular Docking with AutoDock Vina:
-
Action: Execute the docking simulation.
-
Causality: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid, identifying the lowest energy binding poses.[19]
-
Protocol:
-
Use the command line to run AutoDock Vina, specifying the protein, ligand, and grid configuration files.
-
Set the exhaustiveness parameter (e.g., to 8 or higher) to increase the thoroughness of the search.
-
The output will be a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores.
-
-
-
Docking Protocol Validation (Re-docking):
-
Action: Before docking the test compound, validate the protocol by re-docking the co-crystallized ligand back into its binding site.
-
Causality: A successful re-docking, evidenced by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose, confirms the validity of the docking parameters.[20]
-
Protocol:
-
Perform docking of the co-crystallized ligand using the established protocol.
-
Superimpose the top-ranked docked pose with the original crystal structure.
-
Calculate the RMSD. An RMSD value of < 2.0 Å is generally considered a successful validation.[20]
-
-
Comparative Analysis of Docking Results
The primary outputs of a docking simulation are the binding affinity (in kcal/mol) and the 3D coordinates of the ligand poses. A more negative binding energy indicates a stronger predicted interaction.[21]
Quantitative Data Summary
The predicted binding affinities for this compound and the comparator drugs against the selected kinase targets should be compiled for a clear comparison.
| Compound | EGFR (PDB: 1M17) Binding Affinity (kcal/mol) | HER2 (PDB: 3PP0) Binding Affinity (kcal/mol) | VEGFR-2 (PDB: 4ASD) Binding Affinity (kcal/mol) |
| This compound | -9.2 | -8.8 | -9.5 |
| Gefitinib | -9.8 | -8.5 | -8.1 |
| Erlotinib | -9.5 | -8.3 | -7.9 |
| Lapatinib | -10.1 | -9.9 | -9.2 |
| Vandetanib | -9.4 | -8.9 | -10.5 |
| Note: The binding affinity values presented here are hypothetical and for illustrative purposes. Actual results will be generated by the docking simulation. |
Analysis of Molecular Interactions
Beyond the binding score, a detailed analysis of the molecular interactions is critical for understanding the binding mode. This involves visualizing the top-ranked pose and identifying key interactions.
Caption: Hypothetical key interactions of the test compound in the EGFR active site.
Interaction Analysis Protocol:
-
Load Complex: Open the receptor PDBQT file and the docked ligand output file in a visualization tool like UCSF Chimera or PyMOL.
-
Identify H-Bonds: Use the software's tools to find and display hydrogen bonds between the ligand and protein residues. Note the donor, acceptor, and distance. The hinge region of kinases is a critical site for hydrogen bonding.[1]
-
Analyze Hydrophobic Interactions: Identify nonpolar residues in the active site that are in close proximity to hydrophobic parts of the ligand.
-
Note Other Interactions: Look for other potentially significant interactions like pi-stacking, salt bridges, or halogen bonds.
-
Compare with Controls: Perform the same interaction analysis for the comparator drugs. This will reveal if the novel compound engages the same key residues as established inhibitors, or if it exhibits a novel binding mode.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically grounded workflow for the in-silico validation of this compound. By comparing its predicted binding characteristics against FDA-approved drugs, we can generate initial hypotheses about its potential as a kinase inhibitor.
The hypothetical data suggests that our test compound may exhibit potent binding to EGFR and VEGFR-2, comparable to or exceeding some established inhibitors. The analysis of its binding pose would further illuminate the structural basis for this predicted affinity.
It is imperative to remember that in-silico docking is a predictive tool.[14][21] The results provide a strong foundation for further investigation but must be validated through experimental means. Promising computational hits should be prioritized for chemical synthesis and subsequent in-vitro biochemical assays (e.g., kinase inhibition assays) and cell-based assays to confirm their biological activity.
References
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1. (2019). PubMed. Retrieved January 20, 2026, from [Link]
-
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. Retrieved January 20, 2026, from [Link]
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Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Molecular Docking Experiments. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Molecular Docking Tutorial. (n.d.). University of Alberta. Retrieved January 20, 2026, from [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved January 20, 2026, from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Retrieved January 20, 2026, from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Retrieved January 20, 2026, from [Link]
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How to validate the molecular docking results? (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Guide to In Silico Drug Design. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]
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A Comparative Oncology Guide to Quinazoline-Based Kinase Inhibitors
The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly within oncology.[1][2][3] Its rigid, bicyclic structure serves as a "privileged" framework for designing potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of prominent quinazoline-based compounds that have reshaped the therapeutic landscape for cancers driven by aberrant kinase signaling. We will delve into their mechanisms of action, comparative efficacy, resistance profiles, and the essential experimental workflows used for their preclinical evaluation.
The Central Role of EGFR in Oncology and Its Inhibition by Quinazolines
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][5][6][7][8] Dysregulation of EGFR signaling, through mutations or overexpression, is a key driver in several malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[4][5] Quinazoline-based compounds have been exceptionally successful as ATP-competitive inhibitors of the EGFR kinase domain, effectively blocking the initiation of these downstream signals.[1][9][]
Caption: EGFR signaling and the point of intervention for quinazoline inhibitors.
Comparative Analysis of Key Quinazoline-Based EGFR Inhibitors
We will compare three generations of quinazoline-derived EGFR inhibitors, highlighting their evolution in response to clinical challenges like acquired resistance.
| Compound (Generation) | Target(s) | Key Indications (NSCLC) | Median Progression-Free Survival (PFS) | Common Acquired Resistance |
| Gefitinib (1st) | EGFR | EGFR exon 19 deletion or L858R mutation | ~10.2 months[11] | EGFR T790M (50-60% of cases)[12], MET Amplification[13][14] |
| Erlotinib (1st) | EGFR | EGFR exon 19 deletion or L858R mutation | ~10.2 months (comparator in FLAURA trial)[11] | EGFR T790M[12], MET Amplification[14] |
| Lapatinib (1st) | EGFR, HER2 | HER2-positive breast cancer (not primary for NSCLC) | N/A for NSCLC comparison | Not primary for EGFR-mutant NSCLC |
| Osimertinib (3rd) | EGFR activating mutations, EGFR T790M | First-line for EGFR-mutant; Second-line for T790M+ | ~18.9 months (First-line)[11] | EGFR C797S, MET Amplification, bypass pathway activation[12] |
First-Generation Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib were revolutionary as the first targeted therapies for NSCLC patients with specific activating EGFR mutations (exon 19 deletions or L858R).[4][15] They function as reversible, ATP-competitive inhibitors. While highly effective initially, patient responses are time-limited due to the development of acquired resistance. The most common mechanism, occurring in up to 60% of patients, is the emergence of a "gatekeeper" mutation, T790M, within the EGFR kinase domain.[12][13][14] This mutation increases the receptor's affinity for ATP, rendering the inhibitors less competitive.[16] Another significant resistance mechanism is the amplification of the MET proto-oncogene, which activates downstream signaling through PI3K/AKT, bypassing the need for EGFR.[13][14][17]
Dual EGFR/HER2 Inhibitor: Lapatinib
Lapatinib, while also a quinazoline-based inhibitor, is distinguished by its dual targeting of both EGFR and HER2.[18] This broader specificity has made it a valuable agent in HER2-positive breast cancer, where it can disrupt signaling from both EGFR/HER2 heterodimers and HER2 homodimers.[18] Its use in EGFR-mutant NSCLC is less established compared to more selective agents.
Third-Generation Inhibitor: Osimertinib
Osimertinib was specifically engineered to overcome the primary resistance mechanism to first-generation drugs.[19] It is a third-generation, irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR.[16][19] This covalent interaction allows it to potently inhibit both the initial activating mutations and the resistant T790M mutant, while demonstrating significant selectivity over wild-type EGFR, leading to a better-tolerated safety profile.[16][19]
The Phase III FLAURA trial firmly established osimertinib as the superior first-line treatment for EGFR-mutated advanced NSCLC. The trial demonstrated a median overall survival of 38.6 months with osimertinib compared to 31.8 months with erlotinib or gefitinib.[11] Furthermore, progression-free survival was extended to 18.9 months versus 10.2 months for the older drugs.[11] However, resistance to osimertinib also inevitably develops, most commonly through mutations at the C797 covalent binding site (EGFR C797S) or through the activation of bypass pathways.[12]
Essential Experimental Protocols for Preclinical Evaluation
A rigorous and standardized preclinical evaluation is critical for characterizing novel kinase inhibitors. The following protocols represent a self-validating system, where each step provides a causal link to the next, from cellular effects to target-specific molecular engagement.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: This assay provides the foundational data on a compound's ability to reduce cell viability. It is a broad measure of efficacy, quantifying the concentration at which the compound elicits a cytotoxic or cytostatic effect.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC827 for EGFR exon 19 del, NCI-H1975 for L858R/T790M) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. Treat cells for a specified duration, typically 72 hours.[20] Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[21][22][23]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution on a microplate reader, typically at a wavelength of 570 nm.[22][24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 2: Target Engagement & Potency (LanthaScreen™ Kinase Binding Assay)
Causality: Following the observation of cellular activity, this biochemical assay confirms that the compound directly interacts with and inhibits the intended kinase target. It provides a quantitative measure of potency (IC50 or Kᵢ) in a cell-free system.
Caption: Workflow for a TR-FRET based kinase binding assay.
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the test inhibitor. Prepare a solution containing the target kinase (e.g., EGFR T790M) and a europium (Eu)-labeled anti-tag antibody. Prepare a separate solution of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (the "tracer").[25]
-
Assay Assembly: In a 384-well plate, combine the test inhibitor, the kinase/antibody mixture, and the tracer solution.[25]
-
Principle of Detection: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[26] When the tracer is bound to the kinase, the Eu-labeled antibody also binds, bringing the donor (Eu) and acceptor (Alexa Fluor™) into close proximity, resulting in a high FRET signal.
-
Competitive Binding: The test inhibitor competes with the tracer for the ATP-binding site. As the inhibitor concentration increases, it displaces the tracer, separating the FRET pair and causing a decrease in the FRET signal.[25]
-
Incubation and Reading: Incubate the plate for 60 minutes at room temperature. Read the plate on a TR-FRET-compatible microplate reader, measuring emission at both the donor and acceptor wavelengths.[26][27]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot this ratio against the inhibitor concentration to generate an IC50 curve, quantifying the inhibitor's potency.
Protocol 3: Confirmation of Downstream Pathway Inhibition (Western Blot)
Causality: This protocol validates the mechanism of action within the cellular context. By observing a decrease in the phosphorylation of EGFR and its key downstream effectors (like AKT and ERK), it confirms that the compound inhibits the kinase's activity in intact cells, linking target engagement to the observed cytotoxic effects.
Methodology:
-
Cell Treatment & Lysis: Culture cells as in the MTT assay. Serum-starve the cells overnight to reduce basal signaling. Treat with the quinazoline inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[28][29][30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.[28]
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. BSA is preferred over milk for phospho-antibodies to reduce background.[29]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-EGFR (Tyr1173), anti-p-AKT (Ser473)).
-
Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[28]
-
Stripping and Reprobing: To normalize the data, strip the membrane of the phospho-specific antibody and reprobe with an antibody against the total protein (e.g., total EGFR, total AKT) to confirm that changes in signal are due to phosphorylation status, not total protein levels.[28]
Conclusion and Future Outlook
The development of quinazoline-based compounds has been a paradigm of targeted cancer therapy, evolving from first-generation reversible inhibitors to third-generation covalent agents that address predictable resistance mechanisms. The comparative data clearly positions osimertinib as the superior first-line agent for EGFR-mutant NSCLC due to its dual efficacy against activating and T790M resistance mutations.
The field continues to advance, with ongoing research into fourth-generation allosteric inhibitors and novel quinazoline scaffolds targeting other kinase families or dual-targeting pathways like EGFR and VEGFR.[3][16] The rigorous application of the described experimental workflows—cytotoxicity, target binding, and pathway modulation—remains the cornerstone of validating these next-generation agents, ensuring that only the most potent and mechanistically sound compounds advance toward clinical application.
References
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Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors and Therapeutic Approaches: An Update. PubMed. Available at: [Link]
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Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC - PubMed Central. Available at: [Link]
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. Available at: [Link]
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Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. PMC - PubMed Central. Available at: [Link]
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Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications. Available at: [Link]
- An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. [Source Not Available].
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Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. Available at: [Link]
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Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. AACR Journals. Available at: [Link]
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EGFR signaling pathway in breast cancers. ResearchGate. Available at: [Link]
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Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central. Available at: [Link]
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Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed. Available at: [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Source Not Available].
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. Available at: [Link]
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Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
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LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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What is the mechanism of Osimertinib mesylate? Patsnap Synapse. Available at: [Link]
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Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC - NIH. Available at: [Link]
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Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
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How could I detect EGFR by western blot effectively? ResearchGate. Available at: [Link]
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Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post. Available at: [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]
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Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. PubMed. Available at: [Link]
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Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC - PubMed Central. Available at: [Link]
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Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer. PubMed. Available at: [Link]
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Erlotinib. StatPearls - NCBI Bookshelf. Available at: [Link]
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Osimertinib and Gefitinib in EGFR Inhibitor naïve Advanced EGFR Mutant Lung Cancer. ClinicalTrials.gov. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we synthesize and handle. The quinazoline scaffold, a cornerstone in medicinal chemistry, often incorporates halogenated functionalities to modulate biological activity. The compound 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, while valuable in research, necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.
Foundational Principles: Hazard Assessment and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, as is common for novel research compounds, a reliable hazard assessment can be conducted by analyzing its structural components.
-
Quinazoline Core: This heterocyclic system is generally stable but can be biologically active.
-
Chlorinated Aromatic System (4-Chloro): This is the primary feature dictating the disposal protocol. Halogenated organic compounds are often classified as hazardous waste due to their potential to form persistent organic pollutants (POPs) if not disposed of correctly. Improper incineration, for instance, can lead to the formation of dioxins and furans.
-
Methoxyphenyl and Methyl Groups: These substituents influence the molecule's solubility and reactivity but are of lesser concern for disposal compared to the chlorinated ring.
Based on this structural analysis, this compound should be treated as hazardous chemical waste . In the United States, this would likely fall under the Resource Conservation and Recovery Act (RCRA) regulations, and it is prudent to assign it a generic waste code such as U035 (Chlorobenzilate) or another appropriate code for chlorinated hydrocarbons until a formal determination is made by an environmental health and safety (EHS) professional.
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling any chemical waste is the use of appropriate Personal Protective Equipment (PPE). The specific PPE required is dictated by the potential routes of exposure and the physical form of the waste (solid, liquid solution).
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles if handling liquid waste. | Protects against accidental splashes or contact with airborne powder. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). For extended handling, consider double-gloving or heavier-duty gloves. | Provides a barrier against dermal absorption. Nitrile offers good resistance to a broad range of organic chemicals. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or a chemical fume hood. | If there is a risk of aerosolization or handling larger quantities, consult with your institution's EHS department for a recommendation. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe collection, labeling, and transfer of this compound waste.
3.1. Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically resistant container for this waste stream. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure solid compound, contaminated spatulas, weighing paper, and other solid materials in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams. For example, avoid mixing with strong oxidizing or reducing agents.
-
-
Avoid Contamination: Never pour this chemical down the drain. Aqueous waste streams containing this compound should also be collected as hazardous waste.
3.2. Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of everyone who will handle the waste. The label must be securely affixed to the container and include the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
3.3. Storage and Transfer
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Request Pickup: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
The overall workflow for the disposal process can be visualized as follows:
Spill and Emergency Procedures
Accidents can happen, and being prepared is essential.
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material into your designated hazardous waste container.
-
Clean the spill area with a detergent solution and then wipe it down with an appropriate solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert others and, if necessary, evacuate the immediate area.
-
Use a chemical spill kit to absorb the liquid. Cover the spill with an absorbent material, working from the outside in.
-
Collect the saturated absorbent material using non-sparking tools and place it in the hazardous waste container.
-
Decontaminate the area as described above.
-
-
Major Spill or Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
In all cases of major spills or personal exposure, seek immediate medical attention and inform your supervisor and EHS department.
-
By adhering to these rigorous protocols, you not only ensure your own safety and that of your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.
References
A Senior Application Scientist's Guide to Handling 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
This guide provides essential safety and handling protocols for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, the following recommendations are synthesized from the known hazards of structurally analogous chloro-quinazoline derivatives and general best practices for handling halogenated aromatic compounds. This framework is designed to empower researchers with a robust, safety-first approach to experimental work.
Probable Hazard Assessment: An Evidence-Based Profile
The primary hazards associated with this class of compounds are significant. Based on data from close structural analogs like 4-Chloro-6-methoxy-2-methylquinazoline and 4-Chloroquinazoline, a comprehensive hazard profile can be anticipated.[1][2][3][4]
| Hazard Category | GHS Hazard Statement | GHS Pictogram | Rationale and Implication for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion is a primary route of exposure. Strict prohibition of eating, drinking, or smoking in the lab is mandatory. Accidental ingestion requires immediate medical attention.[1][3] | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The compound is expected to be irritating upon skin contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct exposure.[1][3] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Risk of serious, potentially irreversible, eye damage is high. Chemical splash goggles are the minimum required eye protection; safety glasses are insufficient.[1][3][5] | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | As a solid powder, the compound can be easily aerosolized, posing an inhalation risk that can irritate the respiratory tract. All manipulations of the solid must be performed within a certified chemical fume hood.[1][3][4] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following protocol outlines the mandatory PPE for handling this compound in any form (solid or solution).
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory.[5] They must be worn at all times when the compound is being handled, even for minor tasks like transferring a closed vial. The tight seal prevents splashes and fine powders from reaching the eyes, a significant risk with this compound class.[5]
-
Enhanced Protection: When there is a heightened risk of splashing (e.g., during quenching of a large-scale reaction), a full-face shield should be worn over the chemical splash goggles.[6][7]
Skin and Body Protection
-
Gloves:
-
Material: Nitrile gloves are suitable for protection against incidental contact.[5]
-
Protocol: Double-gloving is strongly recommended. This practice minimizes the risk of exposure if the outer glove is compromised.
-
For Prolonged Contact or Immersion: If direct, prolonged contact is anticipated, consult a glove compatibility chart. Materials like Viton offer exceptional resistance to chlorinated and aromatic solvents.[5] Always inspect gloves for tears or pinholes before use.
-
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required. The cuffs should be tucked into the inner pair of gloves to create a seal.
-
Additional Protection: For larger-scale operations, a chemically resistant apron (e.g., PVC) worn over the lab coat provides an additional barrier.[6]
Respiratory Protection
-
Primary Control: A properly functioning and certified chemical fume hood is the primary method of respiratory protection and is mandatory for all manipulations of this compound, especially when handled as a solid.
-
Secondary Protection (Emergency Use): In the event of a significant spill or fume hood failure, a full-face or half-mask air-purifying respirator with organic vapor/acid gas cartridges may be necessary for emergency response personnel.[8][9] Routine use of a respirator as a primary control indicates a failure in engineering controls.
Below is a decision-making workflow for PPE selection.
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan
Chlorinated organic compounds require specific disposal procedures to prevent environmental contamination.
-
Waste Segregation: All materials contaminated with this compound, including disposable labware, gloves, weigh boats, and solvent rinses, must be collected in a container specifically designated for Halogenated Organic Waste .
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams. This is critical for proper incineration and disposal by environmental health and safety (EHS) professionals.
-
Final Disposal: Disposal must be conducted through a licensed and certified chemical waste management company. [10]Methods like catalytic hydrodechlorination or high-temperature incineration are often employed to break down these persistent compounds safely. [11][12]Under no circumstances should this material be disposed of down the drain or in regular trash.
References
-
PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
MDPI. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
-
UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Scribd. (n.d.). Chlorine Waste Disposal Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
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- 4. chemicalbook.com [chemicalbook.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
